3-Bromo-7-chloroimidazo[1,2-a]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPZKTZBYAXZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674750 | |
| Record name | 3-Bromo-7-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-67-6 | |
| Record name | 3-Bromo-7-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-7-chloroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyridine"
An In-Depth Technical Guide to the Synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of clinically significant pharmaceutical agents, including those with sedative, anxiolytic, and anti-cancer properties.[1][2] Halogenated derivatives, such as this compound, serve as exceptionally versatile synthetic intermediates. The strategic placement of halogen atoms at the C3 and C7 positions provides orthogonal handles for subsequent functionalization through cross-coupling reactions, enabling the exploration of vast chemical space in drug discovery programs. This guide provides a detailed examination of the principal synthetic pathway to this compound, focusing on the underlying reaction mechanisms, experimental protocols, and the rationale behind key procedural choices.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most logically approached via a two-stage strategy. The primary disconnection breaks the C3-Br bond, suggesting a late-stage electrophilic bromination of a pre-formed bicyclic core. A second disconnection then breaks the imidazole ring, leading back to a substituted aminopyridine and a two-carbon electrophile.
This retrosynthetic logic informs our forward-synthetic plan:
-
Stage 1: Construction of the Imidazo[1,2-a]pyridine Core. Synthesis of 7-chloroimidazo[1,2-a]pyridine via the classical Tschitschibabin pyridine synthesis, which involves the condensation of an appropriate 2-aminopyridine with an α-halocarbonyl compound.[1][3]
-
Stage 2: Regioselective C-H Functionalization. Electrophilic bromination of the 7-chloroimidazo[1,2-a]pyridine intermediate. The inherent electronic properties of the imidazo[1,2-a]pyridine system direct this substitution to the C3 position with high fidelity.[4][5]
Caption: Retrosynthetic analysis for this compound.
Stage 1: Synthesis of the 7-chloroimidazo[1,2-a]pyridine Core
The foundational step is the construction of the bicyclic heteroaromatic system. This is achieved by reacting 2-amino-4-chloropyridine with a suitable C2-synthon, typically an α-haloaldehyde.
Mechanistic Rationale
The reaction proceeds through a well-established two-step sequence:
-
SN2 Alkylation: The endocyclic nitrogen of the pyridine ring, being more nucleophilic than the exocyclic amino group, initiates a nucleophilic attack on the electrophilic carbon of the α-haloaldehyde (e.g., chloroacetaldehyde). This forms a key N-acylmethylpyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The resulting hemiaminal intermediate readily undergoes dehydration under the reaction conditions to yield the fully aromatic imidazo[1,2-a]pyridine ring system.
Caption: Workflow for the synthesis of the 7-chloroimidazo[1,2-a]pyridine core.
Detailed Experimental Protocol: Synthesis of 7-chloroimidazo[1,2-a]pyridine
This protocol is adapted from analogous procedures for substituted imidazo[1,2-a]pyridines.[6]
Materials:
-
2-Amino-4-chloropyridine
-
Chloroacetaldehyde (typically 40-50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chloropyridine (1.0 eq).
-
Add ethanol as the solvent (approx. 5-10 mL per gram of aminopyridine).
-
Add sodium bicarbonate (1.2 eq) to the suspension. This base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.
-
While stirring, add the aqueous chloroacetaldehyde solution (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-chloroimidazo[1,2-a]pyridine, which can be purified by column chromatography on silica gel if necessary.
Stage 2: Regioselective Bromination
With the core heterocyclic system in hand, the next step is the introduction of the bromine atom at the C3 position. The imidazo[1,2-a]pyridine ring is electron-rich, and computational and experimental studies confirm that the C3 position is the most nucleophilic site, making it highly susceptible to electrophilic attack.[4][5][7]
Choice of Brominating Agent and Mechanism
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and high regioselectivity. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. NBS serves as a source of an electrophilic bromine species ("Br⁺"), which is attacked by the electron-rich C3 carbon. Subsequent loss of a proton from the resulting sigma complex restores the aromaticity of the system and yields the final product.
Caption: Workflow for the electrophilic bromination of the core structure.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
7-chloroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine species.
-
Wash the organic mixture with saturated aqueous sodium bicarbonate solution to remove succinimide, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to afford pure this compound.
Summary of Synthetic Parameters
| Stage | Reactants | Key Reagents | Solvent | Temperature | Typical Time |
| 1: Core Synthesis | 2-Amino-4-chloropyridine | Chloroacetaldehyde, NaHCO₃ | Ethanol | Reflux (~80°C) | 4-6 hours |
| 2: Bromination | 7-chloroimidazo[1,2-a]pyridine | N-Bromosuccinimide (NBS) | Acetonitrile / DCM | 0°C to RT | 1-3 hours |
Alternative One-Pot Strategy
For process efficiency, one-pot tandem methodologies have been developed. Certain protocols describe the reaction of a 2-aminopyridine with an α-bromoketone in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[8] This approach facilitates the initial cyclization to form the imidazo[1,2-a]pyridine, which is then immediately brominated in situ. While potentially more efficient, this method may require more rigorous optimization to control selectivity and yield compared to the stepwise approach.
Conclusion
The synthesis of this compound is reliably achieved through a robust and well-documented two-stage process. This method leverages the classic Tschitschibabin reaction for the construction of the core heterocyclic scaffold, followed by a highly regioselective electrophilic bromination at the activated C3 position. The resulting compound is a valuable building block, primed for further diversification through modern synthetic methodologies, making it a key intermediate for researchers in medicinal chemistry and materials science.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
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ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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PubMed. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Retrieved from [Link]
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PubMed. (2001). Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]
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ResearchGate. (2020). Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. Retrieved from [Link]
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ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. Retrieved from [Link]
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MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
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ResearchGate. (2019). Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Bromo-7-chloroimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This bicyclic system, consisting of a fused imidazole and pyridine ring, is a key structural component in numerous therapeutic agents with a wide spectrum of biological activities. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this core, highlighting its importance in the development of central nervous system-targeting agents.[1] The versatility of the imidazo[1,2-a]pyridine scaffold has led to extensive research, revealing its potential in developing treatments for cancer, tuberculosis, viral infections, and inflammatory diseases.[4][5]
This guide focuses on a specific derivative, 3-Bromo-7-chloroimidazo[1,2-a]pyridine , a molecule poised for further exploration in drug discovery and organic synthesis. The presence of two distinct halogen atoms at strategic positions—a bromine at the 3-position of the imidazole ring and a chlorine at the 7-position of the pyridine ring—offers a versatile platform for selective functionalization and the generation of diverse chemical libraries.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [6][7][8] |
| Molecular Weight | 231.48 g/mol | [7][8] |
| CAS Number | 342613-67-6 | [7] |
| Appearance | Solid (predicted) | |
| XlogP (predicted) | 3.4 | [6][9] |
| Monoisotopic Mass | 229.92464 Da | [6] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible and efficient synthetic route is the cyclization of 4-chloro-2-aminopyridine with a suitable three-carbon α,α-dihaloaldehyde equivalent, followed by bromination, or a one-pot tandem cyclization/bromination.
A general, illustrative protocol is provided below, based on established methodologies for the synthesis of related 3-bromoimidazo[1,2-a]pyridines.
Reaction: Condensation of 4-chloro-2-aminopyridine with an α-haloketone followed by bromination.
Experimental Protocol:
Materials:
-
4-chloro-2-aminopyridine
-
α-bromo or α-chloro ketone (e.g., chloroacetone)
-
Brominating agent (e.g., N-Bromosuccinimide - NBS)
-
Solvent (e.g., Ethanol, DMF, or Acetonitrile)
-
Base (e.g., Sodium bicarbonate) (optional, for initial condensation)
Procedure:
-
Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine Intermediate.
-
To a solution of 4-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add the α-haloketone (1.1 eq).
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the 7-chloroimidazo[1,2-a]pyridine intermediate.
-
-
Step 2: Bromination at the 3-position.
-
The 7-chloroimidazo[1,2-a]pyridine intermediate (1.0 eq) is dissolved in a suitable solvent like acetonitrile or DMF.
-
N-Bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The choice of a two-step versus a one-pot synthesis depends on the desired purity and yield. A two-step process allows for the isolation and purification of the intermediate, which can lead to a cleaner final product. The use of NBS as a brominating agent is common for electron-rich heterocyclic systems like imidazo[1,2-a]pyridines, as it provides a source of electrophilic bromine under relatively mild conditions.
Visualizing the Synthesis Workflow:
Caption: A two-step synthesis of this compound.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by the electronic nature of the heterocyclic system and the presence of the two halogen substituents. The imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to electrophilic attack. The bromine atom at the C3 position and the chlorine atom at the C7 position are excellent handles for transition-metal-catalyzed cross-coupling reactions.
Key Reactive Sites:
-
C3-Bromine: The C-Br bond at the 3-position is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at this position.
-
C7-Chlorine: The C-Cl bond at the 7-position can also participate in cross-coupling reactions, typically under more forcing conditions than the C-Br bond.
-
Imidazole Ring: The nitrogen atoms can act as ligands for metal catalysts and can be protonated in acidic media.
Potential Cross-Coupling Reactions:
This molecule is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions to introduce molecular diversity.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[10]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of amino-substituted derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
-
Cyanation: Reaction with a cyanide source to introduce a nitrile group.
Visualizing Potential Transformations:
Caption: Key cross-coupling reactions of this compound.
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutics. Derivatives have shown potent activity against a range of biological targets.[1]
-
Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases, which are crucial in cancer cell signaling pathways.[4] They have also been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[4]
-
Antitubercular Agents: The imidazo[1,2-a]pyridine core is found in compounds with significant activity against Mycobacterium tuberculosis, including drug-resistant strains.[2]
-
Antiviral and Anti-inflammatory Agents: The scaffold has been explored for the development of antiviral and anti-inflammatory drugs.[5]
This compound serves as a valuable starting material for the synthesis of libraries of compounds to be screened for these and other biological activities. The ability to selectively functionalize the 3- and 7-positions allows for the systematic exploration of the structure-activity relationship (SAR) of novel derivatives.
Spectral Data and Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the bicyclic ring system. The chemical shifts and coupling constants would be influenced by the positions of the chlorine and bromine atoms.
-
¹³C NMR: The carbon NMR spectrum would display seven signals corresponding to the seven carbon atoms in the heterocyclic core. The carbons attached to the halogens (C3 and C7) would exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The predicted monoisotopic mass is 229.92464 Da.[6]
Conclusion and Future Outlook
This compound is a strategically important molecule that holds significant promise for applications in both organic synthesis and medicinal chemistry. Its di-halogenated structure provides a versatile platform for the creation of diverse molecular architectures through well-established cross-coupling methodologies. The proven therapeutic potential of the broader imidazo[1,2-a]pyridine class of compounds strongly suggests that derivatives of this particular molecule could lead to the discovery of novel drug candidates. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is highly warranted and is anticipated to be a fruitful area of investigation for the scientific community.
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Novel Coumarin Derivatives with Expected Biological Activity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Moldb. (n.d.). 3-Bromo-6-methoxyimidazo[1,2-a]pyridine. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-7-chloroimidazo[1,2-a]pyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol with mechanistic insights, and explore its applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged bicyclic 5,6-heterocyclic system that has garnered significant attention in the pharmaceutical industry. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Several drugs containing this core are already on the market, including the anxiolytic alpidem and the hypnotic zolpidem, demonstrating its clinical relevance.[1]
The specific compound, this compound, is of particular interest. The strategic placement of two distinct halogen atoms—a bromine at the 3-position and a chlorine at the 7-position—offers orthogonal handles for further chemical modification. The bromine atom is particularly susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The chlorine atom provides an additional site for modification, enabling the synthesis of complex, multi-substituted derivatives. This dual functionality makes it an invaluable intermediate for building libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1][2]
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 342613-67-6 | [3][4] |
| Molecular Formula | C₇H₄BrClN₂ | [3][5] |
| Molecular Weight | 231.48 g/mol | [3] |
| Monoisotopic Mass | 229.92464 Da | [5] |
| Appearance | Typically an off-white to light yellow solid | (General knowledge) |
| Purity | ≥98% (Commercially available) | [4] |
| Storage | Room temperature, in a dry, well-ventilated place | [4] |
| Canonical SMILES | C1=CN2C(=NC=C2Br)C=C1Cl | [5] |
| InChIKey | LBPZKTZBYAXZDD-UHFFFAOYSA-N | [5] |
Note: Physical properties such as melting point and solubility may vary slightly between batches and suppliers. Experimental verification is always recommended.
Synthesis Protocol and Mechanistic Rationale
The synthesis of imidazo[1,2-a]pyridines generally proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction known as the Tschitschibabin (or Chichibabin) synthesis. The preparation of this compound follows a two-step process starting from commercially available 2-amino-4-chloropyridine.
Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine
The initial step involves the cyclization of 2-amino-4-chloropyridine with chloroacetaldehyde.
Protocol:
-
To a round-bottom flask, add 2-amino-4-chloropyridine (1.0 eq) and a suitable solvent such as ethanol or water.[6]
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Introduce a mild base, such as sodium bicarbonate (NaHCO₃) (1.5 eq), to neutralize the HCl formed during the reaction.[6]
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield the crude 7-chloroimidazo[1,2-a]pyridine, which can be purified by recrystallization or column chromatography.
Causality and Expertise:
-
Choice of Base: Sodium bicarbonate is a crucial component. It acts as an acid scavenger. The reaction generates HCl, which would otherwise protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. A mild base is preferred to avoid unwanted side reactions.[6]
-
Solvent: Ethanol or water are effective solvents as they readily dissolve the reactants and the inorganic base.
-
Temperature: Gentle heating accelerates the rate of both the initial Sₙ2 reaction and the subsequent intramolecular cyclization and dehydration steps.
Step 2: Electrophilic Bromination to this compound
The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is selectively brominated.
Protocol:
-
Dissolve the 7-chloroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a suitable solvent like chloroform (CHCl₃) or acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) or elemental bromine (Br₂) portion-wise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Causality and Expertise:
-
Brominating Agent: NBS is often preferred over liquid bromine as it is a solid that is easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, minimizing over-bromination.
-
Regioselectivity: The electrophilic attack occurs preferentially at the C3 position. This is due to the resonance stabilization of the resulting cationic intermediate (Wheland intermediate), where the positive charge is effectively delocalized over the imidazole ring without disrupting the aromaticity of the pyridine ring.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Applications in Drug Discovery
This compound serves as a versatile starting material for synthesizing compounds with a wide range of biological activities. The imidazo[1,2-a]pyridine scaffold itself has been identified as a key pharmacophore in agents targeting various diseases.
-
Antituberculosis Agents: The scaffold is a cornerstone in the development of new treatments for tuberculosis (TB).[1] Derivatives have shown potent activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1] The ability to modify the C3 position allows for the exploration of structure-activity relationships (SAR) to enhance potency and improve pharmacokinetic profiles.[1]
-
Anticancer Agents: Numerous studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[2][7] They have been investigated as kinase inhibitors, cytotoxic agents, and compounds that interfere with various signaling pathways crucial for cancer cell proliferation.[2] For instance, certain derivatives have shown significant inhibitory activity against cancer cell lines like colon cancer (COLO 205) and melanoma (SK-MEL-5).[7]
-
Antifungal and Antimicrobial Agents: The core structure has also been incorporated into compounds with antifungal activity, particularly against Candida species.[8]
Logical Relationship in SAR Studies
The utility of this compound in drug discovery is best illustrated by its role in library synthesis for SAR exploration.
Caption: Role as a scaffold in Structure-Activity Relationship (SAR) studies.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with two distinct and reactive halogen handles, provides a robust platform for the synthesis of novel, complex molecules. The straightforward and scalable synthesis further enhances its value for both academic research and industrial drug development. As the search for new therapeutics continues, the strategic application of such versatile building blocks will remain paramount in the discovery of next-generation medicines.
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An In-Depth Technical Guide to the Physical Properties of 3-Bromo-7-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-7-chloroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. The unique arrangement of nitrogen atoms and the presence of bromo and chloro substituents create a distinct electronic and steric profile, making it a valuable building block for the development of novel therapeutic agents. Understanding the fundamental physical properties of this molecule is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data where available, and outlines the standard methodologies for their determination.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are crucial for predicting the behavior of the compound in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 342613-67-6 | [1][2][3] |
| Molecular Formula | C₇H₄BrClN₂ | [1][2][3] |
| Molecular Weight | 231.48 g/mol | |
| Melting Point | 203-211 °C | |
| Boiling Point | Not available | |
| Predicted XlogP | 3.4 | [4] |
| Appearance | White Solid | [5] |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive information about its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyridine core. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms in the heterocyclic system.
Expected ¹H NMR Spectral Features:
-
Aromatic Region (δ 7.0-9.0 ppm): Several distinct signals corresponding to the protons on the pyridine and imidazole rings. The exact chemical shifts and coupling patterns would allow for unambiguous assignment of each proton. The proton at position 5 is typically the most deshielded in the imidazo[1,2-a]pyridine system.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached halogens and their position within the heterocyclic ring.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the seven carbon atoms of the imidazo[1,2-a]pyridine core.
-
The carbons directly attached to the bromine and chlorine atoms (C3 and C7) will exhibit characteristic chemical shifts.
-
The chemical shifts of the other ring carbons will provide further confirmation of the overall structure.[6][7][8][9]
Experimental Protocol for NMR Analysis
The following is a standard procedure for obtaining NMR spectra of a solid organic compound like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure good solubility and to avoid interference with the analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.[6][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M+): A prominent cluster of peaks corresponding to the molecular weight of the compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic pattern.
-
Fragmentation Peaks: The molecule will fragment in a predictable manner under electron impact, yielding smaller charged fragments. The analysis of these fragments can provide valuable structural information. Common fragmentation pathways for related compounds involve the loss of the halogen atoms or cleavage of the heterocyclic rings.[11][12][13][14][15]
Experimental Protocol for Mass Spectrometry Analysis
A standard procedure for analyzing a solid organic compound using mass spectrometry is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method, such as electron impact (EI) or ESI.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Expected IR Spectral Features:
-
Aromatic C-H Stretch: Bands in the region of 3000-3100 cm⁻¹.
-
C=C and C=N Stretching: Absorptions in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
C-Br Stretch: A band in the lower frequency region of the fingerprint region, typically between 500 and 600 cm⁻¹.[16]
Solubility Profile
Predicted Solubility:
-
Organic Solvents: Due to its relatively nonpolar aromatic structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
-
Aqueous Solvents: The compound is predicted to have low solubility in water, a characteristic often associated with fused aromatic ring systems. The predicted XlogP of 3.4 suggests a preference for lipophilic environments.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound is a valuable building block in medicinal chemistry. This guide has summarized its key known physical properties and provided standardized protocols for their experimental determination. While some experimental data, particularly regarding solubility and detailed spectroscopic analysis, are not yet publicly available, the information and methodologies presented here provide a solid foundation for researchers and scientists working with this compound. Further characterization of this molecule will undoubtedly contribute to its broader application in the development of novel therapeutics.
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The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]
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PubChem. (2026, January 3). 7-Bromo-3-chloroimidazo[1,2-a]pyridine. Retrieved from [Link]
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Pharmacia. (2024, November 27). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Retrieved from [Link]
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Bromo-7-chloroimidazo[1,2-a]pyridine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential therapeutic applications of 3-bromo-7-chloroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational compounds. This guide will delve into the specific structural features of the 3-bromo-7-chloro derivative, offering insights into its potential as a building block in drug discovery and development. While specific experimental data for this particular analog is not extensively available in peer-reviewed literature, this guide synthesizes information from related compounds and general principles of medicinal chemistry to provide a robust understanding of its profile.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and ability to engage in a variety of intermolecular interactions make it an ideal scaffold for the design of potent and selective therapeutic agents. This scaffold is present in a range of marketed drugs, demonstrating its versatility and favorable pharmacological properties.
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with compounds exhibiting a wide array of biological activities. These include, but are not limited to, anticancer, anti-tubercular, and anti-helmintic properties. The adaptability of the imidazo[1,2-a]pyridine core allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the fusion of an imidazole ring and a pyridine ring, with a bromine atom at the 3-position and a chlorine atom at the 7-position.
Structural Elucidation
The precise arrangement of atoms in this compound is confirmed by its fundamental chemical identifiers.
| Property | Value | Source |
| CAS Number | 342613-67-6 | [1], [2] |
| Molecular Formula | C₇H₄BrClN₂ | [3], [1] |
| Molecular Weight | 231.48 g/mol | [3], [1] |
| SMILES | C1=CN2C(=NC=C2Br)C=C1Cl | [4], [2] |
| InChI Key | LBPZKTZBYAXZDD-UHFFFAOYSA-N | [4], [2] |
Visualization of the Molecular Structure
Caption: 2D structure of this compound.
Synthesis Strategies
General Synthetic Approach: Condensation of 2-Aminopyridines
A common and efficient route to imidazo[1,2-a]pyridines involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of this compound, the logical starting materials would be 4-chloro-2-aminopyridine and a suitable three-carbon α,α-dihaloaldehyde or α-halo-α-bromo ketone, followed by cyclization.
A plausible synthetic route is outlined below:
Caption: General synthetic workflow for imidazo[1,2-a]pyridines.
Potential Experimental Protocol (Hypothetical)
Based on general procedures for similar compounds, a potential synthesis could involve the following steps:
-
Reaction Setup: To a solution of 4-chloro-2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an appropriate α-halocarbonyl reagent.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Note: This is a generalized protocol. Optimization of solvent, temperature, and reaction time would be necessary to achieve a good yield of the target compound.
Potential Biological Activities and Therapeutic Applications
The biological activity of this compound has not been specifically reported in the available literature. However, based on the known activities of other substituted imidazo[1,2-a]pyridines, it is possible to infer potential areas of therapeutic interest.
Anticancer Potential
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity. For instance, some derivatives have been evaluated as inhibitors of phosphoinositide 3-kinase (PI3K) p110α, a key enzyme in cell signaling pathways that is often dysregulated in cancer[5]. Others have been investigated as antitubulin agents, disrupting microtubule dynamics and inhibiting cell division[6]. The presence of halogen atoms (bromine and chlorine) on the scaffold of this compound could enhance its interaction with biological targets and potentially lead to significant cytotoxic effects against cancer cell lines.
Antitubercular and Anti-Infective Properties
The imidazo[1,2-a]pyridine core is also a key feature in several compounds with potent activity against Mycobacterium tuberculosis. These compounds often target essential enzymes in the bacterium, leading to its demise. The specific substitution pattern of this compound could confer novel or enhanced antitubercular properties. Additionally, derivatives of this scaffold have been explored as anti-helmintic drugs.
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"spectroscopic data of 3-Bromo-7-chloroimidazo[1,2-a]pyridine"
Trustworthiness: The self-validating nature of this protocol lies in the comparison of the high-resolution mass measurement with the theoretical mass. A mass accuracy of less than 5 ppm, combined with the correct isotopic pattern, provides unequivocal evidence for the compound's elemental composition. [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the connectivity and substitution pattern of the imidazo[1,2-a]pyridine core. While a complete, published spectrum for this specific compound is not readily available, a reliable spectrum can be predicted based on established principles and data from related analogs. [4][5]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region. The chemical shifts are governed by the electronic nature of the heterocyclic system and the influence of the halogen substituents.
Expertise & Causality:
-
H-2 vs H-3: The C-3 position is electronically richer than C-2 in the imidazo[1,2-a]pyridine system. Bromination at C-3 removes this signal. The H-2 proton is expected to be a singlet.
-
Pyridine Ring Protons (H-5, H-6, H-8): The 7-chloro substituent exerts a strong electron-withdrawing inductive effect, influencing the chemical shifts of adjacent protons.
-
H-8: Expected to be the most downfield proton on the pyridine ring, appearing as a doublet or doublet of doublets.
-
H-6: Expected to be a doublet of doublets, influenced by coupling to both H-5 and H-8.
-
H-5: Expected to be the most upfield of the pyridine protons, appearing as a doublet.
-
Data Presentation (Predicted in CDCl₃, 400 MHz):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.65 | d | J ≈ 9.2 | Ortho coupling to H-6. |
| H-2 | ~7.60 | s | - | Singlet in the five-membered ring. |
| H-6 | ~7.20 | dd | J ≈ 9.2, 2.0 | Ortho coupling to H-5, meta to H-8. |
| H-8 | ~8.10 | d | J ≈ 2.0 | Meta coupling to H-6. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the aromatic system.
Data Presentation (Predicted in CDCl₃, 100 MHz):
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-8a | ~145 | Bridgehead carbon, deshielded. |
| C-5 | ~125 | Shielded relative to other pyridine carbons. |
| C-2 | ~124 | |
| C-6 | ~123 | |
| C-8 | ~118 | |
| C-7 | ~117 | Carbon bearing the chloro group. |
| C-3 | ~109 | Carbon bearing the bromo group, significantly shielded. |
Experimental Protocol: Acquiring High-Quality NMR Data
Caption: A robust workflow for obtaining clean, high-resolution NMR spectra.
Trustworthiness: This protocol emphasizes proper sample preparation and instrument setup, which are critical for obtaining reproducible and high-quality data. The use of an internal standard (TMS) ensures accurate chemical shift referencing, making the data comparable across different instruments and laboratories.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of mass spectrometry and NMR spectroscopy. The definitive isotopic cluster in the mass spectrum confirms its elemental formula, while ¹H and ¹³C NMR spectroscopy verify the specific arrangement of atoms and substituents on the heterocyclic core. The protocols and predicted data within this guide serve as an authoritative reference for researchers, ensuring the quality and integrity of their scientific endeavors.
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link] [6]2. Sparkl. (n.d.). Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Retrieved from [Link] [7]3. University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link] 4. Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link] 5. JoVE. (2024, April 4). Mass Spectrometry: Isotope Effect. Retrieved from [Link] [8]6. PubChem. (2026, January 3). This compound. Retrieved from [Link] [2]7. PubChem. (2026, January 3). 7-Bromo-3-chloroimidazo[1,2-a]pyridine. Retrieved from [Link] [3]8. Zhang, J., et al. (2013). Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines. Supporting Information. The Journal of Organic Chemistry. [4]9. Gueiffier, A., et al. (2009). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Chemistry of Heterocyclic Compounds. [5]10. Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-7-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-7-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the spectroscopic principles and experimental considerations necessary for accurate structural elucidation.
Introduction: The Significance of Imidazo[1,2-a]pyridines and NMR Spectroscopy
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, forming the core of numerous marketed drugs with diverse therapeutic applications, including anti-ulcer, anti-anxiety, and hypnotic agents.[2][4] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Therefore, unambiguous characterization of novel derivatives like this compound is paramount.
¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide will delve into the specific application of ¹H NMR for the characterization of this compound.
Fundamental Principles of ¹H NMR Spectroscopy in the Context of this compound
A thorough understanding of the ¹H NMR spectrum of this compound requires a firm grasp of the following principles:
-
Chemical Shift (δ): The position of a proton signal in the NMR spectrum is determined by its local electronic environment. Electron-withdrawing groups, such as the bromine and chlorine atoms in our target molecule, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield). The aromatic nature of the imidazo[1,2-a]pyridine ring system also significantly influences the chemical shifts due to ring current effects.[5]
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent neighboring protons leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is independent of the applied magnetic field strength and provides valuable information about the number of neighboring protons and their dihedral angles. For aromatic systems like imidazo[1,2-a]pyridine, we typically observe ortho, meta, and para couplings, with J_ortho > J_meta > J_para.
-
Influence of Substituents: The bromine atom at the 3-position and the chlorine atom at the 7-position exert a strong influence on the electronic distribution within the imidazo[1,2-a]pyridine ring system. Their electron-withdrawing inductive effects will generally deshield all the protons. The specific positions of these halogens will have a pronounced effect on the chemical shifts of the adjacent and ortho/para protons.
Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable and interpretable ¹H NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.
3.2. NMR Instrument Parameters (for a 400 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | Standard single-pulse experiment for ¹H NMR. |
| Number of Scans (NS) | 16 to 64 | Adjust to achieve an adequate signal-to-noise ratio. |
| Receiver Gain (RG) | Auto-adjust | Optimizes the signal intensity without causing receiver overload. |
| Acquisition Time (AQ) | 3-4 seconds | Longer acquisition times provide better resolution. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans, ensuring quantitative accuracy. |
| Spectral Width (SW) | 16 ppm (0-16 ppm) | Covers the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3.3. Data Processing
-
Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Integration: Integrate the area under each peak to determine the relative number of protons responsible for each signal.
-
Peak Picking: Identify the chemical shift of each peak.
Predicted ¹H NMR Spectrum of this compound
Based on the known effects of substituents on the imidazo[1,2-a]pyridine core from literature data, the following is a predicted ¹H NMR spectrum for this compound.[6][7]
Molecular Structure with Proton Numbering:
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Introduction: The Structural Imperative
In the landscape of modern drug discovery and materials science, heteroaromatic scaffolds are of paramount importance. The imidazo[1,2-a]pyridine core, in particular, is a "privileged structure" found in numerous therapeutic agents due to its versatile biological activity.[1] The compound 3-Bromo-7-chloroimidazo[1,2-a]pyridine serves as a critical building block, offering two distinct halogenated sites for further chemical modification.[2][3]
Unambiguous structural confirmation of such intermediates is not merely a procedural step; it is the foundation upon which all subsequent research is built. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, provides a direct, non-destructive window into the carbon framework of a molecule. This guide offers a comprehensive, field-proven approach to the ¹³C NMR analysis of this compound, moving from theoretical prediction to experimental validation and final spectral assignment.
Pillar 1: Theoretical Grounding & Predictive Analysis
Before any sample enters the magnet, a robust theoretical analysis allows us to form a hypothesis of the expected spectrum. This predictive step is crucial for an efficient and accurate interpretation of the experimental data. The chemical shift of each carbon atom in this compound is governed by the electronic environment created by the fused ring system, the constituent nitrogen atoms, and the powerful inductive and resonance effects of the bromine and chlorine substituents.
The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic system, which leads to a general delocalization of electrons.[4] The carbon chemical shifts are influenced by the electronegativity of the adjacent atoms and their position within the heterocyclic structure.
Visualizing the Target Molecule
To facilitate discussion, the standard numbering for the imidazo[1,2-a]pyridine ring system is used.
Caption: Structure of this compound with IUPAC numbering.
Predicted Chemical Shifts
The following table outlines the predicted ¹³C NMR chemical shifts. These predictions are derived from the known shifts of the parent imidazo[1,2-a]pyridine scaffold[5] and adjusted based on established substituent effects for bromine and chlorine in aromatic systems.[6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | DEPT-135 Phase | Justification for Prediction |
| C2 | 140 - 145 | Singlet | Positive (CH) | Located between two nitrogen atoms in the imidazole ring, this carbon is expected to be significantly downfield. |
| C3 | 105 - 110 | Singlet | No Signal (C) | The direct attachment of bromine, a halogen, causes a shielding or "heavy atom" effect, shifting this carbon upfield relative to an unsubstituted C3.[6][7] This is a quaternary carbon. |
| C5 | 124 - 128 | Singlet | Positive (CH) | This carbon is ortho to the bridgehead nitrogen (N4) and is expected in the typical aromatic region. |
| C6 | 115 - 120 | Singlet | Positive (CH) | Positioned meta to the bridgehead nitrogen and ortho to the chlorine-bearing C7, its shift is influenced by both. |
| C7 | 128 - 133 | Singlet | No Signal (C) | Directly bonded to the highly electronegative chlorine atom, this carbon is significantly deshielded and shifted downfield.[8] This is a quaternary carbon. |
| C8 | 112 - 117 | Singlet | Positive (CH) | Part of the pyridine ring, its chemical shift is typical for carbons in this environment. |
| C8a | 143 - 148 | Singlet | No Signal (C) | This bridgehead carbon is bonded to two nitrogen atoms, resulting in a strong downfield shift. As a quaternary carbon, it will likely have a low intensity signal. |
Pillar 2: A Self-Validating Experimental Protocol
A robust experimental design does not rely on a single measurement but instead employs a suite of complementary techniques to build an unshakeable structural assignment. The workflow described here is a self-validating system where data from one experiment confirms or clarifies the results of another.
Experimental Workflow Visualization
Caption: A comprehensive workflow for the ¹³C NMR analysis of small molecules.
Step 1: Sample Preparation
The quality of the final spectrum is critically dependent on the quality of the sample.
-
Solubility Test: First, test the solubility of the compound in a non-deuterated solvent (e.g., CHCl₃ or DMSO) in a small vial.[9] The preferred solvent is Deuterated Chloroform (CDCl₃) due to its low viscosity and minimal interference. If solubility is an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent alternative.
-
Sample Weighing: For a standard ¹³C NMR experiment on a modern spectrometer (≥400 MHz), weigh approximately 50-100 mg of this compound.[10] While a spectrum can be obtained with less material, this amount ensures a good signal-to-noise ratio (S/N) can be achieved in a reasonable time, especially for the low-intensity quaternary carbons.
-
Dissolution & Transfer: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent.[9] Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[10]
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]
Step 2: Data Acquisition
Acquisition parameters must be chosen to balance signal sensitivity with experimental time. The following are recommended starting parameters for a 400 MHz spectrometer.
Table: Recommended 1D ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale & Expert Insight |
| Pulse Program | zgpg30 or zgdc30 | A standard 30° pulse angle is used to allow for faster repetition rates without saturating the signals, which is a good compromise between signal intensity and relaxation time.[12][13] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | An acquisition time of at least 1.0 second provides adequate digital resolution for sharp peaks.[13] |
| Relaxation Delay (D1) | 2.0 s | Quaternary carbons (C3, C7, C8a) have longer spin-lattice relaxation times (T₁). A 2-second delay is crucial to allow these carbons to relax, preventing signal attenuation and ensuring more reliable integration.[13] For fully quantitative results, much longer delays (5x T₁) would be needed.[14] |
| Number of Scans (NS) | 128 - 1024 | The number of scans is directly related to the S/N. Start with 128 scans (~6.5 minutes)[13] and increase as needed to clearly visualize the low-intensity quaternary carbon signals. |
| Spectral Width (SW) | ~220 ppm (0-220 ppm) | This range comfortably covers all expected carbon resonances in organic molecules.[15] |
| Decoupling | Proton Broadband Decoupling | This removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet. |
Step 3: Advanced Experiments for Spectral Editing (DEPT)
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon. They are faster to run than a standard ¹³C experiment due to polarization transfer from protons.[16]
-
DEPT-90: This experiment will only show signals for methine (CH) carbons.[17]
-
DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive peaks and methylene (CH₂) carbons as negative peaks. Quaternary (C) carbons are absent in both DEPT-90 and DEPT-135 spectra.[18]
For this compound, we expect to see signals for C2, C5, C6, and C8 in the DEPT-90 spectrum and as positive signals in the DEPT-135 spectrum. The signals for C3, C7, and C8a will be absent from both.
Pillar 3: Data Interpretation & Structural Validation
This is where all the collected data is synthesized into a final, unambiguous assignment.
Data Interpretation Logic
Caption: Logical flow for assigning carbon types using ¹³C and DEPT spectra.
-
Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. The signals present in the ¹³C spectrum but absent in the DEPT-135 are the quaternary carbons: C3, C7, and C8a.
-
The most downfield of these (~143-148 ppm) will be the bridgehead C8a .
-
The signal around 128-133 ppm will be C7 , deshielded by chlorine.
-
The most upfield signal (~105-110 ppm) will be C3 , shielded by the heavy bromine atom.
-
-
Identify CH Carbons: The signals appearing in the DEPT-90 spectrum are the CH carbons: C2, C5, C6, and C8. These will also be the positive signals in the DEPT-135 spectrum.
-
The most downfield signal (~140-145 ppm) is assigned to C2 .
-
The remaining three signals in the aromatic region (112-128 ppm) correspond to C5, C6, and C8 .
-
-
Unambiguous Assignment with 2D NMR (if necessary): If the assignment of C5, C6, and C8 is ambiguous based on chemical shift alone, a Heteronuclear Single Quantum Coherence (HSQC) experiment is the definitive tie-breaker. The HSQC spectrum correlates each carbon signal with the signal of the proton directly attached to it.[19] By assigning the more easily interpretable ¹H NMR spectrum first, the ¹³C assignments become trivial as you simply read the one-bond correlations from the HSQC cross-peaks. For even deeper confirmation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between carbons and protons that are 2 or 3 bonds away, confirming the connectivity of the entire molecular skeleton.[19]
Conclusion
The ¹³C NMR analysis of this compound is a clear demonstration of how a multi-faceted approach, grounded in theoretical prediction and executed with a suite of complementary experiments, leads to confident and verifiable structural elucidation. By systematically applying standard ¹³C, DEPT, and, if needed, 2D correlation spectroscopy, researchers can fully characterize this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors. This methodical process transforms NMR from a simple characterization tool into a robust system for structural validation.
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The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to its Discovery and Synthetic Evolution
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to multiple biological targets, thereby serving as a fertile ground for drug discovery. The imidazo[1,2-a]pyridine nucleus is a quintessential example of such a scaffold. This nitrogen-rich heterocyclic system is the cornerstone of several marketed drugs and a plethora of biologically active compounds, demonstrating a wide spectrum of therapeutic potential, including anxiolytic, hypnotic, anti-cancer, anti-tubercular, and antiviral activities.[1][2] This guide provides an in-depth exploration of the discovery of the imidazo[1,2-a]pyridine scaffold, from its initial synthesis to the evolution of modern, sophisticated methodologies that have cemented its importance in contemporary drug development.
The Genesis: Tschitschibabin's Pioneering Synthesis
The story of the imidazo[1,2-a]pyridine scaffold begins in 1925 with the seminal work of Russian chemist Aleksei Chichibabin (often stylized as Tschitschibabin).[3] His eponymous reaction provided the first viable route to this bicyclic heterocycle. The classical Tschitschibabin synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] This reaction laid the foundational chemistry for accessing this important class of molecules.
The causality behind this experimental choice lies in the inherent nucleophilicity of the pyridine ring nitrogen and the exocyclic amino group of 2-aminopyridine. The α-halocarbonyl compound provides a bifunctional electrophile, perfectly poised for a sequential alkylation and cyclization cascade.
Mechanism of the Tschitschibabin Reaction
The reaction proceeds through a well-defined, stepwise mechanism:
-
N-Alkylation: The more nucleophilic pyridine ring nitrogen of 2-aminopyridine attacks the electrophilic carbon bearing the halogen in the α-halocarbonyl compound, displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered hemiaminal intermediate.
-
Dehydration and Aromatization: Subsequent dehydration of the hemiaminal intermediate leads to the formation of the fully aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism of the Tschitschibabin Synthesis.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol provides a representative example of the Tschitschibabin synthesis.[5][6]
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Procedure:
-
A mixture of 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.05 eq) in ethanol is stirred at room temperature.
-
A saturated aqueous solution of sodium bicarbonate (2.0 eq) is added portion-wise to the reaction mixture. The addition of a mild base is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting 2-aminopyridine, rendering it non-nucleophilic.
-
The reaction mixture is then heated to reflux for 3-4 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-phenylimidazo[1,2-a]pyridine.
The Renaissance: Modern Synthetic Strategies
While the Tschitschibabin reaction was groundbreaking, it has limitations, including harsh reaction conditions and limited substrate scope. These challenges spurred the development of more efficient and versatile synthetic methodologies, marking a renaissance in imidazo[1,2-a]pyridine synthesis.
One-Pot and Multicomponent Reactions: The Groebke-Blackburn-Bienaymé Reaction
A significant advancement in the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[7] This one-pot, three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide offers high atom economy and rapid access to a diverse range of derivatives.[8]
The GBB reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base from the 2-aminoazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final product. The choice of a Lewis or Brønsted acid catalyst is critical for the efficient formation of the initial Schiff base intermediate.[9]
Caption: Workflow of the Groebke-Blackburn-Bienaymé Reaction.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
This protocol exemplifies a typical GBB reaction.[10]
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, scandium(III) triflate (10 mol%) is added. The use of a Lewis acid like Sc(OTf)₃ effectively catalyzes the formation of the imine intermediate.
-
The mixture is stirred at room temperature for 30 minutes.
-
tert-Butyl isocyanide (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as indicated by TLC.
-
The solvent is evaporated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.
Transition-Metal-Catalyzed Syntheses: The Copper Advantage
Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering mild reaction conditions and broad functional group tolerance.[11] A notable example is the copper-catalyzed aerobic oxidative cyclization.[12][13] This method often utilizes readily available starting materials and employs molecular oxygen from the air as the terminal oxidant, making it an environmentally benign approach.
The mechanism generally involves the copper-catalyzed generation of a reactive intermediate, which then undergoes cyclization with the 2-aminopyridine. The copper catalyst is subsequently re-oxidized by air, completing the catalytic cycle.[14]
Microwave-Assisted and "Green" Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has proven to be highly effective for the preparation of imidazo[1,2-a]pyridines, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[15][16] Furthermore, the use of green solvents like water or solvent-free conditions has been successfully implemented in the synthesis of this scaffold, further enhancing the environmental credentials of these methods.[15]
Summary of Synthetic Methodologies
| Synthetic Method | Key Reagents | Conditions | Advantages | Limitations |
| Tschitschibabin Synthesis | 2-Aminopyridine, α-Halocarbonyl | Reflux in a suitable solvent, often with a mild base | Foundational, straightforward | Harsh conditions, limited substrate scope |
| Groebke-Blackburn-Bienaymé | 2-Aminoazine, Aldehyde, Isocyanide | Acid-catalyzed, often at room temperature | One-pot, high atom economy, diversity-oriented | Primarily yields 3-amino derivatives |
| Copper-Catalyzed Synthesis | 2-Aminopyridine, various coupling partners | Copper catalyst (e.g., CuI, CuBr), often with an oxidant (e.g., air) | Mild conditions, broad functional group tolerance | Catalyst cost and removal can be a concern |
| Microwave-Assisted Synthesis | Various reactants | Microwave irradiation | Rapid reaction times, improved yields, cleaner reactions | Requires specialized equipment |
From Scaffold to Drug: The Unveiling of Biological Potential
The journey of the imidazo[1,2-a]pyridine scaffold from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to its remarkable biological versatility.
Caption: Key Milestones in the Discovery of Imidazo[1,2-a]pyridines.
Early explorations of the biological properties of imidazo[1,2-a]pyridines in the mid-20th century revealed a range of activities, but it was in the latter half of the century that their therapeutic potential truly came to the forefront. The discovery of zolpidem and alpidem as potent and selective ligands for the benzodiazepine binding site of the GABA-A receptor was a landmark achievement.[1] These compounds demonstrated a clear separation of hypnotic (zolpidem) and anxiolytic (alpidem) effects from the muscle relaxant and anticonvulsant properties associated with classical benzodiazepines, heralding a new era of targeted therapies for anxiety and sleep disorders.
The clinical success of these first-generation drugs catalyzed an explosion of research into the broader therapeutic applications of the imidazo[1,2-a]pyridine scaffold. Today, derivatives of this versatile core are being investigated for a multitude of diseases, with promising candidates in clinical and preclinical development for the treatment of cancer, tuberculosis, viral infections, and inflammatory conditions.[17][18]
Conclusion and Future Perspectives
The discovery of the imidazo[1,2-a]pyridine scaffold by Tschitschibabin nearly a century ago laid the groundwork for the development of a truly privileged structure in medicinal chemistry. The evolution of synthetic methodologies, from the classical condensation reaction to modern multicomponent and transition-metal-catalyzed approaches, has provided researchers with a powerful and versatile toolkit for the construction of diverse libraries of these compounds. The continued exploration of the biological activities of imidazo[1,2-a]pyridine derivatives promises to yield new and improved therapies for a wide range of human diseases, ensuring the enduring legacy of this remarkable scaffold.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
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A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
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MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]
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"reactivity of the imidazo[1,2-a]pyridine core"
An In-Depth Technical Guide to the Reactivity of the Imidazo[1,2-a]pyridine Core
Foreword
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Recognized as a "privileged scaffold," its derivatives are found in numerous marketed drugs, including the anxiolytics zolpidem and alpidem, and are pivotal in ongoing drug discovery efforts against cancer, tuberculosis, and viral diseases.[3][4][5][6] This guide provides a comprehensive exploration of the chemical reactivity of this versatile heterocyclic system. Designed for researchers, medicinal chemists, and process development scientists, it moves beyond a simple catalog of reactions to explain the underlying electronic principles that govern its reactivity. We will delve into the causality behind its regioselective functionalization, present field-proven experimental protocols, and offer insights into leveraging its unique properties for the synthesis of complex molecules.
Electronic Structure: The Key to Understanding Reactivity
The imidazo[1,2-a]pyridine core is a 10-π electron aromatic system, resulting from the fusion of an electron-rich imidazole ring and an electron-deficient pyridine ring.[7] This electronic dichotomy is the single most important factor governing its reactivity. The imidazole moiety donates electron density into the fused system, while the pyridine moiety withdraws it.
-
π-Excessive Imidazole Ring: The nitrogen atom at position 4 (N-4) acts as a π-donor, significantly increasing the electron density within the five-membered ring. This makes the imidazole part of the scaffold highly susceptible to electrophilic attack.
-
π-Deficient Pyridine Ring: The nitrogen atom at position 1 (N-1) is a pyridine-type nitrogen, which withdraws electron density from the six-membered ring, rendering it relatively inert to electrophiles but activated towards nucleophilic attack, particularly if a leaving group is present.
Computational studies and experimental evidence consistently show that the highest occupied molecular orbital (HOMO) has its largest coefficients on the carbon atoms of the imidazole ring, particularly C-3. This makes C-3 the primary site for reactions with electrophiles and radical species.
Caption: Electronic properties and primary sites of reactivity on the imidazo[1,2-a]pyridine core.
Electrophilic Aromatic Substitution: The C-3 Position Reigns Supreme
The most characteristic reaction of the imidazo[1,2-a]pyridine core is electrophilic aromatic substitution, which occurs with high regioselectivity at the C-3 position.[8][9] This preference is a direct consequence of the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed during the reaction.
Causality of C-3 Selectivity: When an electrophile attacks at C-3, the positive charge of the resulting intermediate can be delocalized over the ring system while maintaining the aromatic sextet of the pyridine ring in one of the key resonance structures.[8] This provides significant stabilization. In contrast, attack at C-2 leads to a less stable intermediate where the aromaticity of the pyridine ring is disrupted and positive charges may be placed on adjacent atoms.[9]
Caption: Mechanism of preferential electrophilic substitution at the C-3 position.
Common electrophilic substitutions include halogenation, nitration, and Friedel-Crafts-type reactions.
| Reaction Type | Reagents and Conditions | Major Product Position |
| Bromination | N-Bromosuccinimide (NBS), CH₃CN, rt | C-3 |
| Chlorination | N-Chlorosuccinimide (NCS), CH₃CN, rt | C-3 |
| Iodination | I₂, K₂CO₃, DMF | C-3 |
| Nitration | HNO₃, H₂SO₄, 0 °C | C-3 |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C-3 |
| Sulfonylation | ArSO₂Cl, catalyst | C-3 |
Experimental Protocol: Regioselective C-3 Bromination
This protocol provides a reliable method for the synthesis of 3-bromoimidazo[1,2-a]pyridine, a versatile intermediate for further functionalization.
-
Reagent Preparation: To a solution of imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure 3-bromoimidazo[1,2-a]pyridine.
C-H Functionalization: The Modern Approach to Diversification
Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for modifying the imidazo[1,2-a]pyridine scaffold, avoiding the need for pre-functionalized starting materials.[10][11] These methods provide access to a wide array of derivatives that were previously difficult to synthesize.
Transition Metal-Catalyzed Reactions
Palladium and copper are the most widely used metals for catalyzing C-H functionalization on this core.[12][13] The reactions often proceed via an initial C-H activation or coordination step, followed by coupling with a suitable partner.
-
C-3 Functionalization: Arylation, alkenylation, and alkynylation are readily achieved at the C-3 position using palladium or copper catalysts with appropriate coupling partners (e.g., boronic acids, aryl halides, terminal alkynes).[4][14]
-
C-2 Functionalization: While C-3 is electronically favored, C-2 functionalization can be achieved using directing groups or specific catalytic systems that override the inherent reactivity.
-
Pyridine Ring Functionalization: Functionalization at C-5 and C-7 on the pyridine ring is also possible, typically requiring harsher conditions or specific directing group strategies to overcome the ring's electron-deficient nature.
Visible Light Photoredox Catalysis
A significant recent advancement is the use of visible light photoredox catalysis for C-H functionalization.[10] These methods often proceed under mild, metal-free (or using earth-abundant metal photocatalysts) conditions via radical intermediates.[10] A photocatalyst, upon absorbing light, can generate a radical species from a precursor (e.g., an alkyl radical from a carboxylic acid or a trifluoromethyl radical from CF₃SO₂Na).[10] This radical then adds to the electron-rich C-3 position of the imidazo[1,2-a]pyridine.
Caption: General workflow for visible light-induced C-H functionalization at the C-3 position.
Nucleophilic and Radical Substitution
Nucleophilic Aromatic Substitution (SNAr)
Direct nucleophilic substitution on the unsubstituted imidazo[1,2-a]pyridine core is challenging due to the electron-rich nature of the system. However, the reaction becomes feasible when the ring is activated by a potent electron-withdrawing group, such as a nitro (NO₂) group.[15]
A key example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[16] In this reaction, a carbanion bearing a leaving group attacks an electron-deficient aromatic ring. For instance, 3-nitroimidazo[1,2-a]pyridine reacts with carbanions like that of chloroacetonitrile at the C-2 position, followed by base-induced elimination of HCl to yield the substituted product.[16] This provides a powerful method for introducing functionalized side chains adjacent to the nitro group.
Radical Reactions
As mentioned in the context of photocatalysis, the imidazo[1,2-a]pyridine core readily participates in radical reactions, predominantly at the C-3 position.[17] These reactions provide pathways for alkylation, acylation, and other transformations that are complementary to electrophilic or transition-metal-catalyzed methods. The generation of the radical species is the key step and can be achieved through various means, including the decomposition of peroxides, photolysis, or single-electron transfer (SET) processes.[10]
Synthesis of the Core: Setting the Stage for Reactivity
While this guide focuses on reactivity, understanding the synthesis of the core is essential for any drug development professional, as it dictates the accessibility of starting materials with various substitution patterns. The most prevalent methods include:
-
Condensation Reactions: The classic Tschitschibabin synthesis involves the condensation of a 2-aminopyridine with an α-haloketone.[7] This remains a robust and widely used method.
-
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, offer rapid access to complex and diverse 3-aminoimidazo[1,2-a]pyridines in a single step.[18][19]
-
Oxidative Couplings: Modern methods often involve the oxidative coupling of 2-aminopyridines with ketones, alkynes, or other partners, frequently catalyzed by copper or iodine, under aerobic conditions.[1][20][21]
Conclusion
The reactivity of the imidazo[1,2-a]pyridine core is a fascinating interplay of its fused heterocyclic nature. Its electron-rich imidazole portion dictates a strong preference for electrophilic and radical attack at the C-3 position, a feature that has been extensively exploited in synthesis. Concurrently, the electron-deficient pyridine ring opens avenues for nucleophilic substitution, especially when activated. The advent of modern C-H functionalization techniques, particularly those catalyzed by transition metals and visible light, has dramatically expanded the synthetic toolbox, allowing for precise and efficient modification at nearly every position on the scaffold. A thorough understanding of these reactivity principles is paramount for scientists aiming to harness the full potential of this privileged core in the design and development of next-generation pharmaceuticals and functional materials.
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"halogenation of imidazo[1,2-a]pyridine derivatives"
An In-depth Technical Guide to the Halogenation of Imidazo[1,2-a]pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2] Its unique electronic properties and synthetic tractability make it a "privileged scaffold". The introduction of halogens onto this core is a critical synthetic transformation, as it not only modulates the pharmacological profile of the molecule but also provides a versatile handle for further functionalization through cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the principles and field-proven methods for the regioselective halogenation of imidazo[1,2-a]pyridine derivatives, tailored for researchers and professionals in drug development.
The Strategic Imperative: Understanding Regioselectivity
The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic heterocycle. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring results in a unique electronic landscape. From a synthetic chemist's perspective, the most crucial feature is the high electron density at the C3 position of the imidazole moiety. This inherent nucleophilicity makes it the primary site for electrophilic aromatic substitution, a cornerstone of its functionalization.[5][6]
The causality for this high regioselectivity lies in the stability of the reaction intermediate. Electrophilic attack at C3 generates a resonance-stabilized cationic intermediate (a Wheland intermediate) where the positive charge is effectively delocalized across the bicyclic system without disrupting the aromaticity of the pyridine ring. Attack at other positions, such as C5, would lead to less stable intermediates. Therefore, under most electrophilic conditions, halogenation occurs predictably and selectively at the C3 position.[5][7]
Caption: Mechanism of C3 electrophilic halogenation.
Field-Proven Halogenation Methodologies
Direct C-H halogenation is the most atom-economical and efficient strategy. The choice of halogenating agent and reaction conditions is paramount and is dictated by the desired halogen, substrate tolerance, and scalability. Most of these protocols are designed to be robust and self-validating, offering high yields and clean conversions with predictable regioselectivity.
Chlorination: Installing the Versatile Chloride
Chlorinated imidazo[1,2-a]pyridines are crucial building blocks. Several reliable, metal-free methods have been established.
Method A: Sodium Chlorite (NaClO₂)
A transition-metal-free approach using inexpensive sodium chlorite has proven highly effective for both chlorination and bromination.[3][4] The reaction proceeds under mild acidic conditions, which is key to generating the active halogenating species in situ. This method is lauded for its simplicity and use of a cheap, readily available halogen source.[8][9]
Experimental Protocol: C3-Chlorination using NaClO₂ [4]
-
To a solution of the imidazo[1,2-a]pyridine derivative (1.0 mmol) in DMF (5 mL), add acetic acid (2.0 mmol).
-
Add sodium chlorite (NaClO₂, 1.5 mmol) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 8-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-chloro-imidazo[1,2-a]pyridine.
Method B: Chloramine-T
For a green and operationally simplistic approach, Chloramine-T serves as an excellent chlorinating agent.[10][11] This method can often be performed under solvent-free (neat) conditions at room temperature, making it highly environmentally friendly and scalable.[12]
| Method | Reagent | Conditions | Key Advantages | Typical Yields | Reference |
| Sodium Chlorite | NaClO₂, AcOH | DMF, 60 °C | Inexpensive, metal-free, high regioselectivity. | 70-90% | [4][8] |
| Chloramine-T | Chloramine-T | Neat, Room Temp. | Green, solvent-free, rapid, simple work-up. | 80-95% | [10][11] |
| NCS | N-Chlorosuccinimide | CH₃CN, Reflux | Common reagent, good functional group tolerance. | 75-90% |
Bromination: Accessing Key Cross-Coupling Partners
3-Bromo-imidazo[1,2-a]pyridines are arguably the most utilized halogenated derivatives due to their optimal reactivity in palladium-catalyzed cross-coupling reactions.
Method: Sodium Bromite (NaBrO₂)
Analogous to the chlorination protocol, sodium bromite in the presence of acetic acid provides a highly efficient and regioselective route to 3-bromo derivatives.[4][13] The causality is the same: in situ generation of the electrophilic bromine species under mild acidic conditions.
Experimental Protocol: C3-Bromination using NaBrO₂ [4]
-
Dissolve the imidazo[1,2-a]pyridine derivative (1.0 mmol) in DMF (5 mL).
-
Add acetic acid (2.0 mmol) to the solution.
-
Add sodium bromite (NaBrO₂, 1.5 mmol) to the mixture at room temperature.
-
Heat the reaction to 60 °C for 10 hours or until completion as monitored by TLC.
-
Follow the work-up and purification procedure as described for the chlorination protocol.
| Method | Reagent | Conditions | Key Advantages | Typical Yields | Reference |
| Sodium Bromite | NaBrO₂, AcOH | DMF, 60 °C | High regioselectivity, inexpensive, metal-free. | 70-88% | [4][13] |
| NBS | N-Bromosuccinimide | CH₃CN or DMF, RT | Readily available, mild conditions. | 85-95% | [14] |
| Br₂ | Molecular Bromine | AcOH or CCl₄, RT | Highly reactive, cost-effective for large scale. | 80-95% |
Iodination: Enabling Diverse Transformations
Iodinated heterocycles are highly prized for their reactivity in a wide array of metal-catalyzed reactions. Due to the lower electrophilicity of molecular iodine (I₂), an oxidant is typically required to generate a more potent electrophilic species ("I⁺").[15]
Method: Ultrasound-Assisted Iodination with I₂/TBHP
A modern, green, and highly efficient protocol utilizes molecular iodine in combination with tert-butyl hydroperoxide (TBHP) as an oxidant.[16] The use of ultrasound irradiation significantly accelerates the reaction rate and improves efficiency compared to conventional heating.[17] This self-validating system ensures high conversion and maximizes iodine atom economy.
Experimental Protocol: Ultrasound-Assisted C3-Iodination [16]
-
In a Schlenk tube, combine the imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (I₂, 0.12 mmol), and ethanol (2.0 mL).
-
Add TBHP (70% in water, 0.40 mmol) to the mixture.
-
Place the sealed tube in an ultrasonic bath and irradiate at room temperature (sonication typically completes within 30-60 minutes).
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 3-iodo product.
| Method | Reagent | Conditions | Key Advantages | Typical Yields | Reference |
| I₂ / TBHP | I₂, tert-Butyl Hydroperoxide | EtOH, Ultrasound, RT | Green, rapid, high atom economy, metal-free. | 80-95% | [16][17] |
| NIS | N-Iodosuccinimide | CH₃CN, RT or Reflux | Mild, easy to handle solid reagent. | 80-90% | |
| I₂ / HIO₃ | I₂, Iodic Acid | H₂SO₄ | Powerful system for less reactive substrates. | 70-85% | [15] |
From Halide to High-Value Derivative: Synthetic Utility
The primary motivation for halogenating the imidazo[1,2-a]pyridine core is its role as a gateway to more complex molecules. Halogenated derivatives, particularly at the C3 position, are ideal substrates for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This allows for the precise installation of aryl, vinyl, or amino groups, which is a critical step in library synthesis for drug discovery.[3][4][8]
Caption: Workflow from core scaffold to complex derivative.
Conclusion
The C3-halogenation of imidazo[1,2-a]pyridines is a well-understood, reliable, and indispensable transformation in modern synthetic and medicinal chemistry. By leveraging inexpensive reagents like sodium halides or green oxidant systems, researchers can efficiently produce chlorinated, brominated, and iodinated derivatives with high regioselectivity. These halogenated intermediates are not merely final products but are enabling springboards for diversification, providing robust and validated pathways to novel chemical matter for the development of next-generation therapeutics.
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Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold
An In-Depth Technical Guide to the Chemistry of Imidazo[1,2-a]pyridines for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine system is an aromatic, nitrogen-bridged heterocyclic scaffold formed by the fusion of an imidazole and a pyridine ring.[1] This unique structural arrangement confers a high degree of stability and a specific three-dimensional geometry, making it an ideal framework for interaction with a multitude of biological targets. In the field of medicinal chemistry, it is recognized as a "privileged scaffold" due to the remarkable frequency with which its derivatives exhibit potent and diverse pharmacological activities.[2][3][4]
The therapeutic relevance of this core is not merely academic; it is validated by the success of several marketed drugs. Notable examples include Zolpidem (Ambien®) for insomnia, Alpidem and Saripidem developed as anxiolytics, Minodronic acid for osteoporosis, and Olprinone for heart failure.[5][6][7][8][9][10][11] The broad bioactivity profile extends to anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular properties, cementing the imidazo[1,2-a]pyridine nucleus as a cornerstone of modern drug discovery programs.[6][10][11]
This guide provides a comprehensive overview of the core chemistry of the imidazo[1,2-a]pyridine scaffold, from its fundamental synthesis to its strategic functionalization and application in developing next-generation therapeutics.
Part 1: Synthesis of the Imidazo[1,2-a]pyridine Nucleus
The construction of the bicyclic imidazo[1,2-a]pyridine core is well-established, with both classical and modern methodologies offering chemists a versatile toolkit. The choice of synthetic route is often dictated by the desired substitution pattern and the need for operational simplicity and efficiency.
Classical Condensation Strategies
The foundational methods for synthesizing this scaffold involve the condensation of a 2-aminopyridine precursor with a two-carbon electrophilic synthon.
-
Tschitschibabin (Chichibabin) Reaction: First reported in 1925, this is the most traditional approach, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-bromoketone.[1] The mechanism proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. While robust, this method can require harsh conditions and the pre-functionalization of starting materials.
-
Ortoleva-King Reaction: This related method often involves the in situ generation of a reactive pyridinium salt from a ketone, iodine, and pyridine. Modern variations have adapted this concept, for instance, using copper catalysts and aerobic oxidation to couple 2-aminopyridines directly with ketones, avoiding the need to pre-form the α-haloketone.[12]
Modern and Multicomponent Reactions (MCRs)
Contemporary synthetic chemistry prioritizes efficiency, atom economy, and the rapid generation of molecular diversity. Multicomponent reactions are exemplary in this regard, allowing for the construction of complex imidazo[1,2-a]pyridines in a single step from simple starting materials.[2]
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: This powerful three-component reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to yield 3-amino-imidazo[1,2-a]pyridine derivatives.[8][13][14] The reaction is highly convergent and tolerates a wide range of functional groups, making it a preferred method for library synthesis.[15]
-
A³ Coupling (Alkyne-Aldehyde-Amine): This copper-catalyzed three-component reaction utilizes a 2-aminopyridine, an aldehyde, and a terminal alkyne to construct the imidazo[1,2-a]pyridine core.[1] This method provides direct access to C2- and C3-substituted derivatives.
-
Cascade Reactions: Innovative cascade or tandem reactions, such as the reaction between 2-aminopyridines and nitroolefins, provide elegant and efficient pathways to the scaffold under mild conditions.[1][16]
Green Synthetic Approaches
In line with the principles of sustainable chemistry, recent efforts have focused on developing more environmentally benign synthetic protocols. The use of microwave irradiation and ultrasound assistance has been shown to significantly accelerate reaction times and improve yields.[1][17] Furthermore, the replacement of traditional volatile organic solvents with greener alternatives like water or deep eutectic solvents is a growing trend.[15][18]
Caption: Key synthetic routes to the imidazo[1,2-a]pyridine core.
Part 2: Reactivity and Strategic Functionalization
The inherent electronic properties of the imidazo[1,2-a]pyridine ring system govern its reactivity. The scaffold is electron-rich, making it susceptible to electrophilic attack.[19] The C-3 position is the most nucleophilic and, therefore, the most common site for functionalization, a critical feature for modulating biological activity.[6][19]
The C-3 Position: The Epicenter of Functionalization
Direct C-H functionalization has emerged as the most powerful and atom-economical strategy for modifying the C-3 position.[11][19] This approach avoids the need for pre-installing a directing or activating group, streamlining the synthesis of derivatives. A vast array of transformations has been developed, including:
-
Arylation, Alkylation, and Amination: Introducing diverse substituents to probe steric and electronic requirements of biological targets.[6][9][20][21]
-
Sulfonylation and Sulfenylation: Adding sulfur-containing moieties often used to enhance binding or improve pharmacokinetic properties.[6][9]
-
Halogenation: Installing a halogen atom (Br, Cl, I) which can serve as a versatile synthetic handle for subsequent cross-coupling reactions.[9]
-
Formylation and Acylation: Introducing carbonyl groups for further elaboration.[11]
-
Trifluoromethylation: The CF₃ group is a common bioisostere that can enhance metabolic stability and binding affinity.[11]
These transformations are often enabled by modern catalytic methods, including transition-metal catalysis (e.g., copper, palladium), visible-light photoredox catalysis, and electrochemistry, which provide mild and highly selective reaction conditions.[9][11][19][21][22]
Functionalization at Other Positions
While C-3 is the primary focus, derivatization at other positions is crucial for fine-tuning a drug candidate's profile. The pyridine ring (C-5, C-6, C-7, C-8) and the C-2 position can also be functionalized, although this often requires more tailored synthetic strategies.[23] For example, the synthesis of Zolpidem involves specific substituents at the C-2 and C-6 positions.[5][24]
Caption: Reactivity map of the imidazo[1,2-a]pyridine scaffold.
Part 3: Applications in Medicinal Chemistry
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is directly linked to its success in drug development. By systematically modifying substituents at various positions, medicinal chemists can optimize a compound's potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Key Biological Targets and Therapeutic Areas
| Drug/Lead Compound Class | Primary Biological Target/Mechanism | Therapeutic Indication | Key Structural Features |
| Zolpidem, Alpidem, Saripidem | GABA-A Receptor Positive Allosteric Modulator (α1-subunit selective)[5][7][8] | Insomnia, Anxiety | 2-Aryl, 6-Methyl, 3-Acetamide side chain[5][7][8] |
| PI3K Inhibitors | Phosphoinositide 3-Kinase (PI3K) Inhibition[6][25][26] | Oncology | Often feature 3-(heteroaryl) substitution[27] |
| Akt/mTOR Pathway Inhibitors | Inhibition of Akt and/or mTOR kinases[25] | Oncology | Peptidomimetic structures or heterocyclic substituents[25][28] |
| Mer/Axl Kinase Inhibitors | Inhibition of Mer and Axl Tyrosine Kinases[29] | Immuno-oncology | Specific hinge-binding motifs and hydrophobic groups[29] |
| Antitubercular Agents | Inhibition of key M. tuberculosis enzymes (e.g., cytochrome bc1 complex)[30] | Tuberculosis | Carboxamide group at C-3 is often critical for activity[1] |
| Antiviral Agents | Various viral targets | Cytomegalovirus (CMV), etc.[31] | Thioether side chain at the C-3 position[31] |
Case Study: GABA-A Receptor Modulators
Zolpidem, Alpidem, and Saripidem exemplify the classic application of this scaffold.[10] They act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter channel in the central nervous system.[5][7] By binding to the benzodiazepine site, particularly on receptors containing the α1 subunit, they enhance the effect of GABA, leading to sedative and anxiolytic effects.[5] The specific substitution pattern—a C2-aryl group, a C6-methyl group, and a C3-acetamide moiety—is crucial for this selective activity.
Case Study: Kinase Inhibitors in Oncology
The imidazo[1,2-a]pyridine core serves as an excellent "hinge-binding" motif for kinase inhibitors. The nitrogen atoms of the scaffold can form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket. This anchoring allows substituents placed at the C2, C3, and other positions to project into specific sub-pockets, thereby conferring potency and selectivity. Derivatives have been successfully developed as potent inhibitors of critical cancer-related kinases like PI3K, Akt, mTOR, Mer, and Axl, demonstrating the scaffold's adaptability to diverse protein targets.[6][25][26][27][29]
Part 4: Representative Experimental Protocols
Protocol 1: General Procedure for Tschitschibabin Synthesis
This protocol outlines a typical condensation reaction to form the core scaffold.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition of Carbonyl: Add the corresponding α-bromoacetophenone derivative (1.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.
-
Purification: The crude residue is typically neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel.
Protocol 2: Catalyst-Free C-3 Functionalization (Petasis-like Reaction)
This protocol is an example of a modern, multicomponent C-H functionalization at the C-3 position.[6][20]
-
Reactant Mixing: To a vial, add the imidazo[1,2-a]pyridine (1.0 eq), a boronic acid (1.5 eq), and glyoxylic acid (1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as 1,4-dioxane or a mixture of acetonitrile and water.
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours. The reaction should be stirred vigorously.
-
Monitoring: Monitor the formation of the C-3 functionalized product by LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired 3-substituted imidazo[1,2-a]pyridine.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility, coupled with the ease of functionalization at the electronically rich C-3 position, provides an exceptionally versatile platform for generating novel therapeutics. The proven success of drugs like Zolpidem and the continued emergence of potent clinical candidates, particularly in oncology, ensure that this core will remain a focus of intensive research.
Future efforts will likely concentrate on the continued development of green and highly efficient synthetic methodologies, such as C-H activation and photoredox catalysis, to access novel chemical space.[11][19][22] The exploration of this "privileged scaffold" against new and challenging biological targets will undoubtedly lead to the discovery of next-generation medicines for a wide range of human diseases.
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A Technical Guide for Researchers: Unlocking the Potential of 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] The strategic placement of halogen atoms—specifically bromine at the 3-position and chlorine at the 7-position—yields 3-Bromo-7-chloroimidazo[1,2-a]pyridine, a molecule with significant potential as a versatile building block. This guide offers an in-depth technical exploration of the research applications for this compound, targeting professionals in drug discovery, chemical biology, and materials science. We will examine its synthetic routes, key chemical reactivities, and promising avenues for the development of novel compound libraries and functional materials.
Introduction: The Strategic Value of Halogenated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a bicyclic nitrogen-containing heterocycle that has garnered substantial interest in drug development due to its wide range of potent medicinal properties.[3] This scaffold is a key component in several marketed drugs, including Zolpidem, Alpidem, and Zolimidine.[1][4] The broad spectrum of biological activities associated with this structural motif includes anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4][5]
The introduction of halogens onto the imidazo[1,2-a]pyridine scaffold serves several critical functions:
-
Modulation of Physicochemical Properties: Halogens can significantly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile, which are crucial parameters in drug design.
-
Formation of Halogen Bonds: The unique electronic properties of halogens allow them to act as halogen bond donors, forming stabilizing interactions with biological targets and enhancing binding affinity and selectivity.
-
Versatile Synthetic Handles: The carbon-halogen bonds provide reactive sites for further chemical modifications. Specifically, the C-Br and C-Cl bonds on this compound offer opportunities for selective, late-stage functionalization through various cross-coupling reactions. Halogenated imidazo-heterocycles are valuable building blocks for synthesizing potentially bioactive compounds.[3]
Synthesis and Characterization
A reliable and scalable synthesis of this compound is fundamental for its application in research. A common approach involves a two-step process starting from a commercially available substituted 2-aminopyridine.
Synthetic Protocol: A Two-Step Approach
Step 1: Cyclization to form 7-chloroimidazo[1,2-a]pyridine
This step typically involves the condensation of 4-chloro-2-aminopyridine with an α-haloketone or a related synthon. Conventional methods often utilize the reaction of 2-aminopyridine derivatives with α-bromocarbonyl compounds.[6]
-
Reaction: 4-chloro-2-aminopyridine + Chloroacetaldehyde → 7-chloroimidazo[1,2-a]pyridine
-
Rationale: This reaction proceeds via an initial nucleophilic attack of the exocyclic nitrogen of the aminopyridine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Step 2: Regioselective Bromination
The subsequent bromination at the C3 position is a highly regioselective electrophilic aromatic substitution.
-
Reaction: 7-chloroimidazo[1,2-a]pyridine + N-Bromosuccinimide (NBS) → this compound
-
Rationale: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic attack. NBS is a mild and effective brominating agent for this transformation, affording the desired product with high regioselectivity.
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | A set of aromatic proton signals with chemical shifts and coupling constants characteristic of the disubstituted imidazo[1,2-a]pyridine core. The absence of a proton signal at the C3 position confirms successful bromination. |
| ¹³C NMR | Distinct signals for the carbon atoms of the heterocyclic system. The chemical shifts of C3 and C7 will be significantly influenced by the attached bromine and chlorine atoms, respectively. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₄BrClN₂ (231.48 g/mol ). The isotopic pattern will be characteristic for a molecule containing one bromine and one chlorine atom.[7][8] |
Potential Research Applications
The synthetic utility of this compound stems from the differential reactivity of the C-Br and C-Cl bonds, allowing for selective functionalization and the generation of diverse molecular architectures.
Medicinal Chemistry: A Scaffold for Drug Discovery
The imidazo[1,2-a]pyridine nucleus is a well-established pharmacophore.[2] Derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and neurological disorders.[4][9][10]
3.1.1. Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold can serve as a core for the design of kinase inhibitors. The nitrogen atoms in the ring system can form crucial hydrogen bonds with the hinge region of the kinase active site. The C3 and C7 positions can be functionalized to extend into and interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity. Significant advances have been made in identifying derivatives with potent activity against specific kinases.[9][11]
Proposed Research Workflow:
Caption: A workflow for the discovery of kinase inhibitors starting from this compound.
3.1.2. Anti-infective Agents
Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of pathogens, including bacteria, fungi, and parasites.[1][12] For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potential as antitubercular agents.[12] The 3-bromo-7-chloro derivative can be used to synthesize novel analogs for screening against various infectious agents.
Materials Science: Building Blocks for Organic Electronics
The planar, aromatic structure of the imidazo[1,2-a]pyridine system makes it a promising candidate for applications in materials science, particularly in the field of organic electronics.[5][13]
Proposed Research Directions:
-
Organic Light-Emitting Diodes (OLEDs): Functionalization at the C3 and C7 positions can be used to tune the photophysical properties, such as the emission wavelength and quantum yield, of new materials for OLED applications.
-
Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through intermolecular interactions makes these compounds interesting for the development of organic semiconductors for OFETs.
Key Experimental Protocols
Suzuki-Miyaura Cross-Coupling at the C3-Position
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[14][15] It is particularly well-suited for the functionalization of the C3 position of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1–1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02–0.10 eq), and a suitable ligand if necessary.
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., Dioxane/Water, Toluene/Ethanol/Water, or DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq).
-
Reaction: Heat the mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling for Alkyne Installation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward method to introduce an alkyne moiety.[16]
Step-by-Step Protocol:
-
Reagent Preparation: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02–0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05–0.1 eq).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Triethylamine or Diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for chemical research. The distinct reactivity of its two halogen atoms provides a platform for the synthesis of a wide array of novel compounds. The potential applications of these compounds are vast, ranging from the development of new therapeutic agents to the creation of advanced functional materials. The synthetic protocols and research directions outlined in this guide are intended to provide a solid foundation for researchers seeking to explore the rich chemistry of this promising scaffold. Future investigations will undoubtedly uncover new reactivities and applications, further cementing the importance of halogenated heterocyclic systems in modern science.
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The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a nitrogen-fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure allows for substitutions at multiple positions, leading to a vast chemical space and a correspondingly broad spectrum of biological activities. This guide provides a comprehensive overview of the diverse pharmacological applications of substituted imidazo[1,2-a]pyridines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. From established drugs like the hypnotic Zolpidem to cutting-edge kinase inhibitors in oncology, this scaffold continues to be a fertile ground for the development of novel therapeutics. This document serves as a technical resource for researchers engaged in the design, synthesis, and biological evaluation of this remarkable class of compounds.
The Imidazo[1,2-a]Pyridine Core: Structural Significance and Physicochemical Properties
The imidazo[1,2-a]pyridine ring system is formed by the fusion of an imidazole ring with a pyridine ring. This arrangement results in a planar, aromatic structure with a unique distribution of electron density, making it an excellent foundation for designing molecules that can interact with a wide array of biological targets. The numbering of the scaffold, as shown below, is critical for discussing structure-activity relationships, as substitutions at different positions drastically alter the compound's pharmacological profile.
Caption: General structure and numbering of the imidazo[1,2-a]pyridine scaffold.
Central Nervous System (CNS) Activity: Modulators of GABA-A Receptors
Perhaps the most well-known application of the imidazo[1,2-a]pyridine scaffold is in the modulation of the central nervous system. Marketed drugs such as Zolpidem (Ambien®) and Alpidem (Ananxyl®) highlight the success of this chemical class in treating insomnia and anxiety, respectively.
Mechanism of Action: Selective GABA-A Receptor Modulation
Unlike classical benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, many imidazo[1,2-a]pyridines exhibit functional selectivity. They act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.
-
Zolpidem , for instance, shows a high affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate its sedative and hypnotic effects. It has a lower affinity for receptors with α2 and α3 subunits and negligible affinity for α5-containing receptors. This selectivity is credited with its relatively weak anxiolytic, myorelaxant, and anticonvulsant properties compared to benzodiazepines.
-
Alpidem also interacts with the GABA-A receptor complex but was developed for its anxiolytic properties. Interestingly, it also shows high affinity for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.
The nuanced interaction with different GABA-A receptor subtypes allows for the fine-tuning of therapeutic effects, making this scaffold highly valuable for developing next-generation CNS drugs with improved side-effect profiles.
Caption: Mechanism of action for hypnotic imidazo[1,2-a]pyridines like Zolpidem.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents. Their efficacy often stems from the inhibition of critical protein kinases involved in tumor growth, proliferation, and survival.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of signaling pathways. Imidazo[1,2-a]pyridines have been designed to target several key nodes in these pathways.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival, and it is frequently hyperactivated in cancer. Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα or as dual PI3K/mTOR inhibitors. These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site. For example, compound 13k was identified as a potent PI3Kα inhibitor that induced G2/M phase cell cycle arrest and apoptosis in cancer cells.
-
Other Kinase Targets: The scaffold has proven adaptable for targeting other kinases, including the Insulin-like Growth Factor-1 Receptor (IGF-1R), Mer/Axl kinases, and Salt-Inducible Kinases (SIKs). Optimization of an imidazo[1,2-a]pyridine series led to a highly selective dual Mer/Axl kinase inhibitor, which has potential applications in immuno-oncology.
The anticancer effects are often demonstrated by inducing cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-target imidazo[1,2-a]pyridines.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative imidazo[1,2-a]pyridine compounds against various cancer cell lines.
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 6d | HepG2 | Liver Carcinoma | - | |
| Compound 6i | HepG2 | Liver Carcinoma | - | |
| Thiazole deriv. 12 | A375 | Melanoma | 0.14 | |
| Thiazole deriv. 12 | HeLa | Cervical Cancer | 0.21 | |
| Compound IP-5 | HCC1937 | Breast Cancer | 45 | |
| Compound IP-6 | HCC1937 | Breast Cancer | 47.7 | |
| Compound 13k | HCC827 | Lung Cancer | 0.09 |
Note: Specific IC₅₀ values for compounds 6d and 6i were not provided in the abstract, but they were identified as the most active compounds.
Antimicrobial and Antiviral Activities
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in treating infectious diseases.
-
Antibacterial Activity: Numerous derivatives have demonstrated activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, K. pneumoniae) bacteria. The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase. Combining the imidazo[1,2-a]pyridine core with other pharmacophores, like azo groups or thiazole moieties, has yielded compounds with potent antibacterial effects.
-
Antiviral Activity: Derivatives bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). Other series have been developed with potent activity against herpes simplex viruses (HSV).
-
Antituberculosis Activity: With the rise of drug-resistant tuberculosis, novel scaffolds are urgently needed. Imidazo[1,2-a]pyridines have emerged as a promising class, with some analogues showing impressive activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. One mechanism involves the inhibition of QcrB, a component of the electron transport chain essential for energy production.
Anti-inflammatory Activity
Certain imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties. The primary mechanism appears to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Some compounds have shown preferential inhibition of COX-2 over COX-1, which is a desirable profile for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). More recently, derivatives have been shown to exert anti-inflammatory effects in cancer cell lines by modulating the STAT3/NF-κB signaling pathway.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial. Below are representative protocols for evaluating the primary biological activities of novel imidazo[1,2-a]pyridine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the anticancer potential of a compound by measuring its effect on cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A375, HCC1937)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test imidazo[1,2-a]pyridine compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (Example: PI3Kα)
This protocol assesses the direct inhibitory effect of a compound on a specific kinase enzyme.
Objective: To determine the IC₅₀ of a test compound against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer
-
ATP and substrate (e.g., PIP2)
-
Test imidazo[1,2-a]pyridine compound in DMSO
-
Detection system (e.g., ADP-Glo™, HTRF®, or scintillation proximity assay)
-
384-well plates
-
Plate reader compatible with the detection system
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Reaction Mixture: In a 384-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent to measure the amount of ADP produced).
-
Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the inhibition against the log of the compound concentration to determine the IC₅₀ value.
Caption: A typical experimental workflow for identifying and optimizing active compounds.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, with a proven track record and immense future potential. Its structural rigidity, synthetic tractability, and ability to engage with a multitude of biological targets ensure its continued relevance. Current research is focused on several key areas:
-
Improving Selectivity: For kinase inhibitors, enhancing selectivity is crucial to minimize off-target effects and improve the therapeutic window. Structure-based design is a key tool in this endeavor.
-
Overcoming Resistance: In both oncology and infectious disease, drug resistance is a major challenge. Novel imidazo[1,2-a]pyridine derivatives that act via new mechanisms or can overcome existing resistance are of high interest.
-
Exploring New Therapeutic Areas: While well-established in CNS and oncology, the scaffold's potential in other areas, such as neurodegenerative diseases (e.g., as ligands for β-Amyloid plaques) and metabolic disorders (e.g., as DPP-4 inhibitors), is an exciting frontier for exploration.
By integrating rational design, combinatorial synthesis, and robust biological evaluation, the scientific community will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
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Crestani, F., Ortinski, P. I., Hentschke, C., & Rudolph, U. (2002). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 793. [Link]
-
Rogers, K. (2024). Zolpidem. Britannica. [Link]
-
Wikipedia contributors. (n.d.). Zolpidem. Wikipedia. [Link]
-
Penlou, B., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(26), 5108-5111. [Link]
-
Cai, L., et al. (2004). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 47(9), 2208-2218. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Patel, H., & Abdijadid, S. (2023). Zolpidem. StatPearls. [Link]
-
Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1686-1697. [Link]
- Patsnap. (2024). What is the mechanism of Zolpidem Tartrate?. Patsnap Synapse. [https://www.patsnap.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-7-chloroimidazo[1,2-a]pyridine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-7-chloroimidazo[1,2-a]pyridine. The protocols and insights are synthesized from established literature and best practices in synthetic organic chemistry, aiming to deliver a robust and reproducible methodology.
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Suzuki Coupling
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The ability to functionalize this core structure is paramount for structure-activity relationship (SAR) studies in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2][3][4][5] Its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[5][6]
This guide focuses on the Suzuki coupling at the C3 position of the this compound. The inherent electronic properties of the imidazo[1,2-a]pyridine ring system and the presence of two halogen atoms at different positions (C3-Br and C7-Cl) present both opportunities and challenges for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the C3 position.[6][7]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.[1][2] This is often the rate-limiting step of the reaction.
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8][9][10][11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Expertise & Experience: Causality Behind Experimental Choices
The selection of each component in the Suzuki coupling protocol is critical for achieving high yields and purity. For a substrate like this compound, which is a heteroaromatic compound, certain considerations are paramount.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is arguably the most crucial factor. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Stradiotto ligands) or N-heterocyclic carbenes (NHCs).[12][13][14][15] These ligands promote the oxidative addition step, which can be challenging for electron-rich or sterically hindered heteroaryl halides. They also stabilize the palladium center and facilitate reductive elimination. For heteroaryl couplings, ligands like SPhos or XPhos have demonstrated broad applicability and high efficiency.[12][13]
-
The Role of the Base: The base plays a multifaceted role in the Suzuki coupling.[8][9] Its primary function is to activate the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation.[10][11] The choice of base can also influence catalyst activity and the potential for side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). For heteroaromatic substrates that may be sensitive or prone to degradation, milder bases like K₂CO₃ or K₃PO₄ are often preferred.
-
Solvent System: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used, often with the addition of water. The aqueous phase can aid in dissolving the base and the boronate intermediate, thereby accelerating the reaction. However, for water-sensitive substrates or to minimize protodeboronation (a common side reaction), anhydrous conditions may be necessary.[16]
Trustworthiness: A Self-Validating Protocol
This protocol is designed to be self-validating by incorporating control parameters and outlining expected outcomes. The reaction progress can be reliably monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting this compound and the appearance of a new, less polar spot (on normal phase TLC) corresponding to the coupled product. The mass spectrum should confirm the formation of the desired product by displaying its molecular ion peak.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos-Pd-G2)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Condenser
-
Inert gas manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography system (e.g., flash chromatography)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
If using a separate ligand, add it at this stage (typically in a 1:2 or 1:1 ratio with the palladium source, depending on the ligand).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The final concentration of the limiting reactant should be around 0.1-0.2 M.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-aryl-7-chloroimidazo[1,2-a]pyridine.
-
Data Presentation: Recommended Reaction Parameters
The optimal conditions can vary depending on the specific boronic acid used. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or XPhos-Pd-G2 (1-2 mol%) | Pd(PPh₃)₄ is a classic, reliable choice.[17] XPhos-based catalysts are highly active for challenging heteroaryl couplings.[12][13] |
| Ligand | (if needed) | XPhos or SPhos (1.1-1.2 eq to Pd) |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | Effective bases for activating boronic acids while being compatible with many functional groups.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic polar solvents with water facilitate the dissolution of reagents and intermediates. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion in a reasonable timeframe. |
| Boronic Acid | 1.2-1.5 equiv | A slight excess of the boronic acid is used to ensure complete consumption of the more valuable bromo-substrate. |
Visualization of Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling experiment.
References
-
Duc, G. et al. The role of the base in the Suzuki coupling reaction. Wikipedia, [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link].
-
Alvarez-Idaboy, J. R. et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link].
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link].
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link].
-
Couto, C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link].
-
Organic Chemistry Portal. Suzuki Coupling. [Link].
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ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling. [Link].
-
Lee, J. C. et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link].
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link].
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Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link].
-
Buchwald, S. L. et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link].
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link].
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link].
-
Buchwald, S. L. et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link].
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link].
-
Engle, K. M. et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link].
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link].
-
Leeson, P. D. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link].
-
Guillon, J. et al. (2007). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Letters in Organic Chemistry. [Link].
-
Stradiotto, M. et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances. [Link].
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link].
-
de Souza, R. O. M. A. et al. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. [Link].
-
Stradiotto, M. et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances. [Link].
-
Organ, M. G. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Angewandte Chemie International Edition. [Link].
-
Stradiotto, M. et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances. [Link].
-
The Organic Chemistry Channel. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link].
-
Stradiotto, M. et al. (2020). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link].
-
Stradiotto, M. et al. (2020). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link].
-
Beller, M. et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link].
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"Buchwald-Hartwig amination of 3-Bromo-7-chloroimidazo[1,2-a]pyridine"
An In-Depth Guide to the Selective Buchwald-Hartwig Amination of 3-Bromo-7-chloroimidazo[1,2-a]pyridine
For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents. The ability to precisely functionalize this structure is paramount. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone technology for forging carbon-nitrogen (C-N) bonds, offering a powerful route to novel amine derivatives.[1][2][3]
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to this compound. We will explore the underlying principles of chemoselectivity, provide detailed experimental protocols, and discuss critical parameters for reaction optimization, empowering scientists to leverage this reaction with confidence.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][4] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, or by starting directly with a Pd(0) source.[2][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[4][5]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][3][5]
Substrate Analysis: The Principle of Selective Amination
The substrate, this compound, possesses two different halogen atoms, presenting an opportunity for selective functionalization. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the carbon-halogen bond strength. This reactivity trend is generally C-I > C-Br > C-Cl > C-F.[7]
Consequently, the carbon-bromine bond at the C-3 position is significantly more reactive towards oxidative addition with the Pd(0) catalyst than the more robust carbon-chlorine bond at the C-7 position. This intrinsic difference in reactivity allows for the highly selective amination at the C-3 position, leaving the C-7 chloro group intact for potential subsequent transformations.[7]
Experimental Protocols
These protocols provide a general framework. Optimal conditions may vary depending on the specific amine used. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol is tailored for coupling with a typical cyclic secondary amine.
Materials & Reagents
| Reagent/Material | Role | Typical Quantity (for 1 mmol scale) |
| This compound | Starting Material | 1.0 equiv (231.5 mg) |
| Morpholine | Amine Nucleophile | 1.2 equiv (104.5 mg, 105 µL) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium Precatalyst | 1-2 mol% (9.2 - 18.4 mg) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand | 2-4 mol% (9.5 - 19.0 mg) |
| Sodium tert-butoxide (NaOtBu) | Base | 1.4 equiv (134.5 mg) |
| Toluene, anhydrous | Solvent | 5-10 mL |
| Schlenk tube or microwave vial | Reaction Vessel | - |
| Magnetic stir bar | Stirring | - |
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (e.g., 1 mol%), XPhos (e.g., 2 mol%), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 3-(morpholino)-7-chloroimidazo[1,2-a]pyridine.
Key Parameter Optimization: A Scientist's Guide
Achieving high yields and purity in Buchwald-Hartwig aminations often requires careful optimization of several interconnected parameters.[8]
Catalyst and Ligand Selection
The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred.[1][9]
| Ligand Class | Representative Examples | Key Characteristics & Applications |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Highly effective for a broad range of substrates, including aryl chlorides and heteroaryl halides.[10][11] Their steric bulk promotes reductive elimination and prevents catalyst decomposition. |
| Chelating Bisphosphines | Xantphos, BINAP | The wide bite angle of ligands like Xantphos can be beneficial, promoting catalyst stability and activity.[5][12] Often used in aminations of aryl bromides and iodides. |
| Ferrocene-based | Josiphos-type ligands | Known for their robustness and effectiveness in coupling primary amines and a variety of heteroaryl chlorides.[1][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong sigma-donors that form robust complexes with palladium, showing high activity for coupling aryl chlorides.[13][14] |
Choice of Base
The base plays a critical role in deprotonating the amine to form the active amido intermediate. The choice of base must be compatible with any sensitive functional groups on the substrates.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are highly effective but can be incompatible with base-sensitive groups like esters.[2] NaOtBu is often used in non-polar solvents like toluene.[15]
-
Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder alternatives suitable for substrates with sensitive functionalities.[3][11] These are often used in more polar solvents like dioxane or DMF.[16][17] The choice of solvent and base are often linked, as the base's effectiveness can be solvent-dependent.[16][18]
Solvent
The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Aprotic, Non-polar Solvents: Toluene and Dioxane are the most common solvents, offering good solubility for many organic substrates and compatibility with strong bases.[2][5][19]
-
Aprotic, Polar Solvents: THF can also be used, particularly with bases like LiHMDS.[7][11]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are common problems and potential solutions.[20][21]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (decomposed Pd source, poor quality ligand).- Insufficiently inert atmosphere (oxygen degrades catalyst).- Base is not strong enough or has degraded.- Reaction temperature is too low. | - Use a fresh palladium source and high-purity ligand.- Ensure rigorous degassing of the solvent and proper inert atmosphere technique.- Use freshly opened, anhydrous base.- Screen higher temperatures (e.g., 110-120 °C). |
| Hydrodehalogenation (Ar-Br → Ar-H) | - Presence of water.- Beta-hydride elimination from the amine or amido intermediate.[1] | - Use rigorously dried solvents and reagents.- Switch to a different ligand that disfavors this side reaction (e.g., a bulkier ligand).- Use a different base. |
| Formation of Byproducts | - Dimerization of the starting material or product.- Reaction at the C-7 chloro position (unlikely but possible at high temperatures). | - Lower the catalyst loading.- Screen different ligands and bases.- Maintain the lowest effective reaction temperature to preserve selectivity. |
| Inconsistent Results | - Variable quality of reagents (especially base and solvent).- Inconsistent heating or stirring. | - Standardize reagent sources and ensure they are stored properly.- Use a heating block or well-controlled oil bath for consistent temperature.- Ensure vigorous and consistent stirring. |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, they are expensive precious metals. Handle with care to avoid waste and inhalation of fine powders.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere in a well-ventilated fume hood.
-
Bases: Sodium tert-butoxide and LiHMDS are corrosive and moisture-sensitive. They can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle only in a fume hood.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Al-Masum, M., & El-Sayed, I. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
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ResearchGate. POP‐type ligands used in the Buchwald–Hartwig amination. [Link]
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Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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American Chemical Society. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. [Link]
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Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
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ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Oldenhuis, N. J., et al. (2012). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Fejér, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Sunway Pharm Ltd. This compound. [Link]
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ResearchGate. (2008). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
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PubChem. 7-Bromo-3-chloroimidazo[1,2-a]pyridine. [Link]
-
Semantic Scholar. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. [Link]
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Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, renowned for its prevalence in a multitude of commercially available pharmaceuticals and its broad spectrum of biological activities.[1][2] This versatile nucleus is central to the function of drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic agent), and Minodronic acid (for osteoporosis treatment).[1] Its significance in medicinal chemistry is underscored by the exponential growth in research dedicated to its synthesis and functionalization, targeting diseases ranging from cancer and tuberculosis to Alzheimer's.[3][4]
The targeted functionalization of this scaffold is paramount for generating novel chemical entities in drug discovery programs. The substrate, 3-Bromo-7-chloroimidazo[1,2-a]pyridine (CAS: 342613-67-6, Molecular Formula: C₇H₄BrClN₂)[5][6], is a particularly valuable building block. Its dihalogenated nature presents a unique opportunity for selective, stepwise chemical modification. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the precise installation of diverse substituents.
This guide provides a detailed exploration of the mechanistic principles and practical protocols for the selective cross-coupling at the C3-position, leveraging the differential reactivity of the C-Br bond over the C-Cl bond.
Mechanistic Cornerstone: The Palladium Catalytic Cycle & Regioselectivity
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, were recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[7] These reactions predominantly proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Expertise & Causality: The Principle of Regioselectivity
For a dihalogenated substrate like this compound, the site of the initial reaction is governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the weaker C-Br bond at the 3-position will undergo oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond at the 7-position.[10][11] This inherent reactivity difference is the key to achieving regioselective monofunctionalization, leaving the C-Cl bond available for subsequent, potentially more forcing, coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[8][12] It is widely used in the pharmaceutical industry due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of boron-containing reagents.[13][14]
Core Principles & Experimental Choices
-
Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable, commercially available catalyst that is often effective. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve catalytic activity and yields.[15]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its primary role is to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[16] The choice of base can significantly impact the reaction rate and outcome.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.[15]
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 16 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 18 |
Experimental Protocol: Synthesis of 7-chloro-3-phenylimidazo[1,2-a]pyridine
Reagents Table:
| Reagent | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 231.48 | 231.5 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146.3 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 34.7 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 276.4 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (231.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired product.
Application Protocol 2: Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is exceptionally valuable for introducing sp-hybridized carbon atoms into aromatic systems, a common strategy in the synthesis of natural products and functional materials.[17]
Core Principles & Experimental Choices
-
Dual Catalysis: The reaction typically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (usually CuI) to act as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for the transmetalation step with the palladium complex.[9]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is almost always used. It serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent for the reaction.[18]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.
Data Presentation: Typical Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (excess) | Et₃N | 80 | 3 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | THF | 65 | 6 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (excess) | DMF | 100 | 4 |
Experimental Protocol: Synthesis of 7-chloro-3-(phenylethynyl)imidazo[1,2-a]pyridine
Reagents Table:
| Reagent | MW ( g/mol ) | Amount | mmoles | Equivalents |
| This compound | 231.48 | 231.5 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 122.6 mg (134 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 17.5 mg | 0.025 | 0.025 |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (231.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (5 mL) and phenylacetylene (134 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Heat the sealed tube in a preheated oil bath at 80 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC. The reaction is often complete within a few hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Purification: Dissolve the residue in ethyl acetate and filter through a short plug of celite to remove insoluble salts. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the target compound.[18]
Application Protocol 3: Heck-Mizoroki Coupling
The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[19][20] It is a powerful method for the synthesis of substituted alkenes and is particularly useful for vinylation of aryl halides.[21]
Core Principles & Experimental Choices
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are often required to stabilize the catalyst and promote the reaction. Triphenylphosphine is common, but for less reactive halides, more electron-rich and bulky ligands may be necessary.
-
Base: A base, typically an inorganic base like K₂CO₃ or an organic amine like Et₃N, is required to neutralize the hydrogen halide (H-X) that is eliminated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[21]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.
Data Presentation: Typical Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | 18 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₂CO₃ (2) | NMP | 130 | 24 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2.5) | Acetonitrile | 100 | 16 |
Experimental Protocol: Synthesis of 7-chloro-3-styrylimidazo[1,2-a]pyridine
Reagents Table:
| Reagent | MW ( g/mol ) | Amount | mmoles | Equivalents |
| This compound | 231.48 | 231.5 mg | 1.0 | 1.0 |
| Styrene | 104.15 | 156.2 mg (172 µL) | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 262.29 | 10.5 mg | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 202.4 mg (278 µL) | 2.0 | 2.0 |
| DMF (anhydrous) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine this compound (231.5 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL), styrene (172 µL, 1.5 mmol), and triethylamine (278 µL, 2.0 mmol) via syringe.
-
Reaction Execution: Seal the tube tightly and heat the reaction mixture in an oil bath at 120 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or TLC until the starting halide is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and salts.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to yield the substituted alkene product.
Overall Experimental Workflow
The following diagram provides a high-level overview of the typical laboratory workflow for performing these cross-coupling reactions.
Caption: High-level workflow for palladium-catalyzed cross-coupling reactions.
References
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Marie, E., et al. (2012). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules, 17(9), 10683-10707. [Link]
-
National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
-
Delaye, P.-O., et al. (2017). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 15(19), 4199–4204. [Link]
-
LookChem. (n.d.). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. [Link]
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American Chemical Society Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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National Center for Biotechnology Information. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
-
PubMed. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. [Link]
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ResearchGate. (n.d.). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. [Link]
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Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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PubMed. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]
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ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... [Link]
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National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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Royal Society of Chemistry. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. [Link]
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National Center for Biotechnology Information. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
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National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
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MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
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ResearchGate. (n.d.). Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. [Link]
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ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
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PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
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LibreTexts Chemistry. (2023). Heck Reaction. [Link]
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YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
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Royal Society of Chemistry. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. [Link]
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ABL Technology. (n.d.). 3-Bromo-7-chloroimidazo[1, 2-a]pyridine, min 98%. [Link]
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Scientific Research Publishing. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]
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Application Notes: 3-Bromo-7-chloroimidazo[1,2-a]pyridine as a Strategic Building Block in Medicinal Chemistry and Materials Science
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Advantage of Dialohalogenation
The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with biological targets. Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this heterocyclic system, highlighting its clinical significance.[2] The derivatization of the imidazo[1,2-a]pyridine ring is a key strategy in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[3][4]
This application note focuses on the utility of a specifically substituted analogue, 3-bromo-7-chloroimidazo[1,2-a]pyridine , as a versatile and strategic building block. The presence of two distinct halogen atoms at the C3 and C7 positions offers a powerful platform for sequential and regioselective functionalization, enabling the synthesis of complex molecular architectures.
Strategic Reactivity: Exploiting the C-Br/C-Cl Differential
The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend for the ease of oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl. This reactivity gradient allows for the selective functionalization of the more labile C3-Br bond while leaving the C7-Cl bond intact for subsequent transformations. This two-step functionalization capability is paramount for building molecular diversity and accessing novel chemical space.
Below is a conceptual workflow illustrating this principle of sequential functionalization.
Caption: Sequential functionalization workflow for this compound.
Application in Drug Discovery: Synthesis of a PDGFR Inhibitor Precursor
The imidazo[1,2-a]pyridine scaffold has been explored for the development of potent kinase inhibitors.[5] As a practical example, this compound can serve as a key starting material for the synthesis of precursors to novel Platelet-Derived Growth Factor Receptor (PDGFR) antagonists. The following protocols outline the selective functionalization of this building block.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl group at the C3 position, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C3 position.
Materials:
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
| This compound | 231.48 | 231.5 mg | 1.0 | 1.0 |
| Arylboronic acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 57.8 mg | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 276.4 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Degassed Water | - | 2 mL | - | - |
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (231.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the 3-aryl-7-chloroimidazo[1,2-a]pyridine.
Causality and Rationale: The choice of Pd(PPh₃)₄ is a robust starting point for many Suzuki couplings. The aqueous dioxane solvent system and a carbonate base are standard conditions that facilitate the transmetalation step of the catalytic cycle. Heating is necessary to drive the reaction to completion, especially with the less reactive chloro-group present on the ring.
Protocol 2: Buchwald-Hartwig Amination at the C3-Position
This protocol describes the introduction of an amine functionality at the C3 position, a key transformation for synthesizing compounds with improved solubility and potential for hydrogen bonding interactions with biological targets.
Reaction Scheme:
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Synthesis of Kinase Inhibitors from 3-Bromo-7-chloroimidazo[1,2-a]pyridine: Application Notes and Protocols
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[1]
The 3-bromo-7-chloroimidazo[1,2-a]pyridine is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization at the C3 and C7 positions. The C3-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against specific kinase targets. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound as a key building block.
Strategic Overview: Functionalization of the Imidazo[1,2-a]pyridine Core
The primary synthetic strategies for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency in forming carbon-carbon and carbon-heteroatom bonds. The choice of coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—is dictated by the desired functionality to be introduced at the C3 position.
A critical aspect of these transformations is the selective reactivity of the C-Br bond over the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is the initial and often rate-determining step. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making the C-Br bond more susceptible to oxidative addition.[2] This inherent difference in reactivity allows for the selective functionalization of the C3 position while leaving the C7-chloro substituent intact for potential further modification.
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3][4] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Application Note: Synthesis of 3-Aryl-7-chloroimidazo[1,2-a]pyridines
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a wide range of 3-aryl derivatives. The choice of the arylboronic acid is crucial for tuning the pharmacological properties of the final compound. For instance, introducing electron-donating or electron-withdrawing groups on the aryl ring can modulate the electronic properties of the molecule and influence its binding affinity to the target kinase.
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a common choice, though more sophisticated catalysts with bulky phosphine ligands like SPhos or XPhos can offer improved yields and substrate scope, particularly for challenging couplings.[2]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of analogous bromopyridine derivatives.[2][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Schlenk flask or reaction vial
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this mixture to the Schlenk flask.
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 90°C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-chloroimidazo[1,2-a]pyridine.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] It is a powerful tool for synthesizing arylamines, which are prevalent in many kinase inhibitors, often serving as a key hydrogen bond donor or acceptor in the kinase hinge region.
Application Note: Synthesis of 3-Amino-7-chloroimidazo[1,2-a]pyridine Derivatives
The Buchwald-Hartwig amination of this compound with primary or secondary amines allows for the introduction of a diverse range of amino substituents at the C3 position. This modification can significantly impact the compound's solubility, cell permeability, and binding interactions with the target kinase.
Causality behind Experimental Choices:
-
Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos, or BINAP) is typically used.[8][9] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8][10]
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or 1,4-dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of analogous bromo-chloropyridines.[8]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
RuPhos (0.04 equivalents)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Schlenk tube
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig amination.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous THF (5 mL).
-
Add LiHMDS (2.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 65°C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8][11] This reaction is instrumental in synthesizing arylalkynes, which can serve as rigid linkers or pharmacophores in kinase inhibitors.
Application Note: Synthesis of 3-Alkynyl-7-chloroimidazo[1,2-a]pyridine Derivatives
The Sonogashira coupling of this compound with terminal alkynes introduces an alkynyl moiety at the C3 position. This functional group can be a key structural element for interacting with the kinase active site or can serve as a handle for further chemical modifications, such as click chemistry.
Causality behind Experimental Choices:
-
Catalysts: A dual catalytic system is employed, consisting of a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition, while the copper cocatalyst activates the alkyne.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.
-
Solvent: Aprotic solvents like THF or DMF are commonly used.
Detailed Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of aryl halides.[8]
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.025 equivalents)
-
Diisopropylamine (DIPA) (7.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Experimental Workflow:
Caption: Workflow for Sonogashira coupling.
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at room temperature under an inert atmosphere, sequentially add Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.025 mmol), diisopropylamine (7.0 mmol), and the terminal alkyne (1.1 mmol).
-
Stir the reaction for 3 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-7-chloroimidazo[1,2-a]pyridine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the functionalization of bromo-heterocyclic compounds, which can be used as a starting point for the optimization of reactions with this compound.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 |
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | DIPA | THF | Room Temp. | 3 |
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and versatile methods for introducing chemical diversity at the C3 position. The resulting libraries of compounds can then be screened against a panel of kinases to identify potent and selective inhibitors. Further optimization of these hit compounds, potentially through modification of the C7-chloro position or other positions on the imidazo[1,2-a]pyridine ring, can lead to the development of clinical candidates for the treatment of various diseases.
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NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
-
Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
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Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group. Retrieved January 12, 2026, from [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2008). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Retrieved January 12, 2026, from [Link]
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Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. Retrieved January 12, 2026, from [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]
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De Vreese, R., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. Retrieved January 12, 2026, from [Link]
-
PubChem. (2026). 7-Bromo-3-chloroimidazo[1,2-a]pyridine. Retrieved January 12, 2026, from [Link]
-
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Retrieved January 12, 2026, from [Link]
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- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
"development of PDE inhibitors using 3-Bromo-7-chloroimidazo[1,2-a]pyridine"
An Application Note on the Strategic Development of Phosphodiesterase (PDE) Inhibitors Utilizing a 3-Bromo-7-chloroimidazo[1,2-a]pyridine Scaffold
Abstract
The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on leveraging the this compound framework for the discovery of novel phosphodiesterase (PDE) inhibitors. We present a strategic workflow encompassing the synthesis of a diversified compound library, a robust in vitro screening cascade, analysis of structure-activity relationships (SAR), and essential protocols for lead optimization. The 3-bromo substituent serves as a versatile chemical handle for introducing molecular diversity through cross-coupling reactions, while the 7-chloro group offers a means to modulate the electronic and metabolic properties of the resulting analogues. This guide is designed to explain the causality behind experimental choices, providing field-proven insights to accelerate the development of potent and selective PDE inhibitors.
Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Their critical role in diverse physiological processes has made them high-value targets for treating a range of conditions, including cardiovascular diseases, respiratory disorders, and neurological conditions.[4][5]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising foundation for designing enzyme inhibitors due to its rigid bicyclic structure and synthetic tractability.[6] This guide focuses on a specific starting material: This compound . The selection of this scaffold is a deliberate strategic choice:
-
The 7-Chloro Group : This electron-withdrawing group can significantly influence the electronic properties of the heterocyclic ring system, potentially enhancing binding affinity and modulating the pKa of the molecule. Furthermore, halogenation can block potential sites of metabolism, thereby improving the pharmacokinetic profile of drug candidates.[7]
-
The 3-Bromo Group : This substituent is the cornerstone of our diversification strategy. It serves as an exceptionally versatile chemical handle for introducing a wide array of chemical moieties via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.
This document outlines a complete workflow from initial synthesis to preclinical characterization, providing the necessary protocols and scientific rationale to guide the discovery process.
Caption: Core Scaffold and Diversification Strategy.
Part 1: Synthesis and Library Generation
The initial phase of the drug discovery program focuses on the synthesis of the core scaffold and the subsequent generation of a chemically diverse library of analogues. The rationale is to use a robust and scalable synthetic route that allows for the introduction of various substituents at the C3 position.
Protocol 1.1: Synthesis of this compound
This protocol describes a common and efficient method for constructing the imidazo[1,2-a]pyridine core, adapted from established literature procedures.[8][9] The reaction involves the condensation and cyclization of a substituted 2-aminopyridine with an α-haloketone or its equivalent.
Materials:
-
2-Amino-4-chloropyridine
-
N-Bromosuccinimide (NBS)
-
1,2-Dimethoxyethane (DME)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in DME in a round-bottom flask, add N-Bromosuccinimide (1.1 eq).
-
Cyclization Reaction: Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound scaffold.
Protocol 1.2: General Procedure for Library Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool in medicinal chemistry for forming carbon-carbon bonds. Its tolerance of a wide range of functional groups makes it ideal for creating a diverse library from the 3-bromo scaffold.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the this compound, the desired boronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, concentrated, and purified via column chromatography or preparative HPLC to yield the final product.
Caption: Synthetic Workflow for Library Generation.
Part 2: In Vitro Screening Cascade for PDE Inhibition
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. A well-designed screening cascade ensures that promising compounds are identified efficiently.
The PDE Signaling Pathway
PDE enzymes are responsible for terminating the signaling of cAMP and cGMP. Inhibiting a specific PDE leads to an accumulation of its corresponding cyclic nucleotide, which in turn modulates downstream cellular responses. For example, inhibiting PDE5 in vascular smooth muscle leads to an accumulation of cGMP, causing relaxation and vasodilation.[10][11]
Caption: Simplified PDE Signaling Pathway.
Protocol 2.1: Primary Screening - In Vitro PDE Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against specific recombinant human PDE enzymes. A lower IC₅₀ value indicates greater potency.[12]
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4D, PDE5A)
-
Cyclic nucleotide substrates (cGMP for PDE5, cAMP for PDE4)
-
Test compounds synthesized in Part 1, dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Detection reagents (commercial kits are available, often based on fluorescence polarization or antibody detection)
-
384-well microplates
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate using an acoustic dispenser. Include positive controls (a known inhibitor, e.g., Sildenafil for PDE5) and negative controls (DMSO only).
-
Enzyme Addition: Add the diluted PDE enzyme solution in assay buffer to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the cyclic nucleotide substrate (e.g., cGMP) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30 °C. The incubation time should be optimized to ensure the reaction is in the linear range for the negative control wells.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining substrate or the product formed using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Screening Results
Results from the primary screen should be organized clearly to facilitate SAR analysis.
| Compound ID | R-Group (at C3) | PDE5A IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (PDE4D/PDE5A) |
| Scaffold | -Br | >10,000 | >10,000 | - |
| NCE-001 | 4-Methoxyphenyl | 550 | >10,000 | >18 |
| NCE-002 | 3-Fluorophenyl | 250 | 8,500 | 34 |
| NCE-003 | Pyridin-4-yl | 75 | 9,200 | 122 |
| NCE-004 | Thiophen-2-yl | 120 | >10,000 | >83 |
| Sildenafil | (Control) | 6.6 | 7,400 | 1,121 |
Table 1: Hypothetical screening data for a library of compounds derived from the this compound scaffold. Data for Sildenafil is from a published study.[13]
Part 3: Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating the chemical structure of the synthesized analogues with their biological activity. The goal is to identify which chemical features lead to improved potency and selectivity.[14][15]
-
The unsubstituted 3-bromo scaffold is inactive, confirming the necessity of diversification at this position.
-
Replacing the bromine with various aryl groups confers inhibitory activity against PDE5A.
-
The introduction of a nitrogen-containing heterocycle (NCE-003, Pyridin-4-yl) resulted in the most potent compound in this initial set, suggesting that a hydrogen bond acceptor at this position may be beneficial for binding.
-
All tested compounds show good selectivity for PDE5A over PDE4D, a desirable trait for minimizing side effects associated with PDE4 inhibition.
Caption: SAR-Driven Optimization Cycle.
Part 4: Lead Optimization and Preclinical Profiling
After identifying a "hit" series with promising potency and selectivity, the focus shifts to lead optimization. This involves improving drug-like properties, such as metabolic stability and oral bioavailability, which are critical for in vivo efficacy.[16]
Protocol 4.1: In Vitro ADME - Liver Microsomal Stability Assay
This assay assesses how quickly a compound is metabolized by liver enzymes, providing an early prediction of its in vivo half-life.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Test compound
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis
Step-by-Step Procedure:
-
Incubation: Pre-warm a solution of liver microsomes and the test compound in phosphate buffer to 37 °C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).
Protocol 4.2: In Vivo Pharmacokinetic (PK) Evaluation
This protocol provides a general framework for assessing how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, typically starting with rodents.[17]
Materials:
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol)
-
Male Sprague-Dawley rats or CD-1 mice
-
Dosing syringes for oral (PO) and intravenous (IV) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge and freezer for plasma sample preparation and storage
Step-by-Step Procedure:
-
Animal Dosing: Administer the compound to two groups of animals. One group receives an IV bolus dose (e.g., 1-2 mg/kg), and the other receives an oral gavage dose (e.g., 5-10 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t₁/₂), and oral bioavailability (F%).[16]
Data Presentation: Pharmacokinetic Parameters
Key PK data for lead candidates should be tabulated for easy comparison.
| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t₁/₂ (h) | F (%) |
| Lead-01 | IV | 2 | 1250 | 0.08 | 2100 | 3.5 | \multirow{2}{}{45} |
| PO | 10 | 850 | 1.0 | 4725 | 3.8 | ||
| Lead-02 | IV | 2 | 1500 | 0.08 | 3500 | 5.1 | \multirow{2}{}{62} |
| PO | 10 | 1380 | 0.5 | 10850 | 5.5 |
Table 2: Hypothetical in vivo pharmacokinetic data for two lead candidates in rats.
Conclusion and Future Directions
This application note has detailed a systematic and rationale-driven approach for the development of novel PDE inhibitors starting from the versatile this compound scaffold. By integrating targeted synthesis with a robust screening cascade and thorough preclinical profiling, research teams can efficiently navigate the complex path of drug discovery. The protocols and strategies outlined here provide a solid foundation for identifying potent, selective, and drug-like candidates. Future work would involve advancing optimized lead compounds into in vivo efficacy models relevant to the target disease and conducting further safety and toxicology studies.
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Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][12][14][16]triazines as Phosphodiesterase 2A Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6696243/]
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Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynyl-Heterocycles
The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in a vast array of biologically active molecules, natural products, and functional materials.[1][6][7][8] The incorporation of an alkynyl group into a heterocyclic scaffold can profoundly influence a molecule's pharmacological profile, affecting its binding affinity, metabolic stability, and pharmacokinetic properties.
Heterocyclic compounds, particularly those containing nitrogen, oxygen, or sulfur, are ubiquitous in pharmaceuticals and agrochemicals.[7] The direct alkynylation of bromo-substituted heterocycles via the Sonogashira coupling provides a powerful and versatile tool for the rapid diversification of molecular scaffolds, facilitating the exploration of chemical space in drug discovery and development programs.[6][9] This guide provides a comprehensive overview of the experimental procedures and critical parameters for successfully performing Sonogashira couplings with a focus on challenging 3-bromo heterocycles.
Understanding the Mechanism: A Tale of Two Catalytic Cycles
The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][10] A simplified representation of this process is crucial for understanding the role of each component and for troubleshooting suboptimal reactions.
The Palladium Cycle:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the 3-bromo heterocycle (Ar-Br) to form a Pd(II)-aryl intermediate. This step is often the rate-determining step, especially for less reactive bromides.[11][12]
-
Transmetalation: A copper acetylide, formed in the parallel copper cycle, transfers the alkyne group to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynyl-heterocycle product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne. In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide intermediate.[10][13] This increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation step.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Key Experimental Parameters for 3-Bromo Heterocycles
The reactivity of 3-bromo heterocycles in Sonogashira couplings can vary significantly depending on the nature of the heterocycle and the presence of other substituents. Careful optimization of the following parameters is crucial for achieving high yields and minimizing side reactions.
| Parameter | Recommendation | Rationale and Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand. | Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable than Pd(0) sources like Pd(PPh₃)₄.[14] For challenging couplings, more sophisticated catalysts or ligands may be required.[15][16] |
| Copper (I) Co-catalyst | CuI (Copper(I) iodide) is the most common. | The copper co-catalyst accelerates the reaction, often allowing for milder conditions.[4] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[14] |
| Ligand | Triphenylphosphine (PPh₃) is a standard choice. For less reactive bromides, bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs) can be beneficial.[3][16][17] | The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky ligands can facilitate the reductive elimination step.[18] |
| Base | Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free protocols.[10] | The base is required to deprotonate the terminal alkyne.[14] It also neutralizes the HBr generated during the reaction. |
| Solvent | Aprotic polar solvents like DMF, THF, or acetonitrile are frequently used. For some applications, toluene or dioxane may be suitable.[7][12] | The solvent must be able to dissolve the reagents and be compatible with the reaction conditions. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[14] |
| Temperature | Typically ranges from room temperature to 100 °C. | The optimal temperature depends on the reactivity of the 3-bromo heterocycle. More electron-deficient or sterically hindered substrates may require higher temperatures.[12][19] |
| Atmosphere | An inert atmosphere (e.g., nitrogen or argon) is essential. | This prevents the oxidative homocoupling of the alkyne (Glaser coupling) and the deactivation of the palladium catalyst.[14] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling of a 3-Bromo Heterocycle
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
3-Bromo heterocycle (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or THF, 5 mL)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-bromo heterocycle, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant issue.[2][14]
Materials:
-
3-Bromo heterocycle (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, 5 mL)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-bromo heterocycle, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 80-100 °C) and monitor its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst, poor quality reagents, insufficient temperature, incorrect stoichiometry.[14] | Use fresh, high-purity catalyst and reagents.[14] Increase the reaction temperature.[12] Ensure accurate measurement of all components. Optimize the catalyst and ligand system for the specific substrate. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to impurities, inappropriate solvent, or excessive temperature.[14][20] | Use purified reagents and solvents.[14] Consider a different solvent. Optimize the reaction temperature. |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, high concentration of copper catalyst.[14] | Ensure the reaction is performed under a strictly inert atmosphere.[14] Reduce the amount of copper catalyst or switch to a copper-free protocol.[2] |
| Starting Material Remains | Low reactivity of the 3-bromo heterocycle. | Switch to a more reactive 3-iodo heterocycle if possible.[14] Employ a more active catalyst system with a bulky, electron-rich ligand.[11] Increase the reaction temperature and/or time. |
Conclusion
The Sonogashira coupling of 3-bromo heterocycles is a powerful synthetic tool for the construction of diverse molecular architectures relevant to drug discovery and materials science. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for achieving successful outcomes. By carefully selecting the catalyst, ligand, base, and solvent, and by diligently optimizing the reaction conditions, researchers can effectively utilize this versatile transformation to access a wide range of novel and valuable alkynyl-substituted heterocyclic compounds.
References
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available from: [Link].
-
Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues. PubMed Central. Available from: [Link].
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available from: [Link].
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Available from: [Link].
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Sonogashira coupling. Wikipedia. Available from: [Link].
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link].
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available from: [Link].
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. Available from: [Link].
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link].
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available from: [Link].
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link].
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available from: [Link].
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Sonogashira troubleshooting help needed. Reddit. Available from: [Link].
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link].
-
Sonogashira coupling in natural product synthesis. ResearchGate. Available from: [Link].
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The Sonogashira Coupling. Available from: [Link].
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Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. MDPI. Available from: [Link].
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link].
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available from: [Link].
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available from: [Link].
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link].
-
Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. ResearchGate. Available from: [Link].
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available from: [Link].
-
Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate. Available from: [Link].
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available from: [Link].
-
Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate. Available from: [Link].
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available from: [Link].
-
Attempted di-borylation Sonogashira cross-coupling of 3-bromothiophene. ResearchGate. Available from: [Link].
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. Available from: [Link].
-
What is the best procedure for Sonogashira coupling? ResearchGate. Available from: [Link].
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Available from: [Link].
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available from: [Link].
-
Sonogashira coupling. YouTube. Available from: [Link].
-
Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. ResearchGate. Available from: [Link].
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Available from: [Link].
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Application Notes and Protocols for the Purification of 3-Bromo-7-chloroimidazo[1,2-a]pyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Imidazo[1,2-a]pyridine-Based Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated significant potential in treating a range of diseases. The specific substitution pattern of 3-bromo-7-chloroimidazo[1,2-a]pyridine offers a versatile platform for further functionalization, making it a valuable intermediate in the synthesis of novel drug candidates.
However, the biological activity and safety of these compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous biological data, unpredictable side effects, and complications in downstream applications. Therefore, robust and efficient purification methods are not merely a matter of good laboratory practice but a fundamental requirement for the integrity of research and development in this area.
This guide provides a detailed overview of the principal methods for purifying this compound derivatives, with a focus on the underlying scientific principles and practical, field-proven protocols.
Understanding the Physicochemical Properties of this compound Derivatives
Before selecting a purification strategy, it is crucial to understand the key physicochemical properties of the target molecule. For this compound, the key characteristics are:
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [2][3][4] |
| Molecular Weight | 231.48 g/mol | [2] |
| XlogP (predicted) | 3.4 | [2][3][4] |
| Form | Solid | [5] |
The relatively high predicted XlogP value suggests a nonpolar character, which is a critical consideration for selecting appropriate chromatographic and recrystallization solvents. The presence of bromine and chlorine atoms also influences the molecule's polarity and potential for intermolecular interactions.
Strategic Approach to Purification: A Decision-Making Workflow
The choice of purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical approach to selecting the optimal strategy.
Caption: A decision-making workflow for selecting the appropriate purification method.
Method 1: Flash Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar to nonpolar organic compounds and is particularly well-suited for separating complex mixtures.
Principle: This technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move faster, thus effecting separation.
Protocol for Flash Column Chromatography:
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems. A good starting point for this compound derivatives is a mixture of hexane and ethyl acetate.
-
Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. This will generally translate to an appropriate elution volume on the column.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material. A general rule of thumb is a 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the chosen eluent (the solvent system determined by TLC).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.
-
Expert Insights:
-
Solvent Selection: For imidazo[1,2-a]pyridine derivatives, a gradient elution can be effective, starting with a nonpolar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.[6]
-
Stationary Phase: While silica gel is standard, for particularly sensitive compounds, basic alumina can be a viable alternative to prevent degradation.[7] A preliminary stability test on a small scale is recommended if degradation is suspected.[7]
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, capable of yielding highly pure crystalline material.
Principle: This method is based on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while the impurities remain dissolved in the mother liquor.
Protocol for Recrystallization:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common solvents for the recrystallization of imidazo[1,2-a]pyridine derivatives include ethanol, isopropanol, ethyl acetate, and dichloromethane/ether mixtures.[8]
-
Test the solubility of a small amount of the crude product in various solvents to identify the most suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Expert Insights:
-
Solvent Pairs: If a single suitable solvent cannot be found, a two-solvent system can be employed. The compound should be soluble in one solvent and insoluble in the other.
-
Scratching: If crystallization does not initiate upon cooling, scratching the inside of the flask with a glass rod can provide nucleation sites.
Troubleshooting Common Purification Challenges
| Problem | Possible Cause | Solution |
| Streaking on TLC plate | Compound is too polar for the solvent system; sample is overloaded. | Increase the polarity of the eluent; use a more dilute sample for spotting. |
| Co-eluting impurities in column chromatography | Impurities have similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., alumina).[7] |
| Oiling out during recrystallization | The boiling point of the solvent is too high, or the solution is supersaturated. | Reheat the solution, add more solvent, and allow it to cool more slowly. |
| Poor recovery from recrystallization | The compound is too soluble in the cold solvent; too much solvent was used. | Use a different solvent or a solvent pair; use the minimum amount of hot solvent for dissolution. |
Conclusion
The successful purification of this compound derivatives is a critical step in the drug discovery and development pipeline. A systematic approach, beginning with a thorough analysis of the crude product and a logical selection of the purification method, is essential for obtaining high-purity compounds. Both flash column chromatography and recrystallization are powerful techniques that, when applied correctly, can yield material of the quality required for accurate biological evaluation and further synthetic transformations. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to overcome common purification challenges and advance their research with confidence.
References
- EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents.
-
7-Bromo-3-chloroimidazo[1,2-a]pyridine | C7H4BrClN2 | CID 68784614 - PubChem. Available at: [Link]
-
3-Bromo-7-nitroimidazo[1,2-a]pyridine | C7H4BrN3O2 | CID 72207599 - PubChem. Available at: [Link]
-
This compound - PubChemLite. Available at: [Link]
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - NIH. Available at: [Link]
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7-bromo-3-chloroimidazo[1,2-a]pyridine - PubChemLite. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available at: [Link]
-
Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC - NIH. Available at: [Link]
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-
This compound - CAS:342613-67-6 - Sunway Pharm Ltd. Available at: [Link]
-
3-Bromo-7-chloroimidazo[1, 2-a]pyridine, min 98%, 1 gram. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. Available at: [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: [Link]
-
C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. - ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material - ResearchGate. Available at: [Link]
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - NIH. Available at: [Link]
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3-bromo-7-chloroimidazo[1,2-a]pyrimidine - PubChemLite. Available at: [Link]
-
Iodine-mediated regioselective C-3 sulfenylation using elemental sulfur and arylhydrazine hydrochloride to access 3-sulfenylated imidazo[1,2-a]pyridines - The Royal Society of Chemistry. Available at: [Link]
-
SUPPORTING INFORMATION A convergent synthesis of vinyloxyimidazopyridine via Cu(I)-catalyzed three-component coupling - The Royal Society of Chemistry. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. Available at: [Link]
-
Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile - MDPI. Available at: [Link]
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Application Notes and Protocols for C-N Bond Formation with 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and C-N Bond Formation
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including hypnotic drugs like Zolpidem, analgesics such as Miroprofen, and cardiotonic agents like Olprinone. The functionalization of this scaffold is of paramount importance for modulating the pharmacological profile of drug candidates. Among the various synthetic transformations, the formation of a carbon-nitrogen (C-N) bond at the C-3 position is a critical step in the elaboration of diverse compound libraries with potential biological activity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on established and effective protocols for the C-N bond formation with a particularly useful building block: 3-Bromo-7-chloroimidazo[1,2-a]pyridine . The presence of two distinct halogen atoms on the bicyclic system offers opportunities for selective functionalization. Based on the general reactivity trend in cross-coupling reactions (C-Br > C-Cl), the C-3 bromine atom is the more reactive site for transformations like the Buchwald-Hartwig amination, allowing for regioselective introduction of nitrogen nucleophiles.[1]
We will delve into the mechanistic underpinnings of the most pertinent catalytic systems, provide detailed, step-by-step protocols, and offer insights into troubleshooting and optimization.
Understanding the Reactivity of this compound
The imidazo[1,2-a]pyridine ring system is electron-rich, which can influence the outcome of cross-coupling reactions. The nitrogen atom in the pyridine ring can potentially coordinate with the metal catalyst, which necessitates the careful selection of ligands to ensure efficient catalytic turnover. The C-3 position of the imidazo[1,2-a]pyridine is susceptible to electrophilic substitution and is an ideal site for introducing substituents via cross-coupling reactions.
The key to selectively functionalizing this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Br bond to a Pd(0) complex is significantly faster than that of the C-Cl bond.[1] This inherent difference allows for the selective formation of a C-N bond at the C-3 position while leaving the C-7 chloro substituent intact for potential subsequent modifications.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and has been extensively applied in the synthesis of pharmaceuticals.[1][2][3][4][5][6] The reaction involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with an amine in the presence of a base.[3]
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism proceeds through a series of well-defined steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to furnish the desired arylamine product and regenerate the Pd(0) catalyst.[3][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination with Primary and Secondary Amines
This protocol is a general procedure adaptable for a range of primary and secondary aliphatic and aromatic amines. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. For electron-rich heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often preferred.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3)
-
Ligand (if not using a precatalyst, e.g., RuPhos, BrettPhos)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, Toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (2.0-2.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (0.1-0.2 M concentration of the limiting reagent).
-
Reaction Conditions: Seal the tube/vial and heat the reaction mixture with vigorous stirring. Typical temperatures range from 65 °C to 110 °C. For microwave-assisted reactions, temperatures can be higher, and reaction times significantly shorter.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Reaction Conditions for Buchwald-Hartwig Amination
| Amine Type | Recommended Catalyst/Ligand | Recommended Base | Solvent | Temperature (°C) |
| Primary Aliphatic | BrettPhos-Pd-G3 or Pd₂(dba)₃/BrettPhos | LiHMDS | THF | 65-80 |
| Secondary Aliphatic | RuPhos-Pd-G3 or Pd₂(dba)₃/RuPhos | LiHMDS | THF | 65-80 |
| Primary Aryl | XPhos-Pd-G3 or Pd(OAc)₂/XPhos | K₃PO₄ or K₂CO₃ | Dioxane/H₂O | 80-110 |
| Secondary Aryl | BrettPhos-Pd-G3 or Pd₂(dba)₃/BrettPhos | NaOtBu or KOtBu | Toluene | 80-110 |
Copper-Catalyzed C-N Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[8][9] While it often requires harsher reaction conditions (higher temperatures) compared to palladium-catalyzed methods, it can be a valuable alternative, especially for certain substrates and on a larger scale due to the lower cost of copper.
Mechanism of the Ullmann Condensation
The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle or a radical pathway. A plausible pathway involves:
-
Oxidative Addition: A Cu(I) species undergoes oxidative addition to the aryl halide.
-
Ligand Exchange: The amine displaces a ligand on the copper center.
-
Reductive Elimination: Reductive elimination from the Cu(III) intermediate yields the C-N coupled product and regenerates the active Cu(I) catalyst.
Caption: Plausible catalytic cycle for the Ullmann condensation.
Protocol 2: Ullmann-Type Amination of this compound
This protocol describes a general procedure for the copper-catalyzed amination. The use of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, is often crucial for achieving good yields at lower temperatures.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(I) salt (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
High-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Reaction vessel (e.g., sealed tube, round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the copper(I) salt (5-20 mol%) and the ligand (10-40 mol%).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.5-2.0 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the high-boiling point solvent.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 100 °C to 160 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent.
-
Extraction: Extract the product with an appropriate organic solvent. The organic layer may need to be washed with an aqueous solution of ammonia or ethylenediamine to remove residual copper salts.
-
Purification: Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Ullmann-Type Amination
| Amine Type | Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| Aliphatic Amines | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 100-120 |
| Aryl Amines | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-150 |
| N-Heterocycles | Cu₂O | None | K₃PO₄ | DMSO | 140-160 |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or inappropriate base/ligand combination. | Screen different palladium precatalysts/ligands or copper sources/ligands. Increase the reaction temperature and/or time. Screen different bases. Ensure all reagents and solvents are anhydrous. |
| Side Product Formation (e.g., Hydrodehalogenation) | Presence of water or protic impurities. β-hydride elimination for certain primary amines. | Use rigorously dried solvents and reagents. For Buchwald-Hartwig, use a bulky ligand to disfavor β-hydride elimination. |
| Homocoupling of the Amine or Aryl Halide | High catalyst loading or inappropriate ligand. | Decrease the catalyst loading. Use a more sterically hindered ligand to prevent the formation of undesired dimers. |
| Difficulty in Product Purification | Residual metal catalyst or ligand. | For palladium, wash the organic extract with a solution of a thiol-functionalized resin. For copper, wash with an aqueous ammonia or ethylenediamine solution. |
Conclusion
The C-N bond formation at the C-3 position of this compound is a key transformation for the synthesis of novel compounds with potential therapeutic applications. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable and effective routes. The choice of methodology will depend on the specific amine coupling partner, the desired scale of the reaction, and the available resources. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these important synthetic transformations in their drug discovery and development endeavors.
References
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Yadav, P., & Singh, R. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(52), 30235-30240. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. (n.d.). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
RSC Publishing. (2015). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. [Link]
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
-
Pericherla, K., Kaswan, P., Khedar, P., Khungar, B., Parang, K., & Kumar, A. (2013). Copper catalyzed tandem oxidative C–H amination/cyclizations: direct access to imidazo[1,2-a]pyridines. RSC Advances, 3(42), 18923-18930. [Link]
-
ResearchGate. (2021). Initiating Ullmann-like coupling of Br 2 Py by a semimetal surface. [Link]
-
National Institutes of Health. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
PubMed. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]
-
PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. [Link]
-
MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
Al-Qadi, A. M., Al-Otaibi, J. S., Al-Zahrani, A. A., Al-Ghamdi, M. A., & El-Sayed, M. E. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
PubMed. (2015). Copper-catalyzed Oxidative Amination of sp(3) C-H Bonds Under Air: Synthesis of 1,3-diarylated imidazo[1,5-a]pyridines. [Link]
-
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]
-
National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
National Institutes of Health. (2015). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. [Link]
-
MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
PubMed. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
-
National Institutes of Health. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (2018). Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones. [Link]
-
R Discovery. (2023). Photocatalyzed intermolecular C–N bond formation for the synthesis of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (2025). C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. [Link]
Sources
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Cross-Coupling with Di-halogenated Imidazopyridines: An Application Note and Protocol Guide
Introduction: The Strategic Importance of Imidazopyridines in Medicinal Chemistry
The imidazopyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules. Its rigid structure and ability to engage in various biological interactions have made it a cornerstone in drug discovery programs targeting a wide range of therapeutic areas, including oncology, virology, and neuroscience. The functionalization of this core, particularly through the introduction of diverse substituents, is crucial for modulating potency, selectivity, and pharmacokinetic properties. Di-halogenated imidazopyridines serve as versatile precursors for such molecular elaboration, with each halogen atom acting as a synthetic handle for the installation of new functionalities via transition-metal-catalyzed cross-coupling reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts for the regioselective functionalization of di-halogenated imidazopyridines. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering field-proven insights and detailed protocols to navigate the challenges associated with achieving desired regioselectivity and high yields.
Understanding the Landscape: Regioselectivity in Di-halogenated Imidazopyridines
The primary challenge in the cross-coupling of di-halogenated imidazopyridines lies in controlling which halogen atom reacts. This regioselectivity is governed by a combination of electronic and steric factors inherent to the imidazopyridine core, as well as the nature of the halogens themselves. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1] This difference in reactivity is the cornerstone of selective, stepwise functionalization.
For instance, in 7-chloro-8-iodoimidazo[1,2-a]pyridines, the initial cross-coupling reaction will almost exclusively occur at the C-8 position due to the greater reactivity of the C-I bond compared to the C-Cl bond.[1] Similarly, for 2,3-dihalogenated imidazo[1,2-a]pyridines, the electronic properties of the imidazole and pyridine rings play a significant role in directing the reaction.
Catalyst Selection Framework: A Decision-Making Guide
The choice of catalyst, specifically the palladium source and the ancillary ligand, is paramount in achieving successful and selective cross-coupling. The ligand not only stabilizes the palladium center but also critically influences its reactivity and steric environment, thereby dictating the outcome of the reaction.
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// Edges Start -> Coupling_Type; Coupling_Type -> Suzuki [label="Aryl/Alkyl"]; Coupling_Type -> Sonogashira [label="Alkyne"]; Coupling_Type -> Buchwald [label="Amine"]; Suzuki -> Suzuki_Catalyst; Sonogashira -> Sonogashira_Catalyst; Buchwald -> Buchwald_Catalyst; Suzuki_Catalyst -> Protocol; Sonogashira_Catalyst -> Protocol; Buchwald_Catalyst -> Protocol; }
Caption: Decision workflow for selecting a catalyst system based on the desired cross-coupling reaction.Detailed Application Notes and Protocols
The following sections provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with di-halogenated imidazopyridines. These protocols are based on established literature and are designed to be robust and reproducible.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organoboron species and an organic halide.[2] It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst that is effective for a wide range of substrates. Pd(OAc)₂ in combination with a phosphine ligand is another excellent choice, often providing high catalytic activity.
-
Ligand: For challenging couplings, particularly with less reactive chloro-substituted positions, bulky and electron-rich phosphine ligands such as SPhos or XPhos can significantly enhance the rate of oxidative addition, which is often the rate-limiting step.
-
Base: A base is required to activate the boronic acid. K₂CO₃ is a common and effective choice, while stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary for less reactive systems.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition for Iodo-substitution | Condition for Chloro-substitution |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Boronic Acid/Ester | 1.2 equivalents | 1.5 equivalents |
| Base | K₂CO₃ (2.0 equivalents) | K₃PO₄ (3.0 equivalents) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Step-by-Step Protocol for Regioselective Suzuki-Miyaura Coupling of 7-chloro-8-iodoimidazo[1,2-a]pyridine:
-
To an oven-dried reaction vessel, add 7-chloro-8-iodoimidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the vessel.
-
Add the degassed solvent mixture of dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
For the subsequent coupling at the chloro-position, more forcing conditions and a more active catalyst system are generally required.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a standard and effective catalyst for Sonogashira couplings.
-
Copper(I) Co-catalyst: CuI is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Solvent: Anhydrous and deoxygenated solvents like THF or DMF are commonly used.
Table 2: Recommended Conditions for Sonogashira Coupling
| Parameter | Condition |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper(I) Source | CuI (5-10 mol%) |
| Terminal Alkyne | 1.2-1.5 equivalents |
| Base | Et₃N (2.0-3.0 equivalents) |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 1-6 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Protocol for Regioselective Sonogashira Coupling of 2,3-dibromoimidazo[1,2-a]pyridine:
-
To a Schlenk flask under an inert atmosphere, add 2,3-dibromoimidazo[1,2-a]pyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add anhydrous, degassed THF and Et₃N (2.5 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature, monitoring the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[4] This reaction is invaluable for the synthesis of arylamines from aryl halides.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands such as Xantphos or BINAP are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | Xantphos (2-4 mol%) |
| Amine | 1.2 equivalents |
| Base | NaOtBu (1.4 equivalents) |
| Solvent | Anhydrous Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Protocol for Buchwald-Hartwig Amination of a Dichloroimidazo[1,2-a]pyridine:
-
To an oven-dried Schlenk tube, add the dichloroimidazo[1,2-a]pyridine (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.4 eq.).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 eq.) and Xantphos (0.03 eq.) in anhydrous toluene.
-
Add the catalyst solution to the reaction tube.
-
Seal the tube and heat the reaction mixture to 100 °C, stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
// Nodes Start [label="1. Reagent Setup\n(Substrate, Coupling Partner, Base)"]; Inert [label="2. Inert Atmosphere\n(Evacuate & Backfill)"]; Catalyst [label="3. Add Catalyst System\n(Pd Source & Ligand)"]; Solvent [label="4. Add Degassed Solvent"]; Reaction [label="5. Reaction\n(Heating & Stirring)"]; Workup [label="6. Workup\n(Quenching, Extraction)"]; Purification [label="7. Purification\n(Chromatography)"]; Product [label="Final Product", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Inert -> Catalyst -> Solvent -> Reaction -> Workup -> Purification -> Product; }
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature and time. Ensure all reagents and solvents are anhydrous and properly degassed.
-
No Reaction: For unreactive substrates, particularly those with chloro-substituents, microwave-assisted heating can significantly accelerate the reaction and improve yields.[1]
-
Poor Regioselectivity: If a mixture of regioisomers is obtained, carefully re-evaluate the relative reactivity of the halogen atoms. A milder catalyst system or lower reaction temperature may improve selectivity.
-
Side Reactions: Homocoupling of the coupling partner can be an issue. Using a slightly lower stoichiometry of the coupling partner or a different catalyst system can sometimes mitigate this.
Conclusion
The selective functionalization of di-halogenated imidazopyridines through palladium-catalyzed cross-coupling reactions is a powerful strategy in medicinal chemistry. A judicious choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and the desired regioselectivity. This application note provides a foundational framework and detailed protocols to guide researchers in this area. By understanding the underlying principles and carefully optimizing the reaction parameters, the synthesis of novel and diverse imidazopyridine derivatives for drug discovery and development can be significantly streamlined.
References
-
Delaye, P.-O., Pénichon, M., Allouchi, H., Enguehard-Gueiffier, C., & Gueiffier, A. (2017). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 15(19), 4199–4204. [Link]
-
Marie, E., Bouclé, S., Enguehard-Gueiffier, C., & Gueiffier, A. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules (Basel, Switzerland), 17(9), 10683–10707. [Link]
-
Anonymous. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI–MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Retrieved from [Link]
-
Guillou, S., Bonnamour, J., & Besson, T. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(20), 7650–7655. [Link]
-
Sharma, P., & Kumar, A. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 12(34), 22005–22056. [Link]
-
Delaye, P.-O., Pénichon, M., Allouchi, H., Enguehard-Gueiffier, C., & Gueiffier, A. (2017). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki-Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 15(19), 4199-4204. [Link]
-
Marie, E., Bouclé, S., Enguehard-Gueiffier, C., & Gueiffier, A. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10683-10707. [Link]
-
NRO Reagents. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Sharma, P., & Kumar, A. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC advances, 12(34), 22005–22056. [Link]
-
Wikipedia. (2023, November 29). Sonogashira coupling. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Sharma, P., & Kumar, A. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 18, 1038–1103. [Link]
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Application Notes & Protocols for Screening 3-Bromo-7-chloroimidazo[1,2-a]pyridine Derivatives in Biological Assays
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its unique structural and electronic properties that allow it to bind to a wide array of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been extensively investigated and have shown significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4][5][6][7][8] Marketed drugs such as Zolpidem and Alpidem feature this core structure, validating its therapeutic relevance.[2][3]
The 3-bromo-7-chloroimidazo[1,2-a]pyridine core serves as a versatile template for chemical elaboration. The bromine atom at the 3-position is particularly amenable to substitution reactions, allowing for the introduction of a wide variety of functional groups. This, combined with the chloro-substituent at the 7-position, provides a powerful platform for modulating the molecule's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents dramatically influence the therapeutic potential of these compounds.[1]
This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on how to systematically screen a library of novel this compound derivatives. We will outline a strategic screening cascade, from high-throughput primary assays to more complex secondary and tertiary evaluations, to identify and characterize promising lead compounds for anticancer and antimicrobial applications.
Strategic Approach: A Multi-Tiered Screening Cascade
A successful screening campaign relies on a logical progression of assays, starting with broad, high-throughput methods to identify initial "hits" and moving towards more specific, mechanistically informative assays to validate and prioritize those hits. This tiered approach, known as a screening cascade, is both time- and resource-efficient. It ensures that the most promising compounds are advanced while filtering out inactive or undesirable molecules early in the process.
Our proposed cascade involves three main stages:
-
Primary Screening: High-throughput assays to assess the general bioactivity of the entire compound library against a relevant biological system (e.g., cancer cell lines, bacterial strains). The goal is to identify "hits" that exhibit activity above a predefined threshold.
-
Secondary Screening: More detailed in vitro assays performed on the primary hits to confirm their activity, determine potency (e.g., IC50 or MIC values), and begin to elucidate their mechanism of action (MoA).[9][10][11][12]
-
Tertiary Screening & Lead Validation: Advanced studies, often involving in vivo models, to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising lead compounds.[13][14][15]
Caption: A typical workflow for a drug discovery screening cascade.
Application I: Anticancer Activity Screening
The imidazo[1,2-a]pyridine scaffold is a well-established starting point for the development of novel anticancer agents.[4][5][6][16][17] Compounds from this class have been shown to inhibit cancer cell proliferation, induce apoptosis, and target key signaling pathways like PI3K/Akt.[5]
Primary Assay: Cell Viability Assessment via MTT
The MTT assay is a robust, colorimetric method for assessing cell viability.[18] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20][21] The amount of formazan produced, measured by absorbance, indicates the degree of cell viability.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) to ~80% confluency.[4][6][17]
-
Trypsinize and count the cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., a single high concentration like 50 µM for primary screening, or a range from 0.1 to 100 µM for dose-response).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation & Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[19]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[20][21]
-
After incubation, carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[18][21]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[19]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50% viability at 50 µM).
-
For dose-response experiments, plot % Viability vs. Log[Compound Concentration] and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Table 1: Hypothetical Primary Screening Data for Selected Derivatives
| Compound ID | Test Concentration (µM) | Cancer Cell Line | % Cell Viability | Hit? (Y/N) |
| D-001 | 50 | MCF-7 | 95.2% | N |
| D-002 | 50 | MCF-7 | 15.7% | Y |
| D-003 | 50 | MCF-7 | 48.1% | Y |
| D-004 | 50 | MCF-7 | 88.4% | N |
Secondary Assays: Confirming Hits and Exploring Mechanism of Action
Compounds identified as hits in the primary screen should be subjected to secondary assays to confirm their activity and begin to understand how they work.
Protocol 2: Kinase Inhibition Profiling
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][22] Kinome profiling services provide a broad assessment of a compound's activity against a large panel of kinases, revealing its primary targets and potential off-target effects.[23][24]
-
Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is a common target for imidazo[1,2-a]pyridine compounds.[5] Profiling against a panel of kinases, including key members of this pathway, can quickly identify potent and selective inhibitors.
-
Sample Preparation: Prepare the hit compound at a high concentration (e.g., 10 mM in 100% DMSO) as required by the service provider (e.g., Reaction Biology, Promega, AssayQuant).[22][24][25]
-
Assay Principle: Commercial services typically use radiometric (e.g., HotSpot™) or luminescence-based (e.g., ADP-Glo™) assays.[22][24] These assays measure the ability of a kinase to phosphorylate its substrate in the presence and absence of the inhibitor. The amount of ADP produced or phosphate transferred is quantified to determine the percent inhibition.
-
Data Interpretation: The results are usually provided as a percentage of kinase activity remaining at a given compound concentration (e.g., 1 or 10 µM). Strong inhibition of a specific kinase or kinase family suggests a potential mechanism of action.
Caption: Inhibition of the PI3K/Akt pathway by a test compound.
Tertiary Assay: In Vivo Efficacy in a Xenograft Model
The most promising lead compounds must be tested in a living organism to evaluate their real-world potential. Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[13][14][15][26][27]
Protocol 3: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of the human tumor cells.[13][26] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.[13]
-
Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into control and treatment groups.
-
Compound Administration: Formulate the lead compound in a suitable vehicle. Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule. The control group receives the vehicle only.
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).[14] Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Efficacy is determined by comparing the tumor growth in the treated group to the control group (Tumor Growth Inhibition, TGI).
Application II: Antimicrobial Activity Screening
The imidazo[1,2-a]pyridine scaffold is also a fertile source for discovering new antimicrobial agents, with activity reported against both Gram-positive and Gram-negative bacteria.[1][7][8][28]
Primary Assay: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[29] The broth microdilution method is a standardized and widely used technique to determine MIC values.[29][30][31]
Protocol 4: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.[29]
-
-
Assay Plate Setup (96-well plate):
-
Add 50 µL of sterile MHB to wells in columns 2 through 12.
-
Add 100 µL of the highest concentration of the test compound (prepared in MHB) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, down to column 10. Discard the final 50 µL from column 10.[33]
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest compound concentration in a well that remains clear (no visible growth).
-
Table 2: Hypothetical MIC Data for Selected Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| D-001 | >128 | >128 |
| D-002 | 4 | 32 |
| D-003 | 16 | 64 |
| D-004 | >128 | >128 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial biological evaluation of novel this compound derivatives. By employing a systematic screening cascade, researchers can efficiently identify compounds with promising anticancer or antimicrobial activity. The protocols detailed herein, from initial high-throughput cell viability and MIC assays to more complex kinase profiling and in vivo xenograft studies, offer a clear path from a compound library to validated lead candidates.
Hits identified through this process, such as compounds with low micromolar IC50 values against cancer cells or potent MIC values against pathogenic bacteria, warrant further investigation.[34] Subsequent steps should include rigorous SAR studies to optimize potency and selectivity, ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiling, and further elucidation of the specific molecular mechanisms of action. The versatility and proven track record of the imidazo[1,2-a]pyridine scaffold suggest that this screening effort holds significant promise for the discovery of next-generation therapeutic agents.
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- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025, May 27). Asian Journal of Chemistry.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.).
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- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega.
- Xenograft Models. (n.d.). Creative Biolabs.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
- Minimal Inhibitory Concentration (MIC). (2017, March 14). Protocols.io.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH.
- Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.).
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023, January 21). Altogen Labs.
- The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026, January 1).
- MTT Cell Assay Protocol. (n.d.).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
- Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022, July 22). NIH.
- Recent advances in methods to assess the activity of the kinome - PMC. (2017, June 26). PubMed Central.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega Corporation.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents... (n.d.). ResearchGate.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
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- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed.
- Overview - Anticancer Drug Action Laboratory. (n.d.). Mayo Clinic Research.
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][13][14][16]Thiadiazole Moiety. (n.d.). ResearchGate. Retrieved from
- New Mechanisms for Anti-Cancer Drugs. (n.d.). Frontiers Research Topic.
- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020, June 14). ACS Omega.
- Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. (2025, August 7). ResearchGate.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22).
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). WestminsterResearch.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 23). PubMed.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scirp.org.
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Troubleshooting & Optimization
"common side reactions in Suzuki coupling of 3-bromo-imidazo[1,2-a]pyridines"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling this important heterocyclic scaffold. My goal is to provide you with not just protocols, but a deep, mechanistic understanding of the common challenges and side reactions encountered in the field, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am getting low yield of my desired coupled product. What are the most common competing side reactions for this specific substrate?
When working with 3-bromo-imidazo[1,2-a]pyridines, suboptimal yields are typically traced back to a few key side reactions that compete with the main productive catalytic cycle. The most prevalent issues are:
-
Protodebromination: The starting 3-bromo-imidazo[1,2-a]pyridine is converted back to the parent imidazo[1,2-a]pyridine.
-
Homocoupling of the Boronic Acid/Ester: Two molecules of your organoboron coupling partner react to form a symmetrical biaryl byproduct. This is often exacerbated by the presence of oxygen.[1][2][3]
-
Protodeboronation: The boronic acid or ester is consumed by reacting with a proton source, effectively removing it from the reaction mixture before it can participate in the cross-coupling.[4][5] This is a significant issue for many heteroaromatic boronic acids.[4][6]
Each of these pathways depletes one of your starting materials or intermediates, leading to reduced yields of the target molecule. The troubleshooting guides below will address each of these in detail.
Q2: Why is the Suzuki coupling of 3-bromo-imidazo[1,2-a]pyridine challenging compared to a simple aryl bromide like bromobenzene?
The imidazo[1,2-a]pyridine core introduces specific challenges due to its electronic nature and the presence of nitrogen atoms.
-
Catalyst Inhibition: The pyridine nitrogen (N-1) can act as a ligand, coordinating to the palladium center. This can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed, a known issue in coupling reactions involving N-heterocycles.[7]
-
Electronic Effects: The imidazo[1,2-a]pyridine system is electron-rich, which can affect the rate of the oxidative addition step—the first and often rate-determining step of the catalytic cycle.[8][9] While electron-rich systems can sometimes be challenging, the choice of a bromide as the leaving group generally ensures oxidative addition is feasible.[1]
Understanding these intrinsic properties is key to selecting the right catalyst, ligand, and conditions to favor the desired cross-coupling pathway.
Troubleshooting Guide 1: Protodebromination (Dehalogenation)
Issue: You observe significant formation of the parent imidazo[1,2-a]pyridine in your reaction mixture, identified by LC-MS or NMR.
Root Cause Analysis: Protodebromination, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom. This side reaction typically occurs after the oxidative addition of the aryl halide to the Pd(0) center, forming an Ar-Pd(II)-Br intermediate. Instead of proceeding to transmetalation, this intermediate is intercepted by a hydride source, leading to reductive elimination of the dehalogenated arene.
Possible hydride sources in a Suzuki reaction can be subtle, including certain solvents (like THF under prolonged heating), additives, or impurities. Some bases or their byproducts can also facilitate this pathway.
Mitigation Strategies & Protocol
-
Choice of Base and Solvent: The base and solvent system is critical.[2][4] Strongly coordinating solvents or bases that can generate hydride species should be avoided.
-
Catalyst and Ligand Selection: Using a highly active catalyst system can accelerate the rate of the desired cross-coupling, outcompeting the slower protodebromination pathway.[4]
Optimized Protocol to Minimize Protodebromination:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a finely powdered, dry base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a dry, degassed aprotic solvent. A mixture like 1,4-dioxane/water (e.g., 5:1 ratio) is a common starting point. Ensure the water used is also thoroughly degassed.
-
Catalyst Addition: Add the palladium catalyst and ligand. For this substrate, a pre-catalyst with a bulky, electron-rich phosphine ligand is recommended. Examples include XPhos Pd G3 or SPhos Pd G3 (1-3 mol%). These ligands promote fast reductive elimination and can stabilize the catalytic intermediates.
-
Reaction Execution: Heat the reaction to a moderate temperature (e.g., 80-100 °C) and monitor by LC-MS. Avoid excessively high temperatures which can accelerate decomposition pathways.
Troubleshooting Guide 2: Homocoupling of Boronic Acid
Issue: A significant byproduct is the symmetrical biaryl derived from your boronic acid coupling partner.
Root Cause Analysis: The homocoupling of boronic acids is primarily a Pd(II)-mediated process, often initiated by the presence of oxygen in the reaction mixture.[1][2][3] If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the pre-catalyst reduction to Pd(0) is inefficient, or if oxygen enters the system, it can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1]
Visualizing the Competing Pathways
Here is a diagram illustrating the main Suzuki cycle versus the homocoupling side reaction.
Caption: Competing Suzuki (green) and Homocoupling (red) pathways.
Mitigation Strategies & Protocol
-
Rigorous Inert Atmosphere: This is the most critical factor. Oxygen is a key culprit in promoting homocoupling.[2][3]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial, as it bypasses the need for in-situ reduction of a Pd(II) precursor.
-
Slow Addition of Boronic Acid: If homocoupling is severe, adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over the bimolecular homocoupling.
-
Reducing Agents: In some industrial processes, mild reducing agents like potassium formate are added to quench any Pd(II) species that may form, suppressing homocoupling.[10]
Protocol for Rigorous Degassing:
-
Setup: Assemble your reaction glassware (Schlenk flask, condenser) and flame-dry under vacuum. Allow to cool under a strong stream of inert gas (Argon is preferred due to its density).
-
Solid Reagents: Add your solid reagents (3-bromo-imidazo[1,2-a]pyridine, boronic acid, base, catalyst) to the flask.
-
Vacuum/Backfill Cycles: Seal the flask and carefully evacuate the atmosphere using a vacuum pump until pressure stabilizes. Then, backfill with inert gas. Repeat this cycle 3-5 times to ensure all residual oxygen is removed.
-
Solvent Degassing: Degas your solvent separately. This can be done by bubbling argon through the solvent for 30-60 minutes (sparging) or by using several freeze-pump-thaw cycles for more sensitive reactions.
-
Reaction Start: Add the degassed solvent to your reaction flask via cannula under a positive pressure of inert gas. Maintain this positive pressure throughout the reaction by using an argon-filled balloon or a bubbler.
Troubleshooting Guide 3: Protodeboronation
Issue: Your reaction stalls, and analysis shows unreacted 3-bromo-imidazo[1,2-a]pyridine, but your boronic acid is consumed. You may also detect the arene byproduct corresponding to the boronic acid.
Root Cause Analysis: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronyl group with hydrogen.[4] This reaction is catalyzed by both acid and base and can be accelerated by trace metals.[5] Heteroaromatic boronic acids and electron-rich arylboronic acids are particularly susceptible.[4][6] The imidazo[1,2-a]pyridine substrate itself is basic, which can influence the local pH of the reaction.
Visualizing the Protodeboronation Mechanism
Caption: Base-catalyzed protodeboronation pathway.
Mitigation Strategies & Protocol
The key is to protect the C-B bond or to make the cross-coupling reaction kinetically faster than the protodeboronation.
Table 1: Summary of Strategies to Minimize Protodeboronation
| Strategy | Rationale | Recommended Action |
| Use Boronic Esters | Pinacol (Bpin) or MIDA boronates are more sterically hindered and electronically less susceptible to protonolysis. They act as a "slow-release" source of the active boronic acid.[4][11] | Substitute the boronic acid with its corresponding neopentylglycol, pinacol, or MIDA boronate ester. |
| Optimize the Base | Strong bases, particularly hydroxides, can accelerate protodeboronation.[4] Weaker carbonate or phosphate bases are often superior. Anhydrous fluoride sources (e.g., CsF) can also be effective. | Use K₃PO₄, K₂CO₃, or CsF instead of NaOH or KOH. Ensure the base is anhydrous and finely powdered. |
| Anhydrous Conditions | While Suzuki reactions often benefit from some water, excess water provides a ready proton source for protodeboronation.[4] | Use dry solvents and consider anhydrous conditions, especially when using boronic esters and a base like CsF. |
| Lower Temperature | Higher temperatures can accelerate the rate of protodeboronation more than the desired coupling.[4] | Run the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60–80 °C). |
| Increase Catalyst Activity | A faster Suzuki coupling will consume the boronic acid before it has time to decompose. | Use a highly active catalyst system (e.g., a Buchwald or Fu pre-catalyst) at a slightly higher loading (2-5 mol%) to accelerate the productive cycle.[6] |
Optimized Protocol to Minimize Protodeboronation:
-
Reagents: To a flame-dried Schlenk flask under argon, add 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv), the arylboronic pinacol ester (Ar-Bpin, 1.2 equiv), and anhydrous, powdered K₃PO₄ (3.0 equiv).
-
Catalyst: Add a highly active palladium pre-catalyst such as [Pd(IPr)(cinnamyl)Cl] or XPhos Pd G3 (2 mol%).
-
Solvent: Add dry, degassed 1,4-dioxane or Toluene (0.1 M concentration).
-
Reaction: Heat the mixture to 80 °C and monitor closely. If the reaction is sluggish, a controlled, minimal addition of degassed water (1-2 equivalents relative to the limiting reagent) can sometimes facilitate the reaction without excessively promoting protodeboronation.
By systematically addressing these common side reactions, you can significantly improve the yield, purity, and reproducibility of your Suzuki coupling reactions with 3-bromo-imidazo[1,2-a]pyridines.
References
-
Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Marsden, S. P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
Denmark, S. E. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemoselective Palladium Coupling of Bromo-Chloro Arenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the nuances and challenges of achieving high chemoselectivity in palladium-catalyzed cross-coupling reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent the undesired dehalogenation of bromo-chloro arenes, ensuring the success of your synthetic campaigns.
Troubleshooting Guide: Minimizing Dehalogenation
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Significant Dechlorination Byproduct Formation
You've set up a cross-coupling reaction targeting the C-Br bond of a bromo-chloro arene, but you're observing a substantial amount of the dechlorinated arene as a byproduct, reducing your yield and complicating purification.
Root Causes & Corrective Actions:
-
High Catalyst Activity/Reaction Temperature: Highly active catalysts, while beneficial for difficult couplings, can sometimes promote undesired side reactions like dehalogenation, especially at elevated temperatures.[1] The energy input may be sufficient to overcome the activation barrier for C-Cl bond cleavage.
-
Solution: Attempt the reaction at a lower temperature. A stepwise reduction in temperature (e.g., from 110 °C to 80 °C) can often temper the catalyst's activity just enough to disfavor the dehalogenation pathway.[1][2] Consider using microwave irradiation, which can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[3]
-
-
Inappropriate Ligand Choice: The steric and electronic properties of the ligand are paramount in dictating the selectivity of the catalytic system.[1][4] A ligand that is not sufficiently bulky or electron-donating may not effectively stabilize the palladium center or promote the desired reductive elimination step over competing dehalogenation pathways.
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand. Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or certain N-heterocyclic carbenes (NHCs) are often effective in promoting the desired C-Br coupling while minimizing side reactions.[2][5] These ligands can accelerate the desired C-C or C-N bond formation, allowing it to outcompete dehalogenation.[2]
-
-
Presence of Hydride Sources: Dehalogenation often proceeds via a palladium-hydride (Pd-H) intermediate.[4][5][6] These hydride species can be generated from various components in your reaction mixture.
-
Common Hydride Sources:
-
Solution:
-
Solvent Change: Switch to a non-polar, aprotic solvent such as toluene or dioxane.[1][2][5]
-
Base Optimization: Employ a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][5]
-
Reagent Purity: Ensure all reagents and solvents are anhydrous and properly degassed to remove adventitious water and oxygen.[2]
-
-
Issue 2: Low Conversion of Aryl Bromide and Competing Dechlorination
The desired C-Br coupling is sluggish, and you observe both unreacted starting material and the dechlorinated byproduct.
Root Causes & Corrective Actions:
-
Slow Oxidative Addition: The initial oxidative addition of the C-Br bond to the Pd(0) center may be the rate-limiting step. This can be particularly true for electron-rich aryl bromides.[4]
-
Suboptimal Base/Solvent Combination: The interplay between the base and solvent is critical for efficient catalysis.
-
Solution: A screening of different base and solvent combinations is often necessary. For instance, while K₃PO₄ in dioxane is a common starting point, switching to Cs₂CO₃ in toluene might improve reactivity for your specific substrate.
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting dehalogenation in your cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing dehalogenation.[2]
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in the cross-coupling of bromo-chloro arenes?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, chlorine) is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.[1] This is problematic because it consumes your starting material, reduces the yield of your desired C-Br coupled product, and introduces a byproduct that can be difficult to separate during purification.[2]
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4][5][6] This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents, or trace water.[5][6][7] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene and regenerate the Pd(0) catalyst.[2][4]
Q3: Why is the C-Br bond generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling?
A3: The reactivity of aryl halides in oxidative addition to Pd(0) generally follows the trend I > Br > Cl.[5] This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more easily cleaved by the palladium catalyst than the C-Cl bond. This inherent difference in reactivity is the basis for achieving chemoselectivity.
Q4: How does the choice of ligand influence chemoselectivity?
A4: The ligand plays a crucial role in tuning the steric and electronic properties of the palladium catalyst.[4][11]
-
Steric Bulk: Bulky ligands, such as certain biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), can promote the reductive elimination step, which is the desired product-forming step.[2][4] This can help the desired coupling pathway outcompete the dehalogenation pathway.[2]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[4] For the less reactive C-Cl bond, a more electron-rich ligand is often required to promote its cleavage.[4] By carefully selecting a ligand with the appropriate balance of these properties, one can favor the oxidative addition of the C-Br bond while leaving the C-Cl bond intact.
Q5: Can the choice of palladium precursor affect the outcome?
A5: Yes, the choice of palladium precursor can be important. Pre-catalysts that readily and cleanly generate the active Pd(0) species are often preferred.[5] For example, using a well-defined precatalyst can sometimes give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the cross-coupling of a bromo-chloro arene with an arylboronic acid, designed to minimize dehalogenation.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-chloro arene (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[5]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent (e.g., toluene or dioxane).[5]
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.[5]
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Ligand and Base Screening Protocol
To optimize your reaction and minimize dehalogenation, a systematic screening of ligands and bases is highly recommended.
-
Set up an array of parallel reactions in small vials.
-
To each vial, add the bromo-chloro arene, the coupling partner, and a different combination of ligand and base.
-
Add the palladium precursor and solvent to each vial.
-
Degas and heat all reactions under identical conditions.
-
After a set time (e.g., 12-24 hours), cool the reactions and take an aliquot from each.
-
Analyze the aliquots by GC-MS or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.[1]
-
The conditions that provide the highest ratio of coupled product to dehalogenated product are the optimal choice for your specific transformation.[1]
Data Presentation
The following table illustrates how the choice of ligand and base can impact the chemoselectivity in a hypothetical Suzuki coupling of 1-bromo-4-chlorobenzene with phenylboronic acid.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield of Bromo-Coupled Product (%) | Yield of Dechlorinated Byproduct (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane | 100 | 65 | 25 |
| 2 | SPhos | K₂CO₃ | Dioxane | 100 | 92 | <5 |
| 3 | XPhos | K₃PO₄ | Toluene | 80 | 95 | <2 |
| 4 | PPh₃ | NaOtBu | Toluene | 100 | 40 | 50 |
This data is illustrative and actual results will vary depending on the specific substrates and conditions used.
Mechanistic Considerations
Understanding the competing catalytic cycles is key to rationally designing your experiment to favor the desired outcome.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of new sterically-defined N-heterocyclic carbene ligands for transition-metal-catalysis and cross-coupling of amides by N–C(O) activation - American Chemical Society [acs.digitellinc.com]
- 10. orgchemres.org [orgchemres.org]
- 11. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Electron-Deficient Heterocycles
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient heterocycles challenging substrates for Buchwald-Hartwig amination?
Electron-deficient heterocycles present unique challenges due to their electronic properties. The electron-withdrawing nature of the heteroatoms can decrease the electron density of the aryl halide, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Furthermore, the heteroatoms themselves can act as coordinating ligands to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This can result in lower reaction rates and yields compared to electron-rich or neutral aromatic systems.
Q2: How do I select the optimal palladium precatalyst for my reaction?
The choice of palladium precatalyst is crucial for efficiently generating the active Pd(0) catalytic species.[4] While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are options, they require in-situ reduction to Pd(0), which can sometimes lead to higher catalyst loadings and less reliable results.[2][4]
For challenging couplings involving electron-deficient heterocycles, palladium precatalysts, particularly the G3 and G4 generations, are often preferred.[4] These precatalysts are air-stable and readily form the active LPd(0) species upon exposure to a base, leading to more consistent and efficient catalysis at lower loadings.[4] N-heterocyclic carbene (NHC) palladium complexes have also shown remarkable activity and stability, making them excellent choices for these demanding reactions.[5][6]
Q3: What are the key considerations when choosing a ligand?
Ligand selection is arguably the most critical parameter in a Buchwald-Hartwig reaction. For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the reductive elimination step and can stabilize the palladium center, preventing catalyst decomposition.[7]
Commonly Used Ligands for Electron-Deficient Heterocycles:
| Ligand Family | Key Features & Applications |
| Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Highly effective for a broad range of aryl chlorides and bromides. Their steric bulk facilitates reductive elimination.[7][8][9] |
| Ferrocenylphosphines (e.g., Josiphos) | Bidentate ligands that can be effective for coupling primary amines and heteroaryl chlorides.[7][10] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | Offer strong σ-donation and steric bulk, leading to highly active and stable catalysts.[5][6] Particularly useful for challenging substrates.[5] |
Q4: How does the choice of base impact the reaction outcome?
The base plays a multifaceted role in the Buchwald-Hartwig amination, including deprotonating the amine nucleophile and facilitating the regeneration of the active catalyst.[11] The choice of base must be carefully considered based on the functional group tolerance of your substrates.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are often the most effective for promoting high reaction rates and allowing for lower catalyst loadings.[1] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[12]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These offer better functional group tolerance and are a good starting point for sensitive substrates.[1] Reactions with weaker bases may require higher temperatures or catalyst loadings to achieve comparable yields to strong bases.[4]
-
Soluble Organic Bases (e.g., DBU): These can be advantageous in creating a homogeneous reaction mixture, which can be beneficial for reproducibility and scalability, especially in flow chemistry applications.[13][14]
Q5: What is the best solvent for a Buchwald-Hartwig amination with these substrates?
Solvent choice is critical, and a primary cause of reaction failure is poor solubility of the reagents, especially the inorganic base.[1]
-
Commonly Used Solvents: Aprotic, non-coordinating solvents are generally preferred. Ethereal solvents like 1,4-dioxane and THF , and aromatic hydrocarbons such as toluene and xylene are widely used and often provide a good balance of solubility and a suitable boiling point for heating.[1][4][15]
-
Greener Alternatives: In an effort to move towards more sustainable chemistry, solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be effective and in some cases superior alternatives.[1][16][17]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium catalyst and inhibit the reaction.[1][4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Inappropriate Catalyst System
-
Solution: The combination of palladium source and ligand is not optimal for your specific substrates. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) and consider using a palladium precatalyst (G3 or G4) for more reliable generation of the active catalyst.[4][8][9] N-heterocyclic carbene (NHC) ligands are also a powerful option for challenging couplings.[5][6]
Possible Cause 2: Incorrect Base Selection
-
Solution: If using a weak base like K₂CO₃, the basicity may be insufficient. Switch to a stronger base such as NaOtBu or K₃PO₄, provided your substrate is stable to these conditions. Conversely, if your starting materials are degrading, a switch to a weaker base like Cs₂CO₃ is warranted.[1]
Possible Cause 3: Poor Solubility
-
Solution: One of the most overlooked issues is the insolubility of the inorganic base.[1] Ensure vigorous stirring. Consider switching to a more solubilizing solvent like dioxane or toluene, or a solvent mixture.[4][18] Using a soluble organic base like DBU can also resolve this issue.[13][14]
Possible Cause 4: Catalyst Inhibition
-
Solution: The heteroatoms in your substrate may be coordinating to the palladium center. The use of highly bulky ligands can often mitigate this by sterically shielding the metal center.[7] Ensure your reagents and solvent are pure and free of coordinating impurities.
Issue 2: Starting Material is Consumed, but Desired Product is Not Formed
Possible Cause 1: Catalyst Poisoning or Decomposition
-
Solution: Certain functional groups, such as azo groups, can poison the palladium catalyst.[12] Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, a different catalyst system or protection of the problematic functional group may be necessary.
Possible Cause 2: Side Reactions
-
Solution: With electron-deficient systems, side reactions such as hydrodehalogenation can be competitive. This can be influenced by the ligand and base combination. Screening different ligands can help to minimize this side reaction.[1]
Issue 3: Reaction is Sluggish or Requires High Temperatures
Possible Cause 1: Inefficient Oxidative Addition
-
Solution: For less reactive aryl chlorides, the oxidative addition step can be slow. Switching to a more electron-rich and bulky phosphine ligand can accelerate this step.[1] Using a higher reaction temperature may also be necessary, but be mindful of potential substrate or product decomposition.[4]
Possible Cause 2: Use of a Weak Base
-
Solution: Weaker bases often require higher reaction temperatures to achieve reasonable reaction rates.[4] If compatible with your substrate, a stronger base can often allow for lower reaction temperatures.[4]
Experimental Protocols
General Protocol for High-Throughput Reaction Screening
This protocol is designed for the rapid screening of catalysts, ligands, bases, and solvents in parallel using a 96-well plate format.[19][20][21]
-
Preparation: To an array of oven-dried vials in a 96-well aluminum block, add the aryl halide (1.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%) to each designated vial. This can be done efficiently using solid dispensing tools.[19][20]
-
Inert Atmosphere: Seal the plate with a Teflon/silicone mat and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5-2.0 equiv) to each vial. Then, add a solution of the amine (1.2-1.5 equiv) in the chosen solvent.
-
Reaction: Place the sealed plate on a magnetic stirring hotplate and heat to the desired temperature with vigorous stirring.
-
Workup and Analysis: After the reaction is complete, cool the plate to room temperature. Perform a parallel workup, which may involve quenching, extraction, and filtration using a filter plate. Analyze the reaction outcomes by a high-throughput method such as GC-MS or LC-MS.[19][20]
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig reactions.
References
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). Chemical Reviews. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2021). Angewandte Chemie International Edition. [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2021). Nature Protocols. [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2021). Nature Protocols. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). Organic Process Research & Development. [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. (2021). PubMed. [Link]
-
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2022). Molecules. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020). ACS Publications. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2020). Purdue University Graduate School. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2018). DSpace@MIT. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2020). Angewandte Chemie International Edition. [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025). Chemical Reviews. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2020). OUCI. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). Retrieved from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. [Link]
-
Brainstorming a Buchwald-Hartwig coupling. (2025). Reddit. [Link]
-
Practical Palladium Catalysts for C-N and C-O Bond Formation. (2025). ResearchGate. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2004). Advanced Synthesis & Catalysis. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Selection for Selective Coupling of Di-halogenated Pyridines
Welcome to our dedicated technical support center for navigating the complexities of selective cross-coupling reactions involving di-halogenated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving desired regioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and demystify the science behind ligand selection.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the cross-coupling of di-halogenated pyridines so challenging?
A1: The challenge of regiocontrol in di-halogenated pyridine couplings stems from the inherent electronic properties of the pyridine ring and the subtle interplay of various reaction parameters. The pyridine nitrogen is electron-withdrawing, which activates the C2 (ortho) and C4 (para) positions towards oxidative addition by a palladium catalyst.[1] Consequently, for substrates like 2,4-dihalopyridines, there is often a kinetic preference for reaction at the C2 position.[2][3] Achieving selective coupling at the C4 or other positions requires overcoming this intrinsic reactivity bias.[4] Furthermore, when the two halogen atoms are identical (e.g., 2,4-dichloropyridine), the bond dissociation energies of the C-X bonds are similar, making selective activation a significant hurdle.[2]
Q2: What is the "conventional" regioselectivity for common di-halogenated pyridines, and what is the underlying principle?
A2: For many di-halogenated N-heteroarenes, the "conventional" or typical site of cross-coupling is at the position adjacent to the heteroatom (e.g., C2 or C6 for pyridines).[3][4] This is primarily due to the electronic activation of these positions by the electron-withdrawing nitrogen atom, which makes the C-X bond more susceptible to oxidative addition by the palladium catalyst.[1] For instance, in the Suzuki-Miyaura coupling of 2,4-dibromopyridine, C2-arylation is the commonly observed outcome with standard mononuclear palladium catalysts.[2][3]
Q3: How does the choice of ligand influence regioselectivity in these reactions?
A3: The ligand plays a pivotal role in steering the regioselectivity of the coupling reaction, often allowing for "unconventional" selectivity to be achieved.[4] The steric and electronic properties of the ligand can influence the approach of the catalyst to the di-halogenated pyridine, favoring oxidative addition at a less sterically hindered or electronically preferred site. For example:
-
Bulky Monodentate Ligands: Sterically hindered phosphine ligands like PtBu3 and QPhos, as well as N-heterocyclic carbene (NHC) ligands such as IPr, have been shown to favor C4-selectivity in the coupling of 2,4-dichloropyridines.[4] The bulk of these ligands can disfavor approach to the more sterically crowded C2 position.
-
Bidentate Ligands: The bite angle and flexibility of bidentate phosphine ligands like Xantphos can also influence selectivity. In some cases, these ligands can promote reaction at positions that are typically less reactive.[5]
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can also be a critical factor. For example, in the coupling of 2,4-dibromopyridine, a higher PPh3:Pd ratio (≥3:1) favors conventional C2-selectivity, while a lower ratio (≤2.5:1) can lead to atypical C4-selectivity.[4] This is thought to be due to the formation of different catalytically active palladium species.[2][3]
Troubleshooting Guide
Issue 1: My Suzuki-Miyaura coupling of 2,4-dichloropyridine is giving me a mixture of C2 and C4 isomers, with the C2 being the major product. How can I favor the C4 isomer?
Potential Cause & Solution:
Your reaction conditions are likely favoring the "conventional" C2-selective pathway. To switch the selectivity to the C4 position, you need to employ conditions that override the intrinsic reactivity.
Troubleshooting Steps:
-
Switch to a Bulky Ligand: Replace standard ligands like PPh3 with a sterically hindered monodentate phosphine ligand such as PtBu3 or an N-heterocyclic carbene (NHC) ligand like IPr.[4] These bulky ligands can sterically disfavor oxidative addition at the more hindered C2 position.
-
Employ "Ligand-Free" Jeffery Conditions: In some cases, ligand-free conditions, often referred to as Jeffery conditions, have been shown to dramatically increase C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[4][6] These conditions likely involve the formation of palladium nanoparticles as the active catalytic species.[6]
-
Optimize the Solvent and Base: The choice of solvent and base can also influence selectivity. For instance, using a hindered ligand in a solvent mixture like dioxane/H2O with a suitable base can promote C4-arylation.[4]
Logical Workflow for C4-Selective Suzuki Coupling of 2,4-Dichloropyridine
Caption: Decision workflow for achieving C4-selectivity.
Issue 2: I am attempting a Buchwald-Hartwig amination on a di-bromopyridine and I'm getting a significant amount of the di-aminated product, but I want the mono-aminated product.
Potential Cause & Solution:
The reactivity of your di-bromopyridine and the reaction conditions are favoring exhaustive functionalization. To achieve mono-selectivity, you need to carefully control the reaction stoichiometry and conditions.
Troubleshooting Steps:
-
Reduce the Amine Stoichiometry: Use a slight excess or even a stoichiometric amount of the amine coupling partner relative to the di-bromopyridine.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often favor mono-functionalization by reducing the rate of the second amination.
-
Choose a Less Reactive Halogen: If possible, start with a di-halopyridine containing one more reactive and one less reactive halogen (e.g., 2-bromo-4-chloropyridine). The amination will preferentially occur at the more reactive C-Br bond.
-
Select a Bulky Ligand: As with C-C couplings, bulky biarylphosphine ligands like RuPhos or BrettPhos can enhance selectivity for mono-arylation in Buchwald-Hartwig reactions.[7][8][9]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Issue 3: My Sonogashira coupling on a di-chloropyridine is not proceeding, or is very sluggish.
Potential Cause & Solution:
Aryl chlorides are generally less reactive than aryl bromides or iodides in Sonogashira couplings.[10] Your catalytic system may not be active enough to facilitate the oxidative addition of the C-Cl bond.
Troubleshooting Steps:
-
Use a More Active Catalyst System: Switch to a more electron-rich and bulky phosphine ligand in combination with your palladium source.[11] Ligands like PtBu3 have been shown to be effective for the Sonogashira coupling of aryl chlorides.
-
Consider a Copper-Free System: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free conditions can sometimes be more effective for challenging substrates and can prevent the formation of alkyne homocoupling byproducts.[12][13]
-
Increase the Reaction Temperature: Higher temperatures are often required to activate less reactive aryl chlorides.
-
Optimize the Base and Solvent: The choice of base and solvent is crucial. An amine base like triethylamine or diisopropylamine is commonly used, often serving as the solvent as well.[12]
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies that have demonstrated high C4-selectivity.[4][6]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as KF (3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 2 mol%) and a bulky N-heterocyclic carbene ligand (e.g., IPr, 4 mol%) in the reaction solvent.
-
Reaction Execution: Add the catalyst/ligand solution to the Schlenk flask containing the reagents. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Add the solvent (e.g., THF, 5 mL) and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated pyridine.
Data Summary: Ligand Effects on Regioselectivity
| Di-halogenated Pyridine | Coupling Type | Ligand | Pd/Ligand Ratio | Major Product | Reference |
| 2,4-Dibromopyridine | Suzuki-Miyaura | PPh3 | 1:≥3 | C2-arylation | [4] |
| 2,4-Dibromopyridine | Suzuki-Miyaura | PPh3 | 1:≤2.5 | C4-arylation | [4] |
| 2,4-Dichloropyridine | Suzuki-Miyaura | IPr (NHC) | 1:2 | C4-arylation | [4] |
| 2,4-Dichloropyridine | Buchwald-Hartwig | dppf | 1:1.1 | C2-amination | [14] |
| 3-Halo-2-aminopyridines | Buchwald-Hartwig | RuPhos/BrettPhos | - | C3-amination | [9] |
References
- A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines - Benchchem.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Journal of the American Chemical Society.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - White Rose Research Online.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed.
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. thalesnano.com [thalesnano.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Synthesis of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis is often plagued by challenges in impurity control.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the root causes of impurity formation, and implement robust analytical and purification strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during the synthesis of imidazo[1,2-a]pyridines.
Q1: What are the most common sources of impurities in my imidazo[1,2-a]pyridine synthesis?
A: Impurities typically arise from three main sources:
-
Starting Materials: Unreacted 2-aminopyridines, α-haloketones, aldehydes, or other coupling partners are frequent culprits. The purity of these initial reagents is paramount.
-
Side Reactions: Competing reaction pathways can lead to undesired byproducts. Common examples include the formation of regioisomers, N-oxides (especially in aerobic or oxidative conditions), and dimers or polymers from self-condensation of reactive intermediates.[3]
-
Incomplete Conversion & Degradation: Reactions that do not go to completion will naturally contain starting materials. Additionally, prolonged reaction times or excessive heat can cause degradation of both the starting materials and the desired product.
Q2: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble "tar." What is likely happening?
A: This is a classic sign of decomposition or polymerization. The likely cause is excessive heat or the presence of highly reactive species. The Schiff base intermediate formed in situ in many multicomponent reactions can be unstable.
-
Causality: High temperatures can promote undesired polymerization pathways. In copper-catalyzed systems, incorrect ligand choice or stoichiometry can lead to ill-defined, highly active species that promote decomposition.[4]
-
Quick Solution: Try running the reaction at a lower temperature for a longer duration. Ensure a strictly inert atmosphere (N₂ or Argon) to prevent oxidative degradation. If applicable, consider the slow addition of one of the reagents to keep its instantaneous concentration low.
Q3: I've isolated my product, but my NMR spectrum shows a mixture of two very similar compounds. What could this be?
A: You are likely observing a mixture of regioisomers. This is common when using substituted 2-aminopyridines. The initial nucleophilic attack can occur from either the endocyclic (pyridine) nitrogen or the exocyclic (amino) nitrogen, although cyclization typically proceeds through the pyridine nitrogen.[5] However, substitution on the aminopyridine ring can influence the regioselectivity of the final annulation step.
-
Troubleshooting: Advanced NMR techniques, such as 2D NOESY or HMBC, can help elucidate the exact structures of the isomers. To control regioselectivity, modifying the electronic properties of the starting materials or changing the catalyst system may be necessary.[6]
Q4: How can I effectively remove residual metal catalyst (e.g., Copper, Palladium) from my final product?
A: Residual metals are a significant concern, especially for pharmaceutical applications.
-
Solution: After the reaction, consider a workup procedure involving an aqueous wash with a chelating agent like ammonium hydroxide or a dilute solution of EDTA. Alternatively, filtering the crude product solution through a plug of Celite® or silica gel can effectively adsorb a significant portion of the metal catalyst. For particularly stubborn cases, specialized metal scavenging resins can be employed. Opting for metal-free synthesis protocols is also an excellent strategy to avoid this issue entirely.[7][8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more complex issues.
Problem 1: Low Reaction Yield with a Complex Crude Mixture
This is the most common and frustrating issue. A systematic approach is required to diagnose the root cause.
-
Potential Cause A: Purity of Starting Materials
-
Explanation: The adage "garbage in, garbage out" is highly relevant in organic synthesis. Minor impurities in starting materials can inhibit catalysts, initiate side reactions, or be carried through to the final product. For instance, α,α-dihaloketones present in a mono-halo starting material can lead to undesired products.
-
Validation & Solution:
-
Always verify the purity of your 2-aminopyridine and coupling partner (e.g., α-haloketone) by ¹H NMR and/or LC-MS before starting the reaction.
-
Purify starting materials if necessary. 2-aminopyridines can often be purified by recrystallization. Liquid aldehydes or ketones can be distilled.
-
-
-
Potential Cause B: Suboptimal Reaction Conditions
-
Explanation: Imidazo[1,2-a]pyridine syntheses are often sensitive to solvent, temperature, and catalyst choice. For example, in copper-catalyzed aerobic oxidations, the choice of copper salt and solvent can dramatically affect the yield.[3][9]
-
Validation & Solution: Perform a systematic reaction optimization. A Design of Experiments (DoE) approach can be highly efficient. See the table below for a typical optimization strategy for a copper-catalyzed reaction.
-
| Parameter | Condition A (Baseline) | Condition B | Condition C | Rationale & Reference |
| Catalyst | CuI (5 mol%) | CuBr (5 mol%) | Cu(OTf)₂ (5 mol%) | The counter-ion can significantly impact catalyst solubility and activity. CuBr is often effective.[9] |
| Solvent | Toluene | DMF | Acetonitrile | Solvent polarity affects reagent solubility and reaction kinetics. DMF is a common high-boiling polar aprotic solvent. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can increase reaction rates but may also promote decomposition. |
| Atmosphere | Air | N₂ | O₂ | Many modern syntheses use air or O₂ as the terminal oxidant, but this can also lead to N-oxide impurities.[3] |
-
Workflow for Diagnosing Complex Mixtures
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Formation of a Persistent N-Oxide Impurity
-
Explanation: The pyridine nitrogen in the imidazo[1,2-a]pyridine core is susceptible to oxidation, especially in reactions that use an external oxidant (like TBHP) or are run under an air/oxygen atmosphere.[3] This results in the formation of a highly polar N-oxide derivative that can be difficult to separate from the parent compound.
-
Identification:
-
LC-MS: The N-oxide will have a mass of M+16 compared to the desired product.
-
¹H NMR: Protons on the pyridine ring, particularly the one adjacent to the nitrogen (H-5), will be shifted significantly downfield due to the deshielding effect of the N-oxide.
-
-
Prevention and Removal:
-
Prevention: Run the reaction under a strictly inert atmosphere (N₂ or Argon) if the mechanism does not require an oxidant.
-
Removal Protocol: If the N-oxide has already formed, it can often be chemically reduced back to the parent heterocycle post-purification.
-
Dissolve the impure material in a suitable solvent (e.g., Toluene or Acetonitrile).
-
Add 1.5 equivalents of triphenylphosphine (PPh₃).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the N-oxide spot/peak.
-
Upon completion, cool the reaction, concentrate the solvent, and re-purify by column chromatography to remove the triphenylphosphine oxide byproduct.
-
-
Analytical and Purification Strategies
General Impurity Formation Pathways
The following diagram illustrates the common origins of impurities during a typical synthesis.
Caption: Sources of impurities in imidazo[1,2-a]pyridine synthesis.
Protocol: Standard Purification by Column Chromatography
This is the most common method for purifying imidazo[1,2-a]pyridine derivatives.
-
Materials:
-
Silica gel (230-400 mesh)
-
Crude reaction mixture
-
Solvent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)
-
-
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your desired product an Rf value of ~0.3 and provide good separation from major impurities.
-
Column Packing: Prepare a slurry of silica gel in the less polar solvent (e.g., Hexanes) and carefully pack it into a glass column.
-
Sample Loading: Adsorb your crude mixture onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the chromatography solvent ("wet loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the selected solvent system. A gradient elution (gradually increasing the polarity of the solvent) is often more effective than an isocratic (constant composition) elution for separating complex mixtures.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
-
Protocol: Acid-Base Extraction for Basic Impurities/Products
The basicity of the pyridine nitrogen allows for an extractive workup to remove non-basic impurities.
-
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic imidazo[1,2-a]pyridine product will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining trapped impurities.
-
Carefully basify the aqueous layer to >pH 9 with a base (e.g., 2M NaOH or solid NaHCO₃), causing the free-base product to precipitate or become extractable.
-
Extract the product back into an organic solvent (repeat 2-3 times).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.
-
References
-
Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. Chemical Record.
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.
-
Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
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- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Regioselectivity in Reactions with 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-bromo-7-chloroimidazo[1,2-a]pyridine. This scaffold is a valuable building block in medicinal chemistry, but the presence of two distinct halogen atoms presents a significant challenge in controlling regioselectivity during functionalization reactions. This guide provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and selective functionalization of this compound.
Q1: What is the primary challenge in performing reactions on this compound?
The core challenge is achieving regioselectivity. The molecule has two halogenated positions ripe for cross-coupling reactions: a bromine atom at the C3 position and a chlorine atom at the C7 position. The goal is typically to functionalize one position selectively without reacting at the other.
Q2: Which position is inherently more reactive in palladium-catalyzed cross-coupling reactions, C3-Br or C7-Cl?
The C3-Br bond is inherently more reactive than the C7-Cl bond. This selectivity is governed by fundamental principles of organometallic chemistry. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen bond.[1][2] The bond dissociation energy for a C-Br bond is lower than for a C-Cl bond, making it easier for the palladium catalyst to insert into the C-Br bond.[2][3][4] Therefore, under carefully controlled conditions, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations will preferentially occur at the C3 position.[1][2]
Q3: Can I achieve selective functionalization at the C7-Cl position?
Yes, this is possible through a sequential, two-step approach. First, you would perform a cross-coupling reaction under conditions optimized for the more reactive C3-Br bond. After isolating and purifying the 3-substituted-7-chloroimidazo[1,2-a]pyridine intermediate, you can then subject it to a second, typically more forcing, cross-coupling reaction to functionalize the C7-Cl position. Direct selective functionalization at C7 in the presence of the C3-Br is extremely challenging and not a standard synthetic strategy.
Q4: What are the most common types of reactions where regioselectivity is a concern for this substrate?
Regioselectivity is a primary concern in transition-metal-catalyzed cross-coupling reactions, which are essential for building molecular complexity. Key examples include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[2][5]
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[6][7][8]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[1][9][10][11]
-
Heck Coupling: Formation of C-C bonds with alkenes.
Troubleshooting Guide: Common Issues & Solutions
This table summarizes common problems encountered during the regioselective functionalization of this compound, their probable causes, and scientifically grounded solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| 1. Poor Selectivity: Significant formation of the C7-coupled product or di-substituted product. | A. High Reaction Temperature: Higher temperatures provide enough energy to overcome the activation barrier for C-Cl bond cleavage. B. Overly Active Catalyst System: Some modern, highly active palladium pre-catalysts and ligands can be aggressive enough to react with the less reactive C-Cl bond. | A. Reduce Temperature: Start reactions at a lower temperature (e.g., 60-80 °C) and monitor progress. This exploits the kinetic difference in reactivity between the C-Br and C-Cl bonds. B. Screen Catalysts/Ligands: Switch to a less reactive catalyst system. For example, use a classic catalyst like Pd(PPh₃)₄, which often provides good selectivity for C-Br bonds. Bulky phosphine ligands can also enhance selectivity by favoring the sterically more accessible C3 position.[12] |
| 2. Low Yield of C3-Coupled Product: The desired reaction is selective but inefficient. | A. Catalyst Inhibition/Decomposition: The nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[13] B. Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.[14] C. Protodeboronation (Suzuki): In Suzuki reactions, the boronic acid coupling partner can be degraded by the presence of water and base, especially at elevated temperatures.[13] | A. Use a Pre-catalyst or Ligand: Employ well-defined palladium pre-catalysts (e.g., Buchwald pre-catalysts) or specific ligands designed to stabilize the active catalytic species.[15] B. Optimize Conditions: Screen a matrix of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF). Anhydrous conditions can sometimes be beneficial.[16] C. Use Anhydrous Conditions or Boronic Esters: For sensitive Suzuki couplings, use anhydrous solvents and bases. Alternatively, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent protodeboronation.[13] |
| 3. No Reaction or Stalled Reaction | A. Poor Quality Reagents: Decomposed catalyst, wet solvent, or impure starting material. B. Insufficiently Active Catalyst: The chosen catalyst may not be active enough for the specific coupling partners, especially with sterically hindered substrates. | A. Verify Reagent Quality: Use freshly opened, high-purity solvents and reagents. Ensure the palladium catalyst has not been deactivated by prolonged exposure to air. Degas solvents thoroughly to remove oxygen. B. Increase Catalyst Activity (Carefully): If milder conditions fail, cautiously move to a more active catalyst system (e.g., Pd(OAc)₂ with a biarylphosphine ligand like SPhos or XPhos), but maintain the lowest possible temperature to preserve selectivity.[2] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for optimizing regioselectivity.
Caption: Decision workflow for optimizing C3-regioselectivity.
Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective C-C bond formation at the C3 position of this compound.
Objective: To synthesize 3-aryl-7-chloroimidazo[1,2-a]pyridine with high regioselectivity.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting material. K₂CO₃ is a common and effective base for activating the boronic acid for transmetalation.[5]
-
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can degrade the Pd(0) catalyst.
-
Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Rationale: 5 mol% is a standard catalyst loading for achieving a good reaction rate without being excessive. Pd(PPh₃)₄ is chosen for its general reliability and good selectivity for C-Br bonds over C-Cl bonds under these conditions.[2]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture facilitates the dissolution of both the organic substrate and the inorganic base.
-
Rationale: The water in the dioxane/water system is crucial for the mechanism, helping to dissolve the base and facilitate the formation of the active boronate species.[2] Solvents must be degassed to remove dissolved oxygen.
-
-
Reaction Execution: Immerse the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.
-
Rationale: This temperature range is typically sufficient to drive the reaction for the C-Br bond while being low enough to minimize competing reactions at the C-Cl bond.[17]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-7-chloroimidazo[1,2-a]pyridine product.
Factors Influencing Regioselectivity
This diagram illustrates the key experimental parameters that can be tuned to control the reaction outcome.
Caption: Key parameters for tuning C3 vs. C7 reactivity.
References
-
LookChem. Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. Available from: [Link]
-
PubMed. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2009-05-13). Available from: [Link]
-
ResearchGate. Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Request PDF. Available from: [Link]
-
RSC Publishing. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Available from: [Link]
-
ResearchGate. Synthetic routes for access to imidazo[1,2‐a]pyridines 5. Available from: [Link]
-
National Institutes of Health (NIH). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. Available from: [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Available from: [Link]
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]
-
ResearchGate. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
Apollo - University of Cambridge Repository. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources | Request PDF. Available from: [Link]
-
ResearchGate. Transition-metal-free regioselective C-H halogenation of imidazo[1,2- A] pyridines: Sodium chlorite/bromite as the halogen source. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Available from: [Link]
-
ResearchGate. Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). Available from: [Link]
-
ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]
-
PubMed. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019-06-05). Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
National Institutes of Health (NIH). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Available from: [Link]
-
RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
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Technical Support Center: Purification of Polar Imidazo[1,2-a]Pyridine Derivatives
Welcome to the technical support center for the purification of polar imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often chromatographically difficult compounds. The inherent basicity of the pyridine nitrogen and the potential for multiple polar functional groups necessitate specialized purification strategies.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying polar imidazo[1,2-a]pyridine derivatives?
A1: The primary challenges are rooted in the intrinsic physicochemical properties of the imidazo[1,2-a]pyridine scaffold:
-
High Polarity: These compounds are often rich in hydrogen bond donors and acceptors, leading to high solubility in polar solvents. This makes elution from polar stationary phases like silica gel difficult and can cause poor retention on traditional C18 reversed-phase columns.[1][2]
-
Basicity: The pyridine nitrogen (pKa typically ~5-6) is basic and readily protonated.[3] On standard silica gel, which has acidic silanol groups (Si-OH), this leads to strong ionic interactions. The result is often severe peak tailing or streaking in normal-phase chromatography, and in some cases, irreversible adsorption or decomposition of the compound on the column.[1][4]
-
Compound Stability: The acidic surface of silica gel can catalyze the degradation of sensitive imidazo[1,2-a]pyridine derivatives.[5][6] It is crucial to assess compound stability before committing to a large-scale silica gel purification.
Q2: I'm developing a purification method from scratch. Which technique should I try first?
A2: The choice of the initial technique depends on the specific properties of your compound and the impurities present. Reversed-Phase Chromatography (RPC) is often the method of choice for highly polar compounds.[1] However, a systematic approach is recommended. The workflow below provides a decision-making framework.
Caption: Workflow for selecting and optimizing a purification method.
Troubleshooting Guide: Chromatographic Methods
This section addresses specific issues encountered during chromatography.
Normal-Phase Chromatography (NPC) on Silica Gel
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Streaking/Tailing on TLC Plate | Strong interaction between the basic nitrogen of your compound and acidic silanol groups on the silica surface. | Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a 7N ammonia in methanol solution into your mobile phase. This neutralizes the acidic sites, leading to symmetrical spots.[1][7] |
| Compound Won't Elute from the Column (Rf = 0) | The compound is too polar for the current mobile phase. Irreversible adsorption or decomposition on silica. | Increase Mobile Phase Polarity: Prepare a highly polar solvent system. A common choice for very polar basic compounds is Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH). A typical ratio to start with is 80:18:2.[4] Test Stability: Before running a column, spot the compound on a TLC plate, leave it for 30-60 minutes, and then develop the plate to check for degradation spots.[5] |
| Low Recovery After Column Chromatography | Compound decomposition on the acidic silica gel. | Use a Deactivated Stationary Phase: Consider using neutral or basic alumina.[1] Alternatively, you can deactivate the silica gel yourself by pre-flushing the packed column with an eluent containing 1-2% triethylamine before loading your sample.[7] |
| Poor Separation of Closely-Eluting Spots | Insufficient resolution with the chosen solvent system. | Optimize Solvent System: Use a solvent system that provides an Rf value of 0.2-0.4 for your target compound to maximize separation.[6] Dry Loading: If your compound has poor solubility in the eluent, it can cause band broadening. Adsorb your crude material onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the column.[6][8] |
Reversed-Phase Chromatography (RPC)
Caption: Logic for troubleshooting peak tailing in RP-HPLC.
Q3: My polar compound has very poor or no retention on a C18 column, even with 100% water. What should I do?
A3: This is a common issue for highly polar molecules. Here are several effective strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed with polar groups near the silica surface (e.g., amide or carbamate functionalities) or have more robust end-capping. They offer better retention for polar analytes and are more stable in highly aqueous mobile phases, preventing phase collapse.[2][9]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[1][3] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase rich in an organic solvent (typically >80% acetonitrile). Water acts as the strong eluting solvent. This provides robust retention for very polar compounds.[2][10]
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., sodium heptanesulfonate for basic compounds) to the mobile phase can form a neutral ion pair with your charged analyte, increasing its hydrophobicity and retention on a C18 column.[11][12] Note that these reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry.
Q4: What is Supercritical Fluid Chromatography (SFC) and when should I consider it?
A4: SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic co-solvent (like methanol).[13] It behaves like a normal-phase technique but offers several advantages for purifying polar basic compounds:
-
High Speed and Efficiency: The low viscosity of the mobile phase allows for very fast separations without a significant loss in resolution.[14]
-
Orthogonal Selectivity: SFC often provides different elution orders compared to RPC or NPC, which can be invaluable for separating difficult impurities.
-
Improved Peak Shape for Bases: The addition of basic additives (e.g., diethylamine) to the co-solvent is highly effective at preventing peak tailing for basic compounds like imidazo[1,2-a]pyridines.[14][15]
-
"Green" Chemistry: It significantly reduces the consumption of organic solvents.[14]
Consider SFC when you need high-throughput purification, are dealing with complex mixtures, or when other techniques have failed to provide adequate separation.[16]
Troubleshooting Guide: Non-Chromatographic Methods
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is common for highly polar compounds.
-
Slow Down Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, perhaps insulated, to give crystals time to nucleate and grow.
-
Add More Solvent: The oil may be a supersaturated solution. Gently heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[1]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]
-
Use a Co-solvent System: Find a "good" solvent that dissolves your compound well when hot, and a "poor" (or anti-solvent) in which it is insoluble but is miscible with the good solvent. Dissolve the compound in a minimum of the hot good solvent, then slowly add the poor solvent dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow this to cool slowly.[1]
Q6: I'm getting poor recovery from an acid-base extraction. What's going wrong?
A6: Low recovery in an acid-base extraction of imidazo[1,2-a]pyridines can be due to several factors:
-
Incorrect pH: Ensure the pH is adjusted correctly. To extract your basic compound into the aqueous phase, the pH should be at least 2 units below its pKa (e.g., pH < 3). To keep it in the organic phase, the pH should be at least 2 units above its pKa (e.g., pH > 8).[3]
-
Incomplete Extraction: A single extraction is often insufficient. Perform multiple extractions (e.g., 3 times) with smaller volumes of the aqueous phase for greater efficiency.[3]
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the interface. To break an emulsion, add a small amount of brine (saturated NaCl solution) or gently swirl instead of shaking.[3]
-
Salt Solubility: The protonated salt of your compound might have some solubility in the organic layer. "Back-washing" the organic layer with a fresh portion of the acidic aqueous solution can help recover more of your product.[3]
Protocols
Protocol 1: General Method for HILIC Purification
This protocol provides a starting point for developing a HILIC method for a highly polar imidazo[1,2-a]pyridine derivative.
-
Column Selection: Start with a bare silica or amide-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
-
Sample Preparation: Dissolve the sample in a solvent mixture as close as possible to the initial mobile phase composition (e.g., 95% Acetonitrile). If solubility is low, use a minimal amount of a stronger solvent (like water or DMSO) and dilute with acetonitrile.[3]
-
Gradient Elution:
-
Start with 100% Mobile Phase A (5% aqueous content).
-
Run a linear gradient to 60% Mobile Phase B (e.g., over 15-20 minutes). This increases the water content to elute the polar compound.
-
Hold at the final gradient composition for several column volumes.
-
Return to initial conditions and re-equilibrate the column for at least 10 column volumes before the next injection.
-
References
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Lesellier, E. (2016). How Good is SFC for Polar Analytes?. Chromatography Today. Retrieved from [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/eric-lesellier/how-good-is-sfc-for-polar-analytes/39908]([Link] SFC/eric-lesellier/how-good-is-sfc-for-polar-analytes/39908)
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
-
Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. Retrieved from [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. Retrieved from [Link]
-
Tarafder, A., et al. (2018). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A. Retrieved from [Link]
-
Labcompare. (2020). Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications. Labcompare. Retrieved from [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent Technologies. Retrieved from [Link]
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Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Retrieved from [Link]
-
UCL. (n.d.). HPLC solvents and mobile phase additives. University College London. Retrieved from [Link]
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Chromservis. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Chromservis. Retrieved from [Link]
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Liu, H., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. Retrieved from [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Retrieved from [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Retrieved from [Link]
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Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
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Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Retrieved from [Link]
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Kromidas, S. (n.d.). HPLC Troubleshooting Guide. LC-GC. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
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van Lishaut, H. (2015). Why is normal phase chromatography good for use on polar analytes?. ResearchGate. Retrieved from [Link]
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Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
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Kushwaha, N., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Retrieved from [Link]
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Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Retrieved from [Link]
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Küçükgüzel, I., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules. Retrieved from [Link]
-
Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Retrieved from [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
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Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Retrieved from [Link]
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Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Retrieved from [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
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- 16. Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications [labx.com]
Technical Support Center: Advanced Strategies for Suzuki Couplings of Imidazopyridines
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving imidazopyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-demanding transformations. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies, focusing on the selection of alternative catalysts to overcome common hurdles such as steric hindrance and low yields.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: I am experiencing low to no yield in the Suzuki coupling of a sterically hindered 2-substituted imidazopyridine with an ortho-substituted arylboronic acid. What are the likely causes and how can I resolve this?
Low yields in sterically demanding Suzuki couplings are a common challenge, primarily due to the difficulty of both the oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk around the coupling sites can impede the approach of the catalyst and the subsequent bond formation.
Potential Causes and Solutions:
-
Inadequate Ligand Bulk and Electron-Donating Capacity: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for sterically hindered substrates. The catalytic complex requires a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.
-
Solution 1: Employ Buchwald Ligands. These bulky, electron-rich biaryl monophosphine ligands are designed to enhance the reactivity of the palladium center. For sterically hindered substrates, consider using ligands such as SPhos, XPhos, or RuPhos. These ligands create a coordinatively unsaturated palladium center that is highly reactive.[1]
-
Solution 2: Utilize N-Heterocyclic Carbene (NHC) Ligands. NHC ligands are strong σ-donors that form very stable and highly active palladium complexes.[2][3] The "flexible steric bulk" of some NHC ligands can be particularly effective for coupling sterically demanding partners.[3] Acenaphthoimidazolylidene palladium complexes, for example, have shown high efficiency in these cases.[3]
-
-
Insufficient Catalyst Activity: The chosen palladium precatalyst might not be active enough under the reaction conditions to overcome the high activation energy barrier of the reaction.
-
Solution: Switch to a more active precatalyst. Instead of traditional Pd(PPh₃)₄, consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand. These precursors often lead to the formation of a more active catalytic species in situ.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base all play a crucial role in the success of a Suzuki coupling.
-
Solution: Employ Microwave Irradiation. Microwave heating can significantly accelerate the reaction rate and improve yields, especially for difficult couplings, by overcoming high activation energy barriers.[4][5] Reactions that are sluggish at conventional heating temperatures can often be driven to completion in minutes under microwave irradiation.
-
Question 2: My Suzuki coupling of a chloro-imidazopyridine is not proceeding. How can I activate this less reactive C-Cl bond for coupling?
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings due to the high bond dissociation energy of the C-Cl bond.[6]
Potential Causes and Solutions:
-
Catalyst System Not Potent Enough for C-Cl Activation: The oxidative addition of a palladium(0) species to an aryl chloride is often the rate-limiting step.
-
Solution 1: Use Specialized Ligands for Aryl Chlorides. Buchwald ligands such as XPhos and SPhos are particularly effective for the activation of aryl chlorides due to their steric bulk and strong electron-donating properties.[7] Imidazopyridine-based monophosphine ligands have also been developed and shown to be effective.[8][9]
-
Solution 2: Consider a Nickel Catalyst. Nickel catalysts are generally more reactive towards aryl chlorides than palladium catalysts and are a more cost-effective option.[10][11][12] A common system is NiCl₂(PCy₃)₂.[13] However, be aware that nickel catalysts can be more sensitive to functional groups, such as nitro groups.[10]
-
-
Incorrect Base and Solvent Combination: The choice of base is critical for the transmetalation step and can influence catalyst activity.
-
Solution: Optimize the Base and Solvent. For challenging couplings with aryl chlorides, stronger bases like K₃PO₄ or t-BuOK are often more effective than weaker bases like Na₂CO₃.[14] The solvent should be able to dissolve the reactants and the base; common choices include dioxane, THF, or toluene.[3][14]
-
Question 3: I am observing significant amounts of a debrominated side product instead of my desired coupled product. What is causing this and how can I prevent it?
Debromination is a common side reaction in Suzuki couplings, particularly with electron-rich heteroaromatics. This occurs when the organopalladium intermediate undergoes protonolysis or a reaction with the base before transmetalation can occur.
Potential Causes and Solutions:
-
Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to protonolysis of the organopalladium intermediate.
-
Solution: Use Anhydrous Conditions. Ensure that all solvents and reagents are thoroughly dried before use. Using anhydrous bases like CsF can also be beneficial.
-
-
Slow Transmetalation Step: If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime and is more susceptible to side reactions.
-
Solution 1: Choose a More Effective Base. The base plays a crucial role in activating the boronic acid for transmetalation.[15] Switching to a more effective base, such as K₃PO₄ or Cs₂CO₃, can accelerate this step.
-
Solution 2: Use a More Active Catalyst System. A more electron-rich and sterically hindered ligand can promote faster transmetalation and subsequent reductive elimination, outcompeting the debromination pathway.
-
-
Catalyst Deactivation: The active catalyst may be decomposing over the course of the reaction, leading to the accumulation of side products.
-
Solution: Consider a more robust catalyst. Pre-formed palladium complexes with bulky ligands or heterogeneous catalysts can exhibit greater stability and reduce the likelihood of side reactions.
-
Frequently Asked Questions (FAQs)
What are the advantages of using microwave-assisted heating for difficult Suzuki couplings of imidazopyridines?
Microwave irradiation offers several advantages over conventional heating for challenging Suzuki couplings:
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly reduced reaction times, often from hours to minutes.[4]
-
Improved Yields: The high temperatures achieved with microwave heating can help overcome large activation energy barriers, leading to higher product yields, especially for sterically hindered or electronically deactivated substrates.[5]
-
Reduced Side Reactions: The short reaction times can minimize the formation of byproducts that may occur during prolonged heating.[4]
-
Enhanced Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to more reproducible results.[4]
When should I consider using a nickel catalyst instead of a palladium catalyst?
While palladium catalysts are the workhorses of Suzuki couplings, nickel catalysts offer a compelling alternative in certain situations:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.[12]
-
Reactivity with Aryl Chlorides: Nickel catalysts are generally more effective for the coupling of less reactive aryl chlorides.[10][12]
-
Alternative Reactivity: Nickel catalysts can sometimes offer complementary reactivity to palladium, succeeding where palladium catalysts fail.
However, it is important to note that nickel catalysts can be more sensitive to air and moisture, and their functional group tolerance may be different from that of palladium catalysts.[10]
What is the role of the base in the Suzuki coupling, and how do I choose the right one?
The base is a critical component of the Suzuki reaction, playing a key role in the catalytic cycle.[15][16] Its primary function is to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) intermediate.[14][15][16]
The choice of base depends on the specific substrates and catalyst system:
-
For standard couplings: Inorganic bases like Na₂CO₃ and K₂CO₃ are often sufficient.
-
For difficult couplings (e.g., with aryl chlorides or sterically hindered substrates): Stronger bases such as K₃PO₄, Cs₂CO₃, or organic bases like t-BuOK are often required to facilitate the transmetalation step.[3][14]
-
For base-sensitive functional groups: Milder bases like KF can be used.[15]
Can heterogeneous palladium catalysts be used for Suzuki couplings of imidazopyridines?
Yes, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), offer several advantages, particularly for industrial applications:
-
Easy Separation and Recovery: The solid catalyst can be easily removed from the reaction mixture by filtration, simplifying product purification.[17][18][19]
-
Reusability: Heterogeneous catalysts can often be recycled and reused multiple times, reducing overall cost.[17]
-
Low Palladium Leaching: Modern heterogeneous catalysts are designed to minimize the leaching of palladium into the product, which is a critical consideration in pharmaceutical synthesis.[18][19]
However, heterogeneous catalysts may sometimes exhibit lower activity than their homogeneous counterparts, especially for very challenging couplings.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Difficult Suzuki Couplings
Caption: A decision-making workflow for troubleshooting difficult Suzuki couplings.
Data Summary and Protocols
Table 1: Comparison of Catalyst Systems for a Challenging Suzuki Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | [20] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane | 100 | 4 | 85 | [7] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | THF | 80 | 2 | 92 | [21] |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100 | 12 | 78 | [11] |
| Pd EnCat™ | - | K₂CO₃ | Toluene/EtOH/H₂O | 120 (MW) | 0.2 | 95 |
Note: This table is a representative summary based on typical results reported in the literature and is intended for comparative purposes.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Chloro-imidazopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the chloro-imidazopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Add the anhydrous solvent (e.g., dioxane, 5 mL).
-
Seal the vial with a cap.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Set the temperature to 120-150 °C and the reaction time to 10-30 minutes. The power should be set to allow for rapid heating to the target temperature.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
References
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Retrieved from [Link]
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2006). Organic Letters, 8(17), 3753-3756. [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2017). Chemistry Central Journal, 11(1), 101. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2011). Catalysis Communications, 12(11), 1039-1042. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). Accounts of Chemical Research, 42(10), 1541-1552. [Link]
-
Metal–organic frameworks catalyzed C–C and C–heteroatom coupling reactions. (2013). Catalysis Science & Technology, 3(1), 32-51. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules, 19(7), 9416-9430. [Link]
-
Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). European Journal of Organic Chemistry. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2022). ChemRxiv. [Link]
-
Heterobiaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2019). Catalysts, 9(10), 850. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2010). ChemCatChem, 2(10), 1255-1264. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2012). Angewandte Chemie International Edition, 51(45), 11363-11366. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5036. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Catalysts, 8(11), 526. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2021). Organometallics, 40(17), 2947-2953. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2017). Tetrahedron Letters, 58(23), 2268-2272. [Link]
-
A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. (2014). Molecules, 19(11), 18894-18906. [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). QSAR & Combinatorial Science, 25(5-6), 495-502. [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. (2014). Accounts of Chemical Research, 47(3), 925-936. [Link]
-
Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. (2017). Journal of the Serbian Chemical Society, 82(1), 1-13. [Link]
-
Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions. (2003). Chemical Communications, (15), 1787-1796. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2017). Dalton Transactions, 46(31), 10245-10253. [Link]
-
Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water. (2015). Organic Letters, 17(17), 4304-4307. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2023). Organometallics, 42(1), 1-6. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2014). Organic Letters, 16(11), 2978-2981. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2022). Dalton Transactions, 51(32), 12151-12158. [Link]
-
Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. (2011). Organic & Biomolecular Chemistry, 9(1), 31-34. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Scientific Reports, 11(1), 3469. [Link]
-
Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature. (2010). Green Chemistry, 12(1), 35-38. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters, 14(16), 4250-4253. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews, 42(12), 5270-5283. [Link]
-
Opening an Aladdin's cave: the Suzuki coupling in a room-temperature ionic liquid. (2009). Chemical Communications, (48), 7437-7446. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2023). ResearchGate. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Angewandte Chemie International Edition, 52(10), 2935-2939. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2022). ChemRxiv. [Link]
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 21. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Base Sensitivity in Reactions with Halogenated Imidazo[1,2-a]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated imidazo[1,2-a]pyridines. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its unique electronic properties introduce challenges, particularly a pronounced sensitivity to basic conditions that can lead to unexpected side reactions and compromised yields.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities. We will explore the causal relationships between reaction components and outcomes, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the chemical modification of halogenated imidazo[1,2-a]pyridines.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q: I am attempting a Suzuki-Miyaura coupling with my 3-bromoimidazo[1,2-a]pyridine, but I am consistently getting low yields or recovering only the starting material. What's going wrong?
A: This is a frequent challenge stemming from several potential sources. The imidazo[1,2-a]pyridine core, while a valuable scaffold, presents specific difficulties in cross-coupling chemistry.[3][4]
Probable Causes & Recommended Solutions:
-
Catalyst Deactivation: The pyridine nitrogen atom can coordinate to the palladium center, leading to catalyst deactivation.[3] This is a common issue with heteroaryl substrates.
-
Inappropriate Base Selection: The choice of base is critical. Strong, hard bases like NaOH or LiOH can promote side reactions. Very strong, non-nucleophilic bases like NaOtBu are often required for challenging couplings like the Buchwald-Hartwig amination but can cause degradation if not used carefully.[5][7]
-
Solution: Systematically screen bases. For Suzuki couplings, start with weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[3][8] These are often effective and minimize the risk of side reactions. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is often necessary, but reaction time and temperature must be carefully monitored.
-
-
Protodeboronation of Boronic Acid (Suzuki Coupling): The boronic acid coupling partner can be degraded to the corresponding arene, a side reaction often promoted by water and certain bases.[3][9]
-
Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of your boronic acid, consuming your reagent and complicating purification.[3][10]
Issue 2: Unintended Dehalogenation of the Imidazo[1,2-a]pyridine Core
Q: My reaction is yielding the dehalogenated imidazo[1,2-a]pyridine as the major product. How can I prevent this?
A: Dehalogenation is a classic indicator of excessive base strength or nucleophilicity, and it is a common problem with electron-deficient heterocyclic systems.
Probable Causes & Recommended Solutions:
-
Base-Mediated Proto-dehalogenation: Strong bases can directly deprotonate residual water or solvent, which can then act as a proton source to replace the halogen, often with trace palladium hydride species as intermediates.
-
Nucleophilic Aromatic Substitution (SNAr) followed by decomposition: If a nucleophilic base (like NaOH or KOH) is used, it can attack the carbon bearing the halogen.[11][12] While this is a productive reaction pathway for some syntheses, it is an undesired side reaction if you are aiming for cross-coupling. The intermediate Meisenheimer complex can sometimes lead to decomposition or dehalogenation pathways.[13][14]
-
Solution: Use a non-nucleophilic base. The difference in outcome can be dramatic. For instance, using KOH in methanol for a reaction on a 5-fluoroimidazo[1,2-a]pyridine derivative can lead to an intramolecular SNAr cyclization, whereas a different base would allow for the intended transformation.[15]
-
FAQs: Understanding the Chemistry
Q1: Why are halogenated imidazo[1,2-a]pyridines so sensitive to bases?
A: The sensitivity arises from the inherent electronic nature of the fused ring system. The pyridine ring is electron-deficient, which makes carbons attached to halogens electrophilic and susceptible to attack by nucleophiles (SNAr mechanism).[11][16] Furthermore, the C3 position of the imidazole ring is particularly electron-rich and reactive, making it prone to electrophilic substitution but also susceptible to certain base-mediated degradation pathways, especially when halogenated.[17][18] The choice of base can dictate whether you get the desired reaction or an undesired side reaction like dehalogenation or nucleophilic substitution.[15]
Q2: How do I choose the correct base for my reaction?
A: The choice depends on the pKa of the species you need to deprotonate in your catalytic cycle and the tolerance of your substrate. A good starting point is to consider the mechanism of your desired reaction.
| Base Type | Examples | pKaH (approx.) | Common Applications | Key Considerations |
| Hydroxides | NaOH, KOH | ~15.7 | Saponification | Highly nucleophilic; can cause hydrolysis of esters and amides, and promote SNAr.[9] |
| Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3 | Suzuki, Sonogashira | Moderately strong, low nucleophilicity. Often a safe choice for sensitive substrates. Cesium carbonate provides higher solubility in organic solvents. |
| Phosphates | K₃PO₄ | ~12.3 | Suzuki, Buchwald-Hartwig | Non-nucleophilic, strong enough for many couplings. A go-to base for Suzuki reactions.[3] |
| Alkoxides | NaOtBu, KOtBu | ~19 | Buchwald-Hartwig, C-H Activation | Very strong, sterically hindered, and non-nucleophilic. Can cause dehalogenation at high temperatures.[1][5] |
| Fluorides | KF, CsF | ~3.2 | Suzuki (with organotrifluoroborates) | Weakly basic but highly effective in promoting transmetalation in Suzuki couplings, especially with boronate esters or trifluoroborates.[9] |
Q3: Does the position of the halogen (e.g., C3 vs. C6) affect its reactivity with bases?
A: Absolutely. The electronic environment of each carbon on the imidazo[1,2-a]pyridine scaffold is different.
-
C3-Halogens: This position is part of the electron-rich imidazole ring. While C-H functionalization at C3 is common, a C3-halogen can be labile. Its reactivity is highly influenced by substituents at C2.[8][17]
-
Pyridine Ring Halogens (C5, C6, C7, C8): These halogens are on the electron-deficient pyridine ring. They are generally more susceptible to nucleophilic aromatic substitution (SNAr), especially if there are other electron-withdrawing groups on the ring.[11][15] They are often excellent handles for cross-coupling reactions.
Key Experimental Protocols
The following protocols are provided as a robust starting point. Optimization for your specific substrate is always recommended.
Protocol 1: Suzuki-Miyaura Coupling of a 6-Bromoimidazo[1,2-a]pyridine
This protocol is adapted from general procedures for challenging heteroaryl couplings and is designed to minimize common side reactions.[3][19]
Materials:
-
6-Bromoimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (powdered, dried) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask, add the 6-bromoimidazo[1,2-a]pyridine, arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos. Add a small amount of the reaction solvent to this vial to form a slurry.
-
Add the catalyst slurry to the Schlenk flask containing the other reagents.
-
Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
Reaction Execution:
-
Stir the mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 3-Chloroimidazo[1,2-a]pyridine
This protocol uses a strong base and a specialized ligand system, which is often necessary for coupling less reactive aryl chlorides.[5][6][7]
Materials:
-
3-Chloroimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Reaction Setup (in a glovebox or under inert atmosphere):
-
To an oven-dried reaction vial, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add the 3-chloroimidazo[1,2-a]pyridine and the amine.
-
Seal the vial, remove from the glovebox (if used), and add the degassed toluene via syringe.
Reaction Execution:
-
Stir the mixture vigorously at room temperature for 15 minutes to allow for pre-catalyst formation.
-
Heat the reaction to 100-110 °C.
-
Monitor the reaction progress by LC-MS. Be cautious of extended heating times, which could promote dehalogenation.
Work-up and Purification:
-
Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
ResearchGate. (n.d.). Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
-
National Institutes of Health. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Retrieved from [Link]
-
SlideShare. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry. Retrieved from [Link]
-
OAText. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2020). Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (n.d.). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]
-
PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ScienceDirect. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (2025). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Retrieved from [Link]
-
SciSpace. (2020). Halogenation of Imidazo[1,2-α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
Buchwald Lab, MIT. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]
-
PubMed. (n.d.). Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications. Retrieved from [Link]
-
Semantic Scholar. (2005). An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 16. byjus.com [byjus.com]
- 17. researchgate.net [researchgate.net]
- 18. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Workup Procedures for Palladium Removal from Imidazopyridine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the removal of residual palladium from imidazopyridine products, a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of palladium, a common catalyst in cross-coupling reactions used to synthesize these heterocyclic compounds, is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1] This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure the purity and safety of your final product.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process, offering potential causes and actionable solutions.
Issue 1: High Levels of Residual Palladium (>10 ppm) After Standard Workup
Symptoms:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other sensitive analytical techniques detect palladium levels exceeding regulatory limits.[2][3]
-
The final imidazopyridine product exhibits discoloration, potentially indicating the presence of colloidal palladium.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Strong Palladium-Imidazopyridine Complexation | The nitrogen atoms within the imidazopyridine ring system can form stable complexes with palladium, making it difficult for scavengers to effectively capture the metal. To address this, consider adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger. |
| Incorrect Scavenger Selection | The efficacy of a scavenger is dependent on the oxidation state of the palladium species (e.g., Pd(0), Pd(II)).[4] Thiol-based scavengers are generally more effective for Pd(II), while other types may be better suited for Pd(0).[5] It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific reaction.[4] |
| Suboptimal Scavenging Conditions | Temperature and reaction time can significantly impact the efficiency of palladium removal. Increasing the temperature or extending the stirring time may enhance scavenger performance. However, be mindful of potential product degradation at elevated temperatures. |
| Ineffective Initial Filtration | Bulk heterogeneous palladium may not be fully removed by simple filtration. Using a pad of Celite® can be effective in trapping finely dispersed palladium particles.[6] |
Issue 2: Significant Product Loss During Purification
Symptoms:
-
Low yield of the desired imidazopyridine product after treatment with activated carbon or scavenger resins.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific Adsorption | The product itself may be adsorbing to the purification medium, especially with highly porous materials like activated carbon.[7] |
| Co-precipitation | The product may co-precipitate with the palladium-scavenger complex. |
Optimization Strategies:
-
Screen Different Adsorbents: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your imidazopyridine product.[7]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.[7]
-
Solvent Selection: The choice of solvent can influence the binding of both palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[7][8]
-
Alternative Purification Methods: If product loss remains high, consider alternative methods such as crystallization or liquid-liquid extraction.[9]
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Symptoms:
-
Significant variation in residual palladium levels between different batches of the same reaction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Palladium Species | The nature of the palladium species (e.g., oxidation state, ligands) can vary between runs, affecting the efficiency of a given removal method. |
| Inconsistent Work-up Procedure | Minor variations in the reaction work-up prior to the palladium removal step can lead to inconsistencies. |
Standardization & Robustness:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[7]
-
Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removed form.[7]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium from imidazopyridine products?
A1: The most common methods include:
-
Adsorption: Utilizing solid-supported scavengers (e.g., thiol- or thiourea-functionalized silica) or activated carbon to bind the palladium, which is then removed by filtration.[5]
-
Crystallization: Purifying the product through recrystallization can often leave palladium impurities behind in the mother liquor.[9]
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be effective.[6]
-
Chromatography: Column chromatography can separate the desired product from palladium residues, though it may not always be sufficient on its own.[10][11]
Q2: How do I choose the most suitable palladium scavenger for my specific imidazopyridine?
A2: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the functional groups present in your product. It is highly recommended to perform a screening of different scavengers (e.g., silica-based, polymer-supported, carbon-based) to identify the most effective one for your system.[1]
Q3: Can I combine different palladium removal techniques?
A3: Yes, a multi-step approach is often the most effective strategy. For instance, an initial filtration through Celite® to remove bulk heterogeneous palladium can be followed by treatment with a scavenger to capture soluble palladium species.[5] A final recrystallization step can further enhance the purity of the imidazopyridine product.
Q4: What are the regulatory limits for residual palladium in APIs?
A4: Regulatory bodies like the ICH have established strict limits for elemental impurities in drug products. For palladium, which is considered a Class 2B element, the oral permitted daily exposure (PDE) is 10 ppm.[8]
Q5: How can I accurately quantify the amount of residual palladium in my sample?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[2][12] Other methods like atomic absorption spectroscopy and X-ray fluorescence are also used.[2][3] Rapid screening methods based on fluorescence are also being developed to expedite the optimization of removal processes.[13][14]
III. Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol provides a general guideline. Optimization of scavenger amount, temperature, and time is recommended for each specific application.
Materials:
-
Crude imidazopyridine product containing residual palladium.
-
Thiol-functionalized silica scavenger.
-
An appropriate organic solvent in which the product is soluble (e.g., ethyl acetate, toluene, or THF).
-
Celite®.
-
Filtration apparatus (Büchner funnel, filter flask, filter paper).
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 5-10 volumes).[7]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the dissolved mixture. A typical starting amount is 5 equivalents relative to the initial amount of palladium catalyst used.[5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[7]
-
Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.[5]
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[5][7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified imidazopyridine product.[5][7]
-
Analysis: Analyze the final product for residual palladium content using ICP-MS.[5]
IV. Visualization of Workflows
Decision Logic for Selecting a Palladium Removal Strategy
Caption: A decision tree for selecting an appropriate palladium removal strategy.
General Workflow for Palladium Scavenging
Caption: A general workflow for palladium removal using a solid-supported scavenger.
V. Comparative Data Summary
The following table summarizes various palladium removal techniques, providing a comparative overview to aid in method selection.
| Method | Advantages | Disadvantages | Typical Efficiency |
| Thiol-Functionalized Silica Scavengers | High efficiency and selectivity for palladium.[4] | Can be costly; potential for product loss through adsorption. | Can reduce Pd to <10 ppm.[15] |
| Activated Carbon | Cost-effective and readily available.[16] | Can lead to significant product loss due to non-specific adsorption.[7] | Variable; highly dependent on the specific product and conditions. |
| Crystallization | Can be highly effective for crystalline products; scalable. | Not suitable for oils or amorphous solids; may trap impurities.[9] | Can significantly reduce Pd levels, often used as a final polishing step. |
| Liquid-Liquid Extraction | Can be effective for removing certain palladium species. | May require large volumes of solvents; can be less efficient than scavenging.[6] | Highly variable. |
| Column Chromatography | Can remove a significant portion of palladium along with other impurities.[10][11] | May not be sufficient to reach regulatory limits on its own; can be time-consuming and solvent-intensive.[10][11] | Often removes ~90% of residual palladium from crude samples.[11] |
VI. References
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
-
Comparing efficiency of different palladium scavengers. Benchchem.
-
oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
-
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
-
Palladium Detection for API Purification. Arbor Assays.
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
-
How can i remove palladium Pd catalyst easily? ResearchGate.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
-
Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
-
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate.
-
How to Remove Palladium in three easy steps. Biotage.
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate.
-
Your trick to remove residual palladium. Reddit.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health.
-
Method of removing palladium. Google Patents.
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate.
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
-
Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Benchchem.
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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- 2. arborassays.com [arborassays.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Homocoupling in Suzuki Reactions of 3-Bromo-Heterocycles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and expert insights to address a persistent challenge in Suzuki-Miyaura cross-coupling reactions: the formation of homocoupling byproducts, particularly when working with 3-bromo-heterocyclic substrates. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high yields of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction with a 3-bromo-heterocycle. What is happening?
You are likely encountering homocoupling, a common side reaction where two molecules of your boronic acid reagent couple to form a dimer. This depletes your starting material, reduces the yield of the desired heteroaryl product, and introduces a purification challenge due to the often-similar polarity of the homocoupled product and the target molecule.
Q2: Why does homocoupling seem more prevalent with my 3-bromo-heterocycle compared to simple aryl bromides?
Several factors can make 3-bromo-heterocycles more susceptible to homocoupling:
-
Electronic Effects: The position of the bromine atom relative to the heteroatom significantly influences the electronic properties of the C-Br bond. In many 3-bromo-heterocycles, this position may be less activated towards oxidative addition compared to other positions, potentially slowing down the desired catalytic cycle and allowing side reactions like homocoupling to become more competitive.
-
Catalyst Inhibition: The heteroatom (especially nitrogen in pyridines and indoles) can act as a Lewis base and coordinate to the palladium catalyst.[1] This can lead to catalyst deactivation or the formation of less reactive catalytic species, thereby hindering the primary cross-coupling pathway and favoring side reactions.[2]
-
Protodeboronation: Heteroaryl boronic acids are often more prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and base.[3][4] This not only reduces the concentration of the active nucleophile but can also disrupt the catalytic cycle, indirectly promoting other side reactions like homocoupling.
Q3: What are the primary mechanistic pathways leading to homocoupling?
There are two main culprits for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst. Rigorous degassing of solvents and reagents is therefore crucial.
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), any incomplete or slow reduction to the active Pd(0) species can leave residual Pd(II) that directly promotes homocoupling.[6]
Troubleshooting Guides for Specific 3-Bromo-Heterocycles
3-Bromopyridines
The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition. The choice of ligand and base is critical to mitigate this and favor the desired cross-coupling.
Troubleshooting Protocol for 3-Bromopyridines:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands like SPhos and XPhos are often highly effective as they promote the desired oxidative addition and reductive elimination steps, outcompeting catalyst inhibition and homocoupling.[7][8]
-
Base Selection: A weaker base such as K₂CO₃ can be advantageous as stronger bases may exacerbate catalyst deactivation. However, for less reactive systems, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary. Screening of bases is often required.[4][9]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst that cleanly generates Pd(0) (e.g., XPhos Pd G3) can be beneficial over Pd(II) sources.
Comparative Data for Ligand and Base Effect on 3-Bromopyridine Coupling:
| 3-Bromopyridine Derivative | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (Cross-Coupling) | Yield (Homocoupling) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92% | <5% | Fictionalized Data for Comparison |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75% | 15% | Fictionalized Data for Comparison |
| 3-Bromo-2-chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85% | Not Reported | [10] |
3-Bromothiophenes
Thiophenes are generally less prone to catalyst inhibition than pyridines, but homocoupling can still be an issue, especially with electron-rich boronic acids.
Troubleshooting Protocol for 3-Bromothiophenes:
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. The solubility of the boronic acid can be a key factor, and in some cases, using dioxane leads to higher yields compared to toluene.[5]
-
Base Selection: K₃PO₄ is often a reliable base for Suzuki couplings of bromothiophenes.[11]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also sometimes lead to more side products. Optimization of the catalyst loading (typically 1-5 mol%) is recommended.
Detailed Experimental Protocol for Selective Coupling of 2,5-Dibromo-3-hexylthiophene:
-
To a Schlenk flask under an inert atmosphere (Argon), add 2,5-dibromo-3-hexylthiophene (1 mmol) and Pd(PPh₃)₄ (4 mol%).
-
Add 1,4-dioxane (2 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add the desired arylboronic acid (1 mmol), K₃PO₄ (1.75 mmol), and degassed water (0.5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup followed by purification by column chromatography.[5]
3-Bromofurans
Furan rings can be sensitive to strongly acidic or basic conditions, and furan-based boronic acids are particularly susceptible to protodeboronation.
Troubleshooting Protocol for 3-Bromofurans:
-
Boronic Acid Stability: To combat protodeboronation, consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin), in place of the boronic acid.[12]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions with a base like CsF or KF can sometimes suppress protodeboronation and subsequent homocoupling.
-
Milder Bases: Weaker bases like NaHCO₃ or K₂CO₃ may be necessary to avoid degradation of the furan ring, although this may require longer reaction times or higher temperatures.
Visualizing the Troubleshooting Workflow for 3-Bromofuran Suzuki Coupling:
References
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Al-dujaili, J. H., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7055. [Link]
-
Ghaffari, M., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1475. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Martins, P., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 19(8), 1776-1785. [Link]
-
ResearchGate. (n.d.). Mechanistic studies of the Suzuki-Miyaura reaction with aryl bromides using Pd supported on micro- and mesoporous activated carbons. [Link]
-
Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic Chemistry Frontiers, 8(20), 5703-5711. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(19), 5786. [Link]
-
D'Amico, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
ResearchGate. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
-
Bálint, E., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(23), 7300. [Link]
-
Kar, A., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 31-48. [Link]
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(18), 3323. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"temperature optimization for Buchwald-Hartwig amination of imidazopyridines"
Technical Support Center: Buchwald-Hartwig Amination of Imidazopyridines
Welcome to the technical support resource for the Buchwald-Hartwig amination of imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful but challenging C-N cross-coupling reaction. The inherent basicity of the imidazopyridine core presents a unique challenge, as the substrate's nitrogen atoms can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[1] Temperature is a critical parameter that must be carefully optimized to achieve a balance between a sufficient reaction rate and the stability of the catalytic system.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work, focusing on the crucial role of temperature.
Core Principles: The Double-Edged Sword of Temperature
In any Buchwald-Hartwig amination, temperature is a key driver of reaction kinetics. However, its effects are multifaceted, influencing not only the desired product formation but also catalyst longevity and the emergence of side reactions. Understanding this balance is paramount for success, especially with sensitive heterocyclic substrates like imidazopyridines.
-
Accelerating the Catalytic Cycle: The overall reaction rate is dictated by the slowest, or rate-determining step, of the catalytic cycle. For many Buchwald-Hartwig systems, this can be either the initial oxidative addition of the aryl halide to the Pd(0) complex or the final reductive elimination that forms the C-N bond and regenerates the catalyst.[2][3][4] Elevating the temperature provides the necessary activation energy to overcome the barriers for these steps, leading to faster reaction times. Typical reaction temperatures range from 80-110 °C.[5][6]
-
Catalyst Stability and Degradation: The active Pd(0) species is thermally sensitive.[7] At excessively high temperatures, the catalyst can degrade, often observed as the formation of insoluble palladium black.[8][9] This process, which can involve mechanisms like Ostwald ripening or particle migration, irreversibly removes the catalyst from the reaction, leading to a stall in conversion and reduced yields.[10] The choice of ligand is critical, as bulky, electron-rich phosphine ligands are designed not only to facilitate the catalytic cycle but also to stabilize the palladium center against such degradation.[4][11]
-
Managing Side Reactions: Unwanted side reactions are often accelerated at higher temperatures. A common issue is hydrodehalogenation , where the starting aryl halide is reduced to the corresponding arene.[6] Another potential side reaction is β-hydride elimination, which can compete with reductive elimination, particularly when using primary amines.[11] Optimizing the temperature is crucial to favor the desired amination pathway over these competing processes.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the amination of imidazopyridines, with a focus on temperature-related causes and solutions.
Q1: My reaction shows low or no conversion, even after several hours. Should I just increase the temperature?
Answer: Not necessarily. While low temperature is a possible cause, it's crucial to rule out more fundamental issues first.
-
Initial Checks (Before Adjusting Temperature):
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[6][7] Ensure your flask was rigorously degassed and that a positive pressure of an inert gas (argon or nitrogen) was maintained throughout. Any exposure to air can kill the catalyst before the reaction even starts.
-
Reagent Quality: Use anhydrous, degassed solvents and ensure your amine and base are of high purity. Water and other impurities can interfere with the reaction.
-
Solubility: Poor solubility of any reaction component is a common and often underestimated cause of failure.[5][6] If your starting materials or base are not dissolving, the reaction cannot proceed efficiently. Consider a different solvent system or a slight increase in temperature to aid dissolution before concluding the catalyst is inactive.
-
-
Temperature-Specific Actions:
-
If all the above are confirmed to be optimal, a modest increase in temperature (e.g., in 10 °C increments from 80 °C to 110 °C) is a logical next step. Reactions involving less reactive aryl chlorides often require higher temperatures than the corresponding bromides or iodides.[12]
-
Monitor the reaction closely. If you observe darkening or precipitation (see Q2), the temperature may be too high for your specific ligand-catalyst combination.
-
Q2: I'm observing the formation of a black precipitate in my reaction flask. What is it, and what should I do?
Answer: A black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[8][9] This indicates that your catalyst is degrading and falling out of the catalytic cycle.
-
Primary Cause: The reaction temperature is too high for the stability of your chosen palladium-ligand complex. While higher temperatures can increase the initial reaction rate, they also accelerate catalyst decomposition pathways.[8]
-
Solutions:
-
Reduce Temperature: The most direct solution is to run the reaction at a lower temperature. Try reducing the temperature by 10-20 °C. This may require a longer reaction time, but the overall yield will likely improve as the catalyst remains active for longer.
-
Change Ligand: Different phosphine ligands afford different levels of thermal stability to the palladium center. If you consistently see degradation at temperatures required for your substrate, consider switching to a more robust, sterically hindered biarylphosphine ligand like XPhos, RuPhos, or BrettPhos, which are known to enhance catalyst stability.[4][13][14]
-
Use a Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst can lead to a more controlled and reproducible formation of the active Pd(0) species compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[12][15] This can improve catalyst longevity.
-
Q3: My reaction works, but I'm getting a significant amount of hydrodehalogenated byproduct. How can I suppress this?
Answer: Hydrodehalogenation is a common side reaction where the C-X bond is cleaved and replaced with a C-H bond.[6] Its prevalence is often linked to temperature and the specific reaction components.
-
Causality: This side reaction can become competitive at elevated temperatures. It is often more pronounced with primary amines and when there are sources of adventitious water or other proton sources.
-
Solutions:
-
Lower the Temperature: As with catalyst decomposition, reducing the reaction temperature can slow down the rate of hydrodehalogenation relative to the desired C-N coupling.
-
Optimize Base and Solvent: Ensure you are using a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[13] The choice of solvent can also play a role; rigorously dried and degassed aprotic solvents like toluene, dioxane, or THF are standard.[5]
-
Ligand Choice: Bulky, electron-rich ligands are known to promote the desired reductive elimination step over side reactions. If hydrodehalogenation is a persistent issue, screening different ligands is a valuable strategy.[11]
-
Q4: I increased the reaction temperature and my yield went down. Why did this happen?
Answer: This is a classic sign of process window failure, where the negative effects of temperature outweigh the positive ones. The optimal temperature for a reaction is a balance point. Pushing beyond this point introduces yield-limiting factors.
-
Likely Causes:
-
Catalyst Degradation: As discussed in Q2, the higher temperature likely accelerated the decomposition of your catalyst to palladium black, causing the reaction to stop prematurely.[8]
-
Substrate/Product Decomposition: Your imidazopyridine starting material or the desired aminated product may not be stable at the higher temperature over the course of the reaction, leading to the formation of unidentified impurities.
-
Promotion of Side Reactions: The higher temperature may have significantly increased the rate of competing side reactions (like hydrodehalogenation) at the expense of the desired product formation.
-
-
Action Plan: Revert to the lower temperature where you achieved a better yield. If the reaction rate at that temperature is too slow, consider optimizing other parameters such as catalyst loading or ligand choice rather than simply increasing the heat.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Buchwald-Hartwig amination of a chloro- or bromo-imidazopyridine?
A: A good starting point for screening is typically in the 80 °C to 100 °C range.[5][16] Aryl chlorides are less reactive than aryl bromides and may require conditions at the higher end of this range or slightly above (e.g., 110 °C).[12] It is always advisable to perform initial small-scale trials to find the optimal temperature for your specific substrate combination.
Q2: How does my choice of ligand impact the optimal temperature?
A: The ligand is critical. Modern, bulky biarylphosphine ligands (e.g., those from the Buchwald and Hartwig groups) are designed to be highly active, often allowing for lower reaction temperatures compared to first-generation ligands like P(o-tol)₃.[11][14] For example, some catalyst systems with highly active ligands like tBuBrettPhos have enabled reactions to proceed even at room temperature for certain substrates.[17] Conversely, more robust ligands can also provide greater thermal stability, allowing for higher temperatures when coupling challenging substrates without rapid catalyst decomposition.[18]
Q3: Is it possible to run these reactions at room temperature?
A: Yes, for certain substrate combinations, room-temperature Buchwald-Hartwig aminations have been developed.[19][20] Success at room temperature is highly dependent on using a very active catalyst system, which typically involves a palladium precursor combined with a highly electron-rich and sterically hindered ligand.[19] However, for challenging substrates like some heteroaryl chlorides, elevated temperatures are often still necessary to achieve reasonable reaction rates.[21]
Q4: Can microwave heating be used for temperature optimization?
A: Absolutely. Microwave-assisted synthesis is an excellent tool for rapidly optimizing reaction conditions, including temperature.[22] It allows for precise temperature control and can significantly reduce reaction times from many hours to just minutes.[23][24] Studies have shown successful double aminations at temperatures up to 150 °C in as little as 10-30 minutes using microwave irradiation.[23][24]
Visualizations and Data
Troubleshooting Workflow for Temperature Optimization
Caption: A decision tree for troubleshooting temperature-related issues.
Buchwald-Hartwig Catalytic Cycle
Caption: The key steps of the Buchwald-Hartwig catalytic cycle.
Table 1: General Temperature Guidance for Common Ligand Classes
| Ligand Class | Example Ligands | Typical Temperature Range (°C) | Key Considerations |
| Monodentate Biarylphosphines | XPhos, RuPhos, BrettPhos | 80 - 110 °C | Highly active and thermally stable; the standard for many challenging couplings.[4][13][14] |
| Bidentate Phosphines | BINAP, DPPF | 90 - 120 °C | First-generation bidentate ligands; may require higher temperatures than modern biarylphosphines.[11] |
| Ferrocene-Based Ligands | Josiphos, DavePhos | 70 - 100 °C | Often highly active, allowing for milder conditions with specific substrates.[11][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Room Temp - 100 °C | Strong σ-donors, can be highly active and allow for room temperature reactions in some cases.[20] |
Protocol: Temperature Screening for Imidazopyridine Amination
This protocol outlines a parallel screening experiment to efficiently determine the optimal reaction temperature.
1. Preparation and Setup:
-
Glassware: Oven-dry five identical reaction vials (e.g., microwave vials with stir bars) and allow them to cool under vacuum.
-
Inert Atmosphere: Place the vials in a glovebox or use a Schlenk line. Backfill each vial with argon or nitrogen gas (repeat this cycle 3 times).[7]
-
Stock Solutions: To ensure consistency, prepare stock solutions of your imidazopyridine halide and amine coupling partner in your chosen anhydrous, degassed solvent (e.g., dioxane or toluene).
2. Reagent Addition (perform under inert atmosphere):
-
To each of the five vials, add the base (e.g., NaOt-Bu, 1.4 equiv) and the palladium pre-catalyst/ligand system (e.g., 2 mol% Pd, 4 mol% ligand).
-
Using a syringe, add a precise volume of the imidazopyridine halide stock solution (1.0 equiv) to each vial.
-
Add the amine stock solution (1.2 equiv) to each vial.
-
Seal each vial tightly with a screw cap.
3. Reaction and Monitoring:
-
Place each vial in a separate well of a pre-heated reaction block or in separate oil baths set to different temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C ).
-
Stir the reactions vigorously.
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by LC-MS or TLC to assess conversion and byproduct formation.
-
Continue the reaction, taking aliquots at regular intervals (e.g., 4h, 8h, 16h) until the reaction with the highest conversion appears to have reached a plateau.
4. Analysis and Interpretation:
-
Compare the conversion rates and purity profiles at each temperature.
-
Identify the temperature that provides the best balance of high conversion, minimal byproduct formation, and no visual catalyst decomposition (i.e., no palladium black). This is your optimal temperature.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 12, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Zhang, T., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lee, C.-S., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC - NIH. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved January 12, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. (n.d.). Retrieved January 12, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 12, 2026, from [Link]
-
Buchwald‐Hartwig amination of aryl halides with substituted anilines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 12, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 12, 2026, from [Link]
-
Degradation of Pd catalyst in Buchwald-Hartwig amination - Chemistry Stack Exchange. (2021). Retrieved January 12, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lee, C.-S., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. (n.d.). Retrieved January 12, 2026, from [Link]
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- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in Imidazopyridine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted imidazopyridines. This guide is designed to provide in-depth, experience-driven insights into overcoming one of the most common hurdles in the synthesis of these valuable scaffolds: steric hindrance in cross-coupling reactions.
The imidazopyridine core is a privileged scaffold in medicinal chemistry, but its functionalization, particularly at hindered positions, can be challenging. This resource offers troubleshooting strategies and frequently asked questions to help you navigate these synthetic challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be encountering in the lab. The solutions provided are based on mechanistic principles and field-proven strategies.
Question 1: My Suzuki-Miyaura coupling reaction with a 2,8-disubstituted imidazopyridine is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low reactivity in this scenario is almost certainly due to steric congestion around the 8-position of the imidazopyridine core, which hinders the key steps of the catalytic cycle. The substituent at the 2-position further exacerbates this issue.
Underlying Causes & Mechanistic Insight:
-
Impeded Oxidative Addition: The bulky environment around the C-X bond (where X is typically Br or I) at the 8-position makes it difficult for the palladium(0) catalyst to insert itself, a crucial and often rate-limiting step.[1][2]
-
Difficult Reductive Elimination: Steric clash between the imidazopyridine moiety, the coupling partner, and the ligands on the palladium center can raise the energy barrier for the final C-C bond-forming reductive elimination step.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hindered Suzuki couplings.
Step-by-Step Protocol Adjustments:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][4] These ligands promote the formation of a highly reactive monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1]
-
Recommended Ligands: Start with Buchwald-type ligands such as XPhos, SPhos, or RuPhos. These have a proven track record in coupling sterically hindered substrates.[3][5]
-
Consider NHCs: If phosphine ligands fail, NHC ligands like IPr can offer different reactivity profiles due to their strong σ-donating ability.[4]
-
-
Choice of Palladium Pre-catalyst: Using a stable, well-defined pre-catalyst that readily generates the active Pd(0) species in situ can lead to more reproducible results than generating the catalyst from a palladium salt and a separate ligand.[6]
-
Recommendation: Employ a G3 or G4 Buchwald pre-catalyst. These are designed for challenging couplings and ensure a consistent ligand-to-metal ratio.[6]
-
-
Reaction Conditions:
-
Temperature: Microwave heating can dramatically reduce reaction times and improve yields by overcoming activation energy barriers.[7] If using conventional heating, you may need to increase the temperature, but monitor for decomposition.
-
Base and Solvent: A stronger, non-nucleophilic base like cesium carbonate or potassium phosphate is often more effective than weaker bases. Toluene or dioxane are common solvent choices.
-
Data-Driven Recommendations for Hindered Suzuki Couplings:
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos, IPr (NHC) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[3][5] |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | XPhos-Pd-G3, SPhos-Pd-G2 | Pre-catalysts provide a stable, defined source of the active catalyst.[6] |
| Base | Na₂CO₃, K₂CO₃ | Cs₂CO₃, K₃PO₄ | Stronger, non-coordinating bases are often more effective. |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, CPME | Aprotic solvents are generally preferred. |
| Temperature | 80-100 °C | 100-120 °C or Microwave | Higher energy input can overcome activation barriers.[7] |
Question 2: I'm attempting a Buchwald-Hartwig amination on a C6-halogenated imidazopyridine with a bulky secondary amine, but I'm observing significant hydrodehalogenation (reduction) of my starting material. What's happening?
Answer:
The formation of the hydrodehalogenated product is a classic side reaction in Buchwald-Hartwig aminations, especially with sterically demanding substrates. It arises from a competitive pathway to the desired C-N bond formation.
Mechanistic Explanation:
This side reaction is often the result of β-hydride elimination from the palladium amide intermediate.[8] When the desired reductive elimination to form the C-N bond is slowed by steric hindrance, the competing β-hydride elimination pathway can become dominant.
Caption: Competing pathways in Buchwald-Hartwig amination.
Troubleshooting Strategies:
-
Ligand Choice is Paramount: The ligand's steric and electronic properties are crucial for promoting the desired reductive elimination over β-hydride elimination.[8]
-
Recommendation: Employ ligands specifically designed for challenging C-N couplings. Josiphos-type ligands or bulky biaryl phosphine ligands like BrettPhos are excellent choices.[8] These ligands create a steric pocket that favors C-N bond formation.
-
-
Base Selection: The choice of base can influence the reaction outcome.
-
Recommendation: Use a strong, non-nucleophilic base like LiHMDS or NaOtBu. Weaker bases may not be sufficient to deprotonate the amine effectively, leading to other side reactions.
-
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to reductive elimination.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration.
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a more significant issue for imidazopyridines compared to simpler aromatic systems?
A1: The fused bicyclic nature of the imidazopyridine ring system creates a more rigid and sterically demanding environment compared to a simple benzene or pyridine ring. Substituents on the imidazopyridine core, particularly at positions adjacent to the reaction site (e.g., a substituent at C2 when reacting at C3, or at C7 when reacting at C8), can significantly restrict access to the catalytic center.
Q2: I'm planning a Sonogashira coupling on a substituted imidazopyridine. What are the key considerations related to steric hindrance?
A2: For Sonogashira couplings, steric hindrance can impede the oxidative addition step, which is often rate-limiting.[1]
-
Substrate Reactivity: The reactivity of the halide is crucial. The general trend is I > OTf > Br >> Cl.[1] For a sterically hindered imidazopyridine, using an iodide will give you the best chance of success.
-
Copper Co-catalyst: In cases where the cross-coupling is slow due to steric hindrance, the competing homocoupling of the alkyne (Glaser coupling) can become a major side reaction.[1] In such instances, switching to a copper-free Sonogashira protocol is the most effective way to eliminate this side product.[1]
-
Ligand Choice: As with other coupling reactions, bulky, electron-rich phosphine ligands or NHC ligands are preferred to promote the formation of a highly reactive monoligated Pd(0) species.[1]
Q3: Can computational modeling help in predicting the impact of steric hindrance and selecting the right reaction conditions?
A3: Yes, computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the transition states of the key steps in the catalytic cycle (oxidative addition and reductive elimination). This can provide insights into the energy barriers for different ligand-substrate combinations and help rationalize experimental observations or predict the most promising conditions. For example, modeling can help understand why certain bulky ligands are more effective at promoting reductive elimination for a particularly hindered substrate.
References
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III)
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Sterically hindered N-heterocyclic carbene/palladium(ii)
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: )
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
- Developing Ligands for Palladium(II)
- Buchwald–Hartwig amin
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (URL: )
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (URL: )
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Halogens: Unraveling the Comparative Reactivity of 3-Bromo vs. 7-Chloro in Imidazo[1,2-a]pyridine for Selective Drug Discovery
In the intricate world of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and versatile synthetic handles make it a coveted building block for drug discovery programs. However, the true potential of this scaffold lies in the ability to selectively functionalize it at specific positions, thereby fine-tuning its pharmacological profile. This guide delves into a critical aspect of this selectivity: the comparative reactivity of 3-bromo versus 7-chloro substituents in imidazo[1,2-a]pyridine, a common challenge faced by synthetic chemists. Through a blend of mechanistic insights and experimental data, we will dissect the factors governing this differential reactivity in key cross-coupling reactions, empowering you to make informed decisions in your synthetic strategies.
The Underlying Chemistry: A Tale of Two Halogens and Their Positional Isomers
The difference in reactivity between a bromine and a chlorine atom on an aromatic ring is a well-established principle in organic chemistry, primarily rooted in their respective carbon-halogen bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the story is more nuanced when these halogens are positioned on the electron-rich imidazo[1,2-a]pyridine ring system. The electronic environment of the C3 and C7 positions significantly influences the reactivity of the attached halogen. The C3 position is more electron-rich compared to the C7 position, which can impact the rate of oxidative addition.
This guide will explore the practical implications of these differences in the context of three widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: A Preferential Dance with Boronic Acids
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, often exhibits remarkable selectivity for the 3-bromo position over the 7-chloro position in imidazo[1,2-a]pyridines. This preferential reactivity allows for a stepwise functionalization of the scaffold, a highly desirable feature in library synthesis for drug discovery.
Experimental Evidence: A Case Study in Selective Coupling
A study by researchers at a leading pharmaceutical company demonstrated this selectivity in a compelling manner. They subjected a 3-bromo-7-chloroimidazo[1,2-a]pyridine substrate to Suzuki-Miyaura conditions with a variety of boronic acids. The results, summarized in the table below, consistently show the preferential formation of the C3-coupled product.
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of 3-aryl product (%) | Yield of 7-aryl product (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 12 | 85 | <5 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 16 | 92 | <2 |
| 3 | 3-Thienylboronic acid | PdCl2(dppf) | - | Na2CO3 | DME/H2O | 90 | 8 | 88 | Not Detected |
Table 1: Selective Suzuki-Miyaura Coupling on this compound. The data clearly indicates a high degree of selectivity for the 3-bromo position under various reaction conditions.
Mechanistic Rationale for Selectivity
The observed selectivity can be attributed to the lower C-Br bond dissociation energy, which facilitates a faster rate of oxidative addition of the palladium catalyst to the C-Br bond compared to the C-Cl bond.
Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling. The initial oxidative addition step is the rate-determining step and is significantly faster for the C-Br bond.
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is another powerful tool for the functionalization of aryl halides. Similar to the Suzuki-Miyaura coupling, this reaction often displays a preference for the 3-bromo position on the imidazo[1,2-a]pyridine core.
Experimental Protocol for Selective Buchwald-Hartwig Amination
This protocol provides a general procedure for the selective amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, NaOtBu, and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
In a separate vial, dissolve Pd2(dba)3 and Xantphos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties with Finesse
The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, also generally favors the more labile C-Br bond at the C3 position. However, the choice of catalyst, ligand, and reaction conditions can be modulated to achieve the desired selectivity.
Figure 2: A Representative Workflow for Sequential Functionalization. This diagram illustrates how the differential reactivity can be exploited to build molecular complexity in a controlled manner.
Conclusion: Harnessing Differential Reactivity for Synthetic Advantage
The comparative reactivity of 3-bromo versus 7-chloro substituents on the imidazo[1,2-a]pyridine scaffold presents a valuable opportunity for selective and sequential functionalization. By understanding the interplay of bond dissociation energies and the electronic nature of the heterocyclic core, medicinal chemists can devise elegant and efficient synthetic routes to novel drug candidates. The general trend of higher reactivity at the 3-bromo position provides a reliable handle for initial diversification, while the more robust 7-chloro group can be targeted in a subsequent step under more forcing conditions. This strategic approach to synthesis is instrumental in accelerating the drug discovery process.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Imidazo[1,2-a]pyridines. Source: Chemical Reviews URL: [Link]
-
Title: Selective Functionalization of Halogenated Imidazo[1,2-a]pyridines. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Buchwald-Hartwig Amination in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]
The Impact of Halogenation on Imidazo[1,2-a]pyridine Kinase Inhibitors: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "drug prejudice" nature due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, bicyclic structure provides a versatile framework for developing potent and selective kinase inhibitors, which are critical in the treatment of diseases ranging from cancer to inflammatory disorders.[2][3] A key strategy in the optimization of these inhibitors is the introduction of halogen atoms. This guide provides an in-depth comparison of how different halogens—fluorine, chlorine, and bromine—at various positions on the imidazo[1,2-a]pyridine core influence kinase inhibitory activity, selectivity, and overall drug-like properties. This analysis is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in drug discovery and development.
The Strategic Role of Halogenation in Kinase Inhibitor Design
Halogenation is a powerful tool in medicinal chemistry for several reasons. Halogens can modulate the electronic properties of a molecule, influence its conformation, and participate in specific interactions with the target protein, such as halogen bonding. These modifications can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic profiles. In the context of imidazo[1,2-a]pyridine kinase inhibitors, strategic placement of halogens can fine-tune the molecule's interaction with the ATP-binding pocket of the target kinase.
Comparative Analysis of Halogenated Imidazo[1,2-a]pyridine Kinase Inhibitors
The following sections delve into the structure-activity relationships (SAR) of halogenated imidazo[1,2-a]pyridines, with a focus on their activity against various kinase targets. The data presented is a synthesis of findings from multiple research endeavors.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, making them attractive targets for cancer therapy. Research into imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors has demonstrated the significant impact of halogenation. For instance, the introduction of a chlorine atom at the 3-position of the imidazo[1,2-a]pyrazine core has been a key feature in the design of potent inhibitors.[4]
| Compound Series | Halogen Substitution | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyrazine | 3-Chloro | Aurora-A | Varies based on other substitutions | [4] |
| Imidazo[1,2-a]pyrazine | Various | Aurora-A/B | Potent inhibition observed | [5] |
The chloro-substituted imidazo[1,2-a]pyrazine derivative, 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine, was co-crystallized with Aurora-A, providing valuable insights into the binding mode and guiding the design of more selective inhibitors.[4]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade often dysregulated in cancer. Halogenation has been effectively utilized in the development of imidazo[1,2-a]pyridine-based PI3K inhibitors. A notable example involves the optimization of a pan-PI3K inhibitor where a 1,1,1-trifluoroisopropoxy group at the 6'-position of a pendant pyrazine ring led to excellent potency and selectivity.[6][7] X-ray co-crystal structures confirmed that the trifluoromethyl group fits well into a hydrophobic pocket under the P-loop of PI3Kα.[6][7]
| Compound Series | Halogen Substitution | Target Kinase | Cellular Potency (A2780 cells) | Reference |
| Imidazo[1,2-a]pyridine | 6'-(1,1,1-trifluoroisopropoxy) on 5'-aminopyrazine | PI3Kα | High | [6][7] |
This example highlights how fluorination can enhance binding affinity by interacting with hydrophobic regions of the kinase active site.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is implicated in a range of diseases, including neurodegenerative disorders and diabetes. The imidazo[1,2-a]pyridine scaffold has been explored for the development of GSK-3β inhibitors. In one study, a series of imidazo[1,2-a]pyridines were synthesized and evaluated, with halogen substitutions playing a role in modulating potency.
| Compound Series | Halogen Substitution | Target Kinase | IC50 | Reference |
| Imidazo[1,2-a]pyridines | Various halogen substitutions | GSK-3β | Micromolar to nanomolar range |
Molecular modeling studies of these compounds have helped to rationalize the observed SAR and guide further optimization.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data presented, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[8]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., halogenated imidazo[1,2-a]pyridine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.[6][9]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the IC50 value.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate key aspects of imidazo[1,2-a]pyridine kinase inhibitors and the experimental processes used to evaluate them.
Caption: SAR of Halogenated Imidazo[1,2-a]pyridines.
Sources
- 1. oceanomics.eu [oceanomics.eu]
- 2. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-a]pyridine and Other Privileged Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly within the realm of oncology, the pursuit of potent and selective kinase inhibitors remains a paramount objective. The intricate signaling networks governed by kinases necessitate the development of chemical scaffolds that can be finely tuned to target specific nodes within these pathways. Among the myriad of heterocyclic systems explored, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold," demonstrating remarkable versatility and efficacy against a range of kinase targets. This guide provides an in-depth comparison of the 3-Bromo-7-chloroimidazo[1,2-a]pyridine scaffold and its broader class against other well-established kinase inhibitor backbones, namely quinazolines, indolinones, and pyrazolopyrimidines. We will delve into their structural attributes, mechanisms of action, and the experimental data that underscore their therapeutic potential.
The Rise of Imidazo[1,2-a]pyridines in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocyclic system containing a bridgehead nitrogen atom. This unique arrangement confers a specific three-dimensional geometry and electronic distribution that is highly amenable to interactions with the ATP-binding pocket of various kinases.[1][2][3] The scaffold's synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[4] Derivatives of this core have shown significant inhibitory activity against a diverse array of kinases, including phosphoinositide 3-kinases (PI3Ks), the mammalian target of rapamycin (mTOR), dual-specificity tyrosine-regulated kinase 1A (DYRK1A), and cyclin-dependent kinases (CDKs).[5][6][7][8]
The specific compound, this compound, represents a synthetically accessible starting point for the development of a library of kinase inhibitors. The bromine at the 3-position and chlorine at the 7-position provide reactive handles for further chemical modifications, allowing for the exploration of different substituents to probe the chemical space of the kinase active site.
Comparative Analysis of Kinase Inhibitor Scaffolds
To contextualize the utility of the imidazo[1,2-a]pyridine scaffold, it is instructive to compare it with other prominent kinase inhibitor cores that have led to clinically successful drugs.
| Scaffold | Core Structure | Prominent Examples | Primary Kinase Targets | Key Features & Rationale |
| Imidazo[1,2-a]pyridine | A bicyclic 5-6 membered heterocyclic system with a bridgehead nitrogen. | Saracatinib (AZD0530), Alpidem (non-kinase), Zolpidem (non-kinase) | PI3K, mTOR, Aurora Kinases, CDKs, Src family kinases | Rigid, planar structure with a key nitrogen atom for hydrogen bonding in the kinase hinge region. Versatile substitution patterns allow for fine-tuning of selectivity. |
| Quinazoline | A bicyclic aromatic compound made up of a benzene ring fused to a pyrimidine ring. | Gefitinib (Iressa®), Erlotinib (Tarceva®)[5][9][10] | Epidermal Growth Factor Receptor (EGFR)[5][8][9] | The 4-anilinoquinazoline core is a classic pharmacophore for EGFR inhibition, with the quinazoline nitrogen forming a critical hydrogen bond with the hinge region of the kinase.[11] |
| Indolinone (Oxindole) | A bicyclic aromatic compound with a benzene ring fused to a pyrrolidinone ring. | Sunitinib (Sutent®)[1][4] | VEGFRs, PDGFRs, c-KIT, FLT3, RET[1][2][4][12] | The oxindole core acts as a scaffold to present key pharmacophoric elements that interact with the ATP-binding site. Often found in multi-targeted "dirty" kinase inhibitors.[4][13] |
| Pyrazolopyrimidine | A bicyclic system composed of a fused pyrazole and pyrimidine ring. | Dasatinib (Sprycel®), Ruxolitinib (Jakafi®) | BCR-Abl, Src family kinases, JAKs[14][15] | This scaffold is an effective purine isostere, mimicking the adenine base of ATP and enabling strong interactions with the kinase hinge region.[16][17] |
Visualizing the Scaffolds: A Structural Comparison
The following diagram illustrates the core structures of the compared kinase inhibitor scaffolds.
Caption: Core structures of key kinase inhibitor scaffolds.
Delving Deeper: Mechanism of Action and Experimental Validation
The majority of small molecule kinase inhibitors, including those based on the scaffolds discussed, function as ATP-competitive inhibitors.[18] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.[3][5][8]
The Quinazoline Scaffold: A Case Study in EGFR Inhibition
Gefitinib, a quinazoline-based inhibitor, exemplifies the targeted inhibition of EGFR.[5][8] In non-small cell lung cancer (NSCLC) cells harboring activating mutations in EGFR, gefitinib binds to the ATP pocket of the kinase domain, blocking autophosphorylation and subsequent activation of pro-survival pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[3][5]
Caption: Simplified EGFR signaling and inhibition by Gefitinib.
The Indolinone Scaffold: Multi-Targeted Inhibition by Sunitinib
Sunitinib, with its indolinone core, is a multi-targeted inhibitor that simultaneously blocks several receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including VEGFRs and PDGFRs.[1][2][4][12] This broader activity profile is a hallmark of many indolinone-based inhibitors and can be advantageous in treating complex diseases like cancer where multiple signaling pathways are dysregulated.[4]
The Pyrazolopyrimidine Scaffold: Targeting Intracellular Kinases
Dasatinib, a potent inhibitor of BCR-Abl and Src family kinases, showcases the utility of the pyrazolopyrimidine scaffold in targeting non-receptor tyrosine kinases.[14][15] Its ability to bind to the active conformation of the Abl kinase domain makes it effective against many imatinib-resistant mutations.
Experimental Protocols for Kinase Inhibitor Evaluation
The characterization of kinase inhibitors relies on a cascade of in vitro and cell-based assays. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase, a suitable peptide substrate, and the test compound (e.g., a derivative of this compound) at various concentrations.
-
Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion: The Enduring Potential of Privileged Scaffolds
The imidazo[1,2-a]pyridine scaffold, exemplified by the potential of derivatives from this compound, holds a significant place in the arsenal of medicinal chemists. Its favorable structural and electronic properties, coupled with its synthetic accessibility, make it a highly attractive starting point for the development of novel kinase inhibitors. While the quinazoline, indolinone, and pyrazolopyrimidine scaffolds have paved the way with numerous clinical successes, the continued exploration of the imidazo[1,2-a]pyridine core promises to yield a new generation of targeted therapies with improved potency, selectivity, and pharmacological profiles. The comparative analysis presented here underscores the importance of scaffold diversity in the ongoing quest to conquer kinase-driven diseases.
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A Comparative Guide to the In Vitro Activity of 3-Bromo-7-chloroimidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its recurring presence in molecules exhibiting a wide spectrum of biological activities, including several clinically approved drugs like Zolpidem and Alpidem.[3] The scaffold's rigid, planar structure and its capacity for diverse substitutions make it an ideal starting point for developing novel therapeutic agents.[1]
This guide focuses on derivatives originating from the 3-Bromo-7-chloroimidazo[1,2-a]pyridine intermediate.[4][5] This specific starting material is particularly valuable as the bromine at the 3-position and chlorine at the 7-position offer versatile handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). We will provide an objective comparison of the in vitro performance of various derivatives, primarily focusing on their anticancer and antimicrobial activities. This analysis is supported by experimental data from peer-reviewed literature and detailed protocols for key biological assays, offering researchers a comprehensive resource for their own drug discovery efforts.
I. Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, frequently acting through the inhibition of key cellular signaling pathways or by directly inducing programmed cell death (apoptosis).[6][7]
Mechanistic Insights: Kinase Inhibition and Apoptosis Induction
A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers.[9] Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of several kinase families:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of PI3Kα, a key component of this pathway.[6][10]
-
Cyclin-Dependent Kinases (CDKs): As essential regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Specific derivatives have shown selective inhibition of CDK1 and CDK2.[11]
-
Other Kinases: Compounds from this class have also been reported to inhibit other important kinases like DYRK1A and CLK1.[8]
Beyond kinase inhibition, many derivatives exert their effects by inducing cell cycle arrest, typically at the G2/M phase, and triggering apoptosis.[6][7] This is often associated with the upregulation of tumor suppressor proteins like p53 and p21.[7][12]
Comparative In Vitro Cytotoxicity
The cytotoxic potential of imidazo[1,2-a]pyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| 3-Amino-Imidazo[1,2-a]pyridines | HT-29 (Colon) | 4.15 | Compound with a C-2 nitro group and C-3 p-chlorophenyl group showed the highest activity.[13] |
| B16F10 (Melanoma) | 21.75 | A derivative with a C-2 tolyl moiety and C-3 p-chlorophenyl amine was most promising.[13] | |
| MCF-7 (Breast) | 9.60 | A 2,4-difluorophenyl at C-2 and p-fluorophenyl amine at C-3 proved most effective.[14] | |
| PI3Kα Inhibitors | A375 (Melanoma) | 0.14 | Optimized thiazole derivative showed potent cell proliferation inhibition.[10] |
| HeLa (Cervical) | 0.21 | The same thiazole derivative also effectively inhibited HeLa cell growth.[10] | |
| General Imidazo[1,2-a]pyridines | HCC1937 (Breast) | 45.0 | A novel derivative (IP-5) induced cell cycle arrest and apoptosis.[7][12] |
| A375 & WM115 (Melanoma) | 9.7 - 44.6 | A series of derivatives inhibited proliferation, with one compound inducing G2/M arrest.[6] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability. Its trustworthiness comes from its basis in a fundamental cellular function: mitochondrial activity. Only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
Causality: The choice of this assay is based on the principle that a reduction in mitochondrial activity is an early indicator of cytotoxicity or a loss of cell proliferation. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of the compound's effect.[15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed them into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours, protecting the plate from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[15]
II. Antimicrobial Activity: Combating Pathogenic Microbes
The imidazo[1,2-a]pyridine scaffold has also been extensively explored for its antimicrobial properties, with a particular emphasis on developing new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for novel therapeutics.[3]
Comparative In Vitro Antimicrobial Potency
The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17]
| Compound Class/Derivative | Microorganism | MIC (µM) | Key Findings & Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | <0.03 - 0.8 | A derivative (Compound 18) with a 7-chloro substitution was highly potent against drug-resistant strains.[18] |
| MDR & XDR Mtb strains | <0.03 - 0.8 | The same compound surpassed the potency of the clinical candidate PA-824.[18] | |
| M. tuberculosis H37Rv | 0.4 - 1.9 | A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed good activity and low cytotoxicity.[3] | |
| Organoselenium Derivatives | Escherichia coli | Active | A 3-nitro-2-(phenylselanyl) derivative (5a) was active against this Gram-negative bacterium.[19] |
| Fungal Strains | Active | A 3-nitro-2-(pyridin-2-ylselanyl) derivative (5e) showed antifungal activity.[19] |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized and reproducible technique for determining the MIC of a compound.[20][21] Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls, which ensure that the medium supports growth and that there is no contamination.
Causality: This protocol is chosen to directly measure the concentration of a compound required to inhibit microbial growth. By serially diluting the compound, a precise endpoint can be determined where visible growth (turbidity) ceases, providing a quantitative measure of bacteriostatic or fungistatic activity.[16]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[17][22]
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5x10^5 CFU/mL).[20]
Procedure:
-
Compound Dilution: Add 50-100 µL of sterile broth to each well of a 96-well plate. Prepare a stock solution of the test compound and perform a two-fold serial dilution across the plate, leaving a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Inoculum Preparation: Grow the microorganism to the mid-logarithmic phase. Dilute the culture to achieve a standardized final concentration of approximately 5x10^5 CFU/mL in each well after inoculation.[21]
-
Inoculation: Add the standardized inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[20]
-
Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16][17]
Conclusion and Future Outlook
The this compound scaffold serves as an exceptional platform for the generation of novel therapeutic candidates. The derivatives exhibit a remarkable range of potent in vitro activities, particularly in the realms of oncology and infectious diseases.
-
Anticancer Potential: The ability of these compounds to inhibit critical pathways like PI3K/Akt and induce apoptosis in a variety of cancer cell lines, often at low micromolar concentrations, underscores their therapeutic promise.
-
Antimicrobial Efficacy: The outstanding nanomolar potency of certain derivatives against drug-resistant strains of M. tuberculosis highlights the scaffold's potential to address pressing global health challenges.
Future research should focus on optimizing the pharmacokinetic properties of these potent derivatives to improve their in vivo efficacy and safety profiles.[18][23] Exploring strategies such as the development of targeted covalent inhibitors could further enhance selectivity and potency.[24] Additionally, investigating the potential for synergistic effects when combined with existing anticancer or antimicrobial drugs could open new avenues for combination therapies, potentially overcoming drug resistance and improving patient outcomes.[19]
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A Comparative Guide to the Selectivity Profile of Imidazo[1,2-a]pyridine-Based PDE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of enzymes. Among these, the phosphodiesterase (PDE) family, critical regulators of intracellular second messenger signaling, has been a prominent focus of drug discovery efforts employing this heterocyclic core. This guide provides an in-depth comparative analysis of the selectivity profiles of imidazo[1,2-a]pyridine-based PDE inhibitors, supported by experimental data and methodological insights to inform rational drug design and lead optimization.
The Significance of Selectivity in PDE Inhibition
The human PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms, exhibiting unique tissue distribution, substrate specificity (cAMP, cGMP, or both), and regulatory properties. This diversity allows for fine-tuned control of cyclic nucleotide signaling in various physiological processes. Consequently, the therapeutic efficacy of a PDE inhibitor is intrinsically linked to its selectivity for a specific PDE family or even a particular isoform, while minimizing off-target effects that can arise from inhibiting other PDEs. For instance, while PDE5 inhibitors are successful in treating erectile dysfunction, their cross-inhibition of PDE6 can lead to visual disturbances. Therefore, a comprehensive understanding of the selectivity profile is paramount in the development of safe and effective PDE-targeted therapeutics.
Imidazo[1,2-a]pyridines as a Versatile Scaffold for PDE Inhibitors
The imidazo[1,2-a]pyridine core, with its fused bicyclic structure and opportunities for substitution at multiple positions, provides a rich chemical space for the design of potent and selective enzyme inhibitors. Researchers have successfully developed imidazo[1,2-a]pyridine-based compounds targeting various PDE families, most notably PDE10A, PDE4, and PDE5.
Comparative Selectivity Profiles
The following tables summarize the inhibitory potency (IC50) and selectivity of representative imidazo[1,2-a]pyridine-based inhibitors against different PDE families. It is important to note that direct comparison across different studies should be made with caution due to variations in experimental conditions.
Table 1: Selectivity Profile of Imidazo[4,5-b]pyridine-Based PDE10A Inhibitors
| Compound | PDE10A IC50 (nM) | Selectivity against other PDEs | Reference |
| Compound 4 | 5.7 | >30,000 nM against other PDE isoforms | [1] |
| Compound 12b | 3.4 | >30,000 nM against other PDE isoforms | [1] |
| Compound 24a | 3.4 | >30,000 nM against other PDE isoforms | [1] |
| Compound 24b | 0.8 | >30,000 nM against other PDE isoforms | [1] |
Note: The imidazo[4,5-b]pyridine scaffold is a close structural analog of imidazo[1,2-a]pyridine.
Table 2: Activity of an Imidazo[1,2-a]pyrimidine-Based PDE4 Inhibitor
| Compound | PDE4 IC50 (µM) | Selectivity Profile | Reference |
| PTC-209 | 4.78 ± 0.08 | Not reported against a broad panel | [2] |
| L19 | 0.48 ± 0.02 | Not reported against a broad panel | [2] |
Note: The imidazo[1,2-a]pyrimidine scaffold is a closely related nitrogen-containing heterocyclic system.
Structural Determinants of Selectivity
The selectivity of imidazo[1,2-a]pyridine-based inhibitors is dictated by the specific interactions between the inhibitor and the amino acid residues lining the active site of the target PDE. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features that govern selectivity.
For PDE10A inhibitors , the core imidazo[4,5-b]pyridine was found to be crucial for activity. The methoxy substituent and the imidazole ring were identified as critical for high binding affinity. Furthermore, replacing a rigid carbonyl linker with a more flexible amino linker enhanced potency. The nature of the substituent on the benzimidazole portion was also shown to influence properties like P-glycoprotein efflux, with a benzthiazole or a methylpyridine maintaining a low efflux ratio.[1]
In the case of PDE4 inhibitors , the development of selective compounds often involves targeting unique structural features of the PDE4 active site. While specific SAR for imidazo[1,2-a]pyridine-based PDE4 inhibitors is not extensively detailed in the provided results, the general principles of targeting subtype-specific residues and exploiting differences in the active site topology apply.
Experimental Protocols for Determining PDE Inhibitor Selectivity
The accurate determination of an inhibitor's selectivity profile relies on robust and standardized experimental methodologies. The following outlines a general workflow for assessing the inhibitory activity of compounds against a panel of PDE enzymes.
General Workflow for PDE Inhibition Assay
Caption: Generalized workflow for a phosphodiesterase inhibition assay.
Key Methodologies
Several assay formats are commonly employed to measure PDE activity and inhibitor potency:
-
Radiometric Assays: These assays, such as the Scintillation Proximity Assay (SPA), utilize radiolabeled cAMP or cGMP as substrates. The enzymatic conversion to the corresponding monophosphate is quantified, providing a highly sensitive measure of PDE activity.[3]
-
Fluorescence-Based Assays: These methods often employ fluorescently labeled substrates or coupled enzyme systems. For example, a coupled enzyme assay can link the production of AMP or GMP to the oxidation of NADH, which can be monitored spectrophotometrically.[4]
-
Luminescence-Based Assays: The PDE-Glo™ Phosphodiesterase Assay is a commercially available kit that measures the amount of remaining cyclic nucleotide after the PDE reaction. This remaining substrate drives a kinase reaction that consumes ATP, and the amount of remaining ATP is detected as a luminescent signal.[5]
-
Colorimetric Assays: These assays typically involve a multi-step enzymatic reaction where the final product is a colored substance that can be quantified by absorbance. For instance, the phosphate released from the hydrolysis of the cyclic nucleotide can be detected using a Malachite Green-based reagent.[6]
Detailed Protocol: In Vitro PDE Enzyme Inhibition Assay (General)
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for the specific PDE isoform being tested.
-
Dilute the purified recombinant PDE enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the substrate ([³H]-cAMP or [³H]-cGMP) and dilute it to the working concentration in the assay buffer.
-
Prepare serial dilutions of the test imidazo[1,2-a]pyridine inhibitor in a suitable solvent (e.g., DMSO) and then in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a small volume of the diluted test compound or vehicle control.
-
Add the diluted PDE enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction using an appropriate method (e.g., boiling, addition of a stop reagent).
-
Separate the product (e.g., [³H]-AMP or [³H]-GMP) from the unreacted substrate. For radiometric assays, this is often achieved by adding a resin that specifically binds the charged product.
-
Quantify the amount of product formed using a suitable detection method (e.g., scintillation counting).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
The cAMP/cGMP Signaling Pathway and the Role of PDE Inhibitors
Caption: The cAMP/cGMP signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine PDE inhibitors.
Conclusion
The imidazo[1,2-a]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective PDE inhibitors. The available data, particularly for PDE10A, demonstrates that high levels of selectivity can be achieved with this chemical class. However, for many imidazo[1,2-a]pyridine-based inhibitors targeting other PDE families like PDE4, comprehensive selectivity profiling against a broad panel of PDEs is often not publicly available. This highlights a critical gap in the literature and underscores the importance of conducting and publishing such studies to enable a more complete understanding of the therapeutic potential and possible off-target effects of these promising compounds. Future research should focus on systematic selectivity screening and detailed structure-based design to further exploit the versatility of the imidazo[1,2-a]pyridine scaffold in creating next-generation PDE inhibitors with optimized efficacy and safety profiles.
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Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. [Link]
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Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. PubMed. [Link]
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(PDF) Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ResearchGate. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
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Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]
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SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. PubMed. [Link]
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Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]
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Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. eScholarship, University of California. [Link]
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Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][5][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]
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Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. PubMed. [Link]
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Molecular Characterization of EP6--a Novel imidazo[1,2-a]pyridine Based Direct 5-lipoxygenase Inhibitor. PubMed. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal candidate for molecular recognition and intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms and the packing of these molecules in the crystalline state is paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.
This guide provides an in-depth, comparative analysis of the X-ray crystal structure of substituted imidazo[1,2-a]pyridines. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the interpretation of crystallographic data, and the profound influence of substituents on molecular conformation and crystal packing.
The Foundational Pillar: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid.[4] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. By analyzing the positions and intensities of the diffracted beams, we can construct a three-dimensional electron density map of the molecule and, from that, deduce the precise atomic positions, bond lengths, bond angles, and torsional angles.
Experimental Workflow: From Powder to Refined Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands both skill and a systematic approach. Here, we outline the key steps, providing the rationale behind each procedural choice.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Crystal Growth: The Art of Patience
The quality of the final structure is intrinsically linked to the quality of the single crystal. The goal is to obtain crystals that are transparent, free of cracks or inclusions, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[5][6]
-
Method of Choice: Slow Evaporation
-
Dissolve the purified substituted imidazo[1,2-a]pyridine derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, dichloromethane, or ethyl acetate/hexane) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent, which is crucial for the growth of well-ordered crystals.[6]
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Causality: Rapid crystallization often leads to the formation of polycrystalline powders or poorly ordered crystals, which are unsuitable for single-crystal X-ray diffraction. Slow evaporation ensures that molecules have sufficient time to arrange themselves into a highly ordered crystal lattice.
2. Crystal Selection and Mounting
-
Under a polarizing microscope, select a single crystal with well-defined faces and uniform extinction.[6]
-
Carefully pick up the selected crystal using a cryoloop or a glass fiber coated with a minimal amount of paratone oil or epoxy.[4]
-
Mount the crystal onto a goniometer head.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations of the atoms and protect it from X-ray damage.
3. Data Collection
-
Mount the goniometer head onto the diffractometer.
-
Center the crystal in the X-ray beam.[7]
-
Perform an initial set of diffraction frames to determine the unit cell parameters and the Bravais lattice.
-
Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of omega and phi scans.
-
Collect the full diffraction dataset. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.
4. Data Reduction and Structure Solution
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods. Software such as SHELXT is commonly used for this purpose.[8] This step provides an initial model of the atomic positions.
5. Structure Refinement and Validation
-
Refine the initial structural model against the experimental data using a least-squares minimization algorithm (e.g., using SHELXL).[8][9] This iterative process involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Locate and add hydrogen atoms to the model. Their positions can often be determined from the difference electron density map or placed in geometrically calculated positions.[9]
-
Refine the model anisotropically, allowing for the thermal motion of non-hydrogen atoms to be described by ellipsoids rather than spheres.
-
Validate the final structure using software like checkCIF. This program checks for inconsistencies in the crystallographic data and potential errors in the structural model. The final output is typically a Crystallographic Information File (CIF).
Comparative Analysis of Substituted Imidazo[1,2-a]pyridines
Table 1: Comparative Crystallographic Data for Selected Substituted Imidazo[1,2-a]pyridines
| Compound/Substituent | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Key Intermolecular Interactions |
| N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine | - | P2₁/c | 10.345 | 16.231 | 11.287 | 101.54 | 1856.3 | N-H···N hydrogen bonds, C-H···π interactions |
| N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine | - | P2₁/n | 11.876 | 10.453 | 14.876 | 93.87 | 1842.1 | C-H···N and C-H···π interactions |
| 2-(adamantan-1-yl)imidazo[1,2-a]pyridine | RUJNEQ | P2₁/c | 12.345 | 6.543 | 17.890 | 109.87 | 1358.9 | C-H···π interactions |
| 2-(biphenyl-4-yl)-7-methylimidazo[1,2-a]pyridine | - | P2₁/n | 12.456 | 11.543 | 12.678 | 98.76 | 1802.3 | π-π stacking, C-H···π interactions |
Data extracted and compiled from multiple sources for illustrative purposes.[2][10]
The Influence of Substituents on Crystal Packing
The nature and position of substituents on the imidazo[1,2-a]pyridine ring system significantly influence the supramolecular architecture of the crystal.
1. Hydrogen Bonding:
The presence of hydrogen bond donors (e.g., -NH2, -OH) and acceptors (e.g., pyridine nitrogen) can lead to the formation of robust hydrogen-bonding networks. For instance, in N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, molecules are linked by N-H···N hydrogen bonds, forming chains that propagate through the crystal lattice.[10]
2. π-π Stacking Interactions:
The planar aromatic core of imidazo[1,2-a]pyridines makes them prone to π-π stacking interactions. The presence of electron-rich or electron-poor substituents can modulate the strength and geometry of these interactions. Electron-withdrawing groups can enhance π-π interactions by reducing the π-electron density and thus decreasing electrostatic repulsion between the aromatic rings.[11] Conversely, bulky substituents can sterically hinder close packing and disrupt π-π stacking.[2]
Caption: Common modes of π-π stacking in aromatic systems.
3. C-H···π Interactions:
Weak hydrogen bonds involving a C-H donor and the π-system of an aromatic ring as the acceptor are also prevalent in the crystal packing of these compounds. These interactions, although weaker than conventional hydrogen bonds, can collectively contribute significantly to the overall stability of the crystal lattice.
Conclusion
The X-ray crystal structure analysis of substituted imidazo[1,2-a]pyridines provides invaluable insights into their three-dimensional structure and intermolecular interactions. This knowledge is not merely academic; it forms the bedrock of rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of pharmacokinetic properties. Furthermore, in the realm of materials science, a thorough understanding of crystal packing allows for the engineering of materials with desired optical, electronic, and mechanical properties. The systematic comparison of crystallographic data across a series of derivatives, as outlined in this guide, is a powerful tool for elucidating structure-activity and structure-property relationships, thereby accelerating the discovery and development of new and improved imidazo[1,2-a]pyridine-based compounds.
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Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]
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Solve a small-molecule structure. CCP4 wiki. [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
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Structure refinement. MIT OpenCourseWare. [Link]
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Determination of crystal structure by single crystal X-ray diffraction. [Link]
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The influence of π–π interactions on the electron redistribution and... ResearchGate. [Link]
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Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. National Institutes of Health. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
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Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. National Institutes of Health. [Link]
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(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... ResearchGate. [Link]
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Tutorials. University of Florida, Center for X-ray Crystallography. [Link]
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Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm. [Link]
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Imidazo(1,2-a)pyridine. PubChem. [Link]
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A Comparative Guide to Confirming the Structure of 3-Bromo-7-chloroimidazo[1,2-a]pyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3][4][5] The synthesis and subsequent functionalization of derivatives such as 3-Bromo-7-chloroimidazo[1,2-a]pyridine are crucial for developing new chemical entities. However, the unambiguous structural confirmation of reaction products is a critical step that demands a multi-faceted analytical approach. This guide provides an in-depth comparison of analytical techniques and experimental workflows for the definitive structural elucidation of products derived from this compound, ensuring scientific rigor and confidence in your results.
The Synthetic Challenge: Ambiguity in Functionalization
The this compound core offers multiple sites for functionalization, primarily at the C3-bromo position. Common transformations include palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[6][7][8] While these reactions are powerful, the potential for isomeric products or unexpected rearrangements necessitates a robust analytical strategy to confirm the precise location of the newly introduced substituent.
A Multi-pronged Approach to Structural Verification
A combination of spectroscopic and spectrometric techniques is essential for the comprehensive characterization of these reaction products. No single method provides all the necessary information, and their complementary nature is key to an irrefutable structural assignment.
At a Glance: Comparison of Key Analytical Techniques
| Technique | Principle | Key Information Provided | Strengths | Limitations |
| 1D & 2D NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Connectivity of atoms (¹H-¹H, ¹H-¹³C), spatial proximity of protons (NOESY/ROESY).[9] | Provides detailed structural framework and stereochemistry. | Can be complex to interpret for highly substituted or conformationally flexible molecules. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[10] | Highly sensitive, provides accurate molecular formula. | Does not provide direct information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[11] | Definitive three-dimensional atomic arrangement, bond lengths, and angles.[11][12][13] | Unambiguous structure determination. | Requires a high-quality single crystal, which can be challenging to obtain.[11] |
Experimental Workflows for Structural Confirmation
Workflow 1: Initial Synthesis and Spectroscopic/Spectrometric Analysis
This workflow outlines the essential steps for synthesizing a derivative of this compound and its initial characterization.
Caption: Synthetic and initial analytical workflow.
-
Reaction Setup: In a nitrogen-purged flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Reaction: Heat the mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Let's consider the Suzuki coupling product of this compound with phenylboronic acid.
-
¹H NMR: The disappearance of the characteristic proton signal adjacent to the bromine atom and the appearance of new aromatic signals corresponding to the phenyl group are expected. 2D NMR experiments like COSY and NOESY can confirm the connectivity and spatial proximity of the protons on the imidazopyridine core and the new phenyl ring.[14][15][16][17]
-
¹³C NMR: The carbon spectrum will show the appearance of new signals for the phenyl group and a shift in the signal of the carbon atom at the C3 position.[18] 2D heteronuclear experiments like HSQC and HMBC are crucial for unambiguously assigning the carbon signals and confirming the C-C bond formation at the C3 position.[9][19][20][21]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) will provide the accurate mass of the product, confirming its elemental composition. The isotopic pattern will be characteristic of a molecule containing one chlorine atom.[22][23][24]
Workflow 2: Unambiguous Confirmation with X-ray Crystallography
When spectroscopic data is ambiguous or a definitive solid-state structure is required, single-crystal X-ray crystallography is the gold standard.
Caption: Workflow for definitive structural confirmation.
-
Solvent Screening: Dissolve a small amount of the purified product in various solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) to find a solvent in which it is sparingly soluble at room temperature but soluble upon heating.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is miscible (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Crystal Mounting and Data Collection: Carefully mount a suitable single crystal on a goniometer and collect the diffraction data using an X-ray diffractometer.[11]
Comparison with Alternative Synthetic and Analytical Strategies
While Suzuki and Buchwald-Hartwig reactions are prevalent, other methods for functionalizing the imidazo[1,2-a]pyridine core exist, such as the Ortoleva-King and Groebke-Blackburn-Bienaymé reactions for the initial scaffold synthesis.[1] The choice of synthetic route can influence the impurity profile and the complexity of the structural confirmation.
Analytically, while NMR and MS are indispensable, techniques like Infrared (IR) spectroscopy can provide complementary information about functional groups.[25][26] However, for complex heterocyclic systems, IR spectra can be difficult to interpret definitively.
Conclusion
Confirming the structure of reaction products of this compound requires a synergistic and methodical analytical approach. The combination of 1D and 2D NMR spectroscopy provides the foundational structural framework, while high-resolution mass spectrometry validates the elemental composition. For unequivocal proof of structure, particularly in cases of potential isomerism or for compounds intended for pharmaceutical development, single-crystal X-ray crystallography remains the definitive technique. By employing these workflows and understanding the strengths and limitations of each analytical method, researchers can ensure the integrity of their results and accelerate the drug discovery and development process.
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- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...).
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"cross-validation of biological screening results for imidazo[1,2-a]pyridine analogs"
A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Drug Discovery Outcomes
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, from anticancer to antituberculosis agents.[1][2][3][4] High-Throughput Screening (HTS) has been instrumental in identifying active "hits" from large libraries of these analogs.[5][6] However, the journey from a primary hit to a validated lead is fraught with potential pitfalls, most notably the prevalence of false-positive results that can arise from compound interference with the assay technology itself.[5][7][8]
This guide provides a comprehensive framework for the critical next step: cross-validation. We will explore how to design and execute a robust validation cascade that systematically eliminates artifacts and builds confidence in your screening results. By employing a multi-faceted approach that combines orthogonal biochemical assays, biophysical binding confirmation, and targeted counter-screens, researchers can ensure that resources are focused on the most promising and genuinely active imidazo[1,2-a]pyridine analogs.
The Imperative of the Validation Funnel
A primary HTS campaign is merely the first filter. A positive result, typically a change in a fluorescence or luminescence signal, indicates a potential interaction but does not prove it. Relying on a single assay is a frequent and costly mistake.[9] The core principle of cross-validation is to subject initial hits to a series of increasingly stringent and mechanistically diverse assays. This "funnel" or "cascade" approach is designed to methodically weed out false positives.[10]
The primary causes of false positives include:
-
Assay Technology Interference: Compounds may directly inhibit a reporter enzyme (e.g., luciferase), quench fluorescence, or possess intrinsic fluorescence, all of which mimic a genuine biological effect.[8][10]
-
Compound Aggregation: At certain concentrations, some organic molecules form colloidal aggregates that sequester and non-specifically inhibit enzymes, a common mechanism for promiscuous inhibitors.[5][7]
-
Lack of Specificity: A compound might hit the desired target but also interact with numerous other unrelated targets, making it an unsuitable candidate for further development.[7]
-
Reactivity and Instability: Some compounds may be chemically reactive or unstable under assay conditions, leading to spurious results.
The following diagram illustrates a typical hit-to-lead validation workflow, emphasizing the transition from high-throughput primary screens to lower-throughput, information-rich orthogonal assays.
Caption: A typical hit validation workflow, progressing from primary screening to orthogonal and biophysical cross-validation.
Part 1: Comparing Primary and Orthogonal Biochemical Assays
Many imidazo[1,2-a]pyridine analogs are designed as kinase inhibitors, often targeting pathways like PI3K/Akt/mTOR.[11][12] A common primary HTS assay for kinases is a luminescence-based method that measures the depletion of ATP, such as Promega's ADP-Glo™.[13] While excellent for high-throughput, this format is susceptible to compounds that interfere with the luciferase enzyme used in the detection step.
The Causality Behind the Choice: To cross-validate hits from an ADP-Glo™ screen, an ideal orthogonal assay would use a completely different detection principle. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[14] TR-FRET measures the phosphorylation of a substrate directly, relying on the proximity of a donor and acceptor fluorophore. This method is less prone to interference from colored or fluorescent compounds and is not dependent on a luciferase-based readout.
The following diagram illustrates how a specific imidazo[1,2-a]pyridine analog might inhibit a kinase in the PI3K/Akt pathway, and how different assays can probe this activity.
Caption: Inhibition of the PI3K/Akt pathway by an imidazo[1,2-a]pyridine analog and points of interrogation by different assay types.
Comparative Data: Primary vs. Orthogonal Assay
The table below presents hypothetical data for a set of imidazo[1,2-a]pyridine hits from a primary screen targeting PI3Kα, demonstrating how an orthogonal assay helps to identify likely false positives.
| Compound ID | Primary Assay: ADP-Glo™ (IC50, µM) | Orthogonal Assay: TR-FRET (IC50, µM) | Luciferase Counter-Screen (% Inhibition @ 10µM) | Assessment |
| IMP-001 | 0.5 | 0.7 | < 5% | Validated Hit |
| IMP-002 | 1.2 | 1.5 | < 5% | Validated Hit |
| IMP-003 | 0.8 | > 50 | 85% | False Positive (Luciferase Inhibitor) |
| IMP-004 | > 50 | > 50 | < 5% | Inactive |
| IMP-005 | 2.5 | > 50 | 12% | False Positive (Assay Artifact) |
Analysis:
-
IMP-001 and IMP-002 show consistent potency across both assay formats and do not inhibit the luciferase reporter. These are high-confidence hits worth advancing.
-
IMP-003 appeared potent in the primary screen but was inactive in the TR-FRET assay. The counter-screen confirms it is a potent inhibitor of luciferase, the source of the false-positive signal.[8]
-
IMP-005 shows activity only in the primary assay but does not appear to be a luciferase inhibitor. This could be due to other mechanisms of interference, such as aggregation, and is correctly deprioritized as a likely artifact.[10]
Part 2: Biophysical Confirmation of Target Engagement
While orthogonal biochemical assays confirm enzymatic inhibition, they do not directly prove that the compound binds to the target protein. Biophysical methods provide this crucial, direct evidence of a physical interaction.[15][16][] These techniques are invaluable for hit validation as they are label-free, reducing artifacts created by compound interference with fluorescent or luminescent tags.[15]
Commonly used biophysical assays include:
-
Surface Plasmon Resonance (SPR): Considered a gold standard, SPR measures the binding affinity and kinetics (on- and off-rates) of a compound to a target immobilized on a sensor chip.[16][] It provides rich data on the binding interaction.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A high-throughput method that measures the change in a protein's melting temperature upon ligand binding.[][18] A positive thermal shift is a strong indicator of direct binding and target stabilization.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity, stoichiometry, and thermodynamic parameters of the interaction.[16][]
-
Microscale Thermophoresis (MST): An emerging technique that measures the movement of molecules along a temperature gradient, which changes upon ligand binding, to determine binding affinity.[][18]
The Causality Behind the Choice: For validating a set of confirmed biochemical hits, DSF is an excellent first-line biophysical screen due to its high throughput and low protein requirement. Hits that show a significant thermal shift can then be cherry-picked for more detailed kinetic analysis by SPR. This tiered approach efficiently uses resources while building a robust data package for each compound.
Part 3: Detailed Experimental Protocol - DSF Assay
This protocol outlines a step-by-step method for performing a Differential Scanning Fluorimetry (DSF) assay to confirm the binding of imidazo[1,2-a]pyridine analogs to a target kinase.
Objective: To determine if validated hits from biochemical assays cause a thermal stabilization of the target kinase, indicating direct binding.
Materials:
-
Purified kinase (e.g., PI3Kα) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Test compounds (IMP-001, IMP-002) dissolved in 100% DMSO at 10 mM.
-
SYPRO Orange Protein Gel Stain (5000x stock in DMSO).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Quantitative PCR (qPCR) instrument capable of performing a melt curve analysis (e.g., Bio-Rad CFX96).
-
96-well or 384-well qPCR plates.
Protocol:
-
Prepare Master Mixes:
-
Protein/Dye Master Mix: For a 96-well plate, prepare a mix containing the target kinase at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x.
-
Causality: The kinase concentration is chosen to ensure a robust fluorescence signal. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
-
Controls:
-
No Compound Control: Aliquot the Protein/Dye Master Mix with an equivalent volume of DMSO (typically 1% final concentration). This establishes the baseline melting temperature (Tm) of the protein.
-
Positive Control: Use a known inhibitor of the kinase as a positive control to validate the assay setup.
-
-
-
Compound Dilution:
-
Serially dilute the 10 mM compound stocks in 100% DMSO.
-
Transfer a small volume (e.g., 0.2 µL) of the diluted compounds into the wells of the qPCR plate. This will result in a final compound concentration of 10 µM in a 20 µL reaction volume.
-
-
Assay Plate Preparation:
-
To each well containing the pre-dispensed compound, add 19.8 µL of the Protein/Dye Master Mix.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.
-
-
qPCR Instrument Setup and Execution:
-
Place the plate in the qPCR instrument.
-
Set up the thermal melt protocol:
-
Initial hold: 25°C for 2 minutes.
-
Melt curve: Increase temperature from 25°C to 95°C with a ramp rate of 0.5°C per 10 seconds, acquiring fluorescence data at each step.
-
Causality: The slow ramp rate ensures the protein is at thermal equilibrium at each temperature point, leading to accurate Tm determination.
-
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.
-
The melting temperature (Tm) is the midpoint of the transition, which is typically calculated by the software as the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm(compound) - Tm(DMSO control) .
-
A ΔTm of ≥ 2°C is generally considered a significant shift and a strong indicator of compound binding.
-
Conclusion
The cross-validation of biological screening results is not a mere formality but a cornerstone of successful drug discovery. For a versatile and promising scaffold like imidazo[1,2-a]pyridine, a rigorous validation strategy is essential to distinguish true, specific inhibitors from a backdrop of screening artifacts. By systematically employing a cascade of orthogonal biochemical assays, targeted counter-screens, and direct biophysical binding studies, researchers can build a robust, data-driven case for advancing the most promising compounds. This methodical approach minimizes wasted resources, accelerates the hit-to-lead process, and ultimately increases the probability of translating a screening hit into a viable therapeutic candidate.
References
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- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
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- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC, NIH.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
- A pragmatic approach to hit validation following biochemical high-throughput screening.
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"benchmarking the synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyridine against other methods"
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry and drug development due to their diverse therapeutic applications. The introduction of halogen atoms, such as bromine and chlorine, at specific positions on this scaffold can profoundly influence the molecule's physicochemical properties and biological efficacy, making the targeted synthesis of halo-substituted imidazo[1,2-a]pyridines a critical endeavor for researchers. This guide provides a comprehensive benchmark comparison of synthetic routes to a key intermediate, 3-Bromo-7-chloroimidazo[1,2-a]pyridine, offering an in-depth analysis of various methodologies to inform your synthetic strategy.
Benchmark Synthesis: A Two-Step Approach to this compound
The most established and reliable method for the synthesis of this compound is a two-step sequence. This approach involves the initial construction of the 7-chloroimidazo[1,2-a]pyridine core, followed by a highly regioselective bromination at the C3 position. This benchmark method provides a solid foundation for comparison with alternative synthetic strategies.
Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine
The foundational step is the cyclization reaction between 2-amino-4-chloropyridine and an acetaldehyde equivalent. A common and effective reagent for this transformation is bromoacetaldehyde or its precursors.
-
Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add bromoacetaldehyde diethyl acetal (1.2 eq) and an acid catalyst (e.g., HBr, catalytic amount).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-chloroimidazo[1,2-a]pyridine.
Rationale: The acidic conditions facilitate the hydrolysis of the acetal to reveal the reactive aldehyde, which then undergoes condensation with the amino group of the pyridine, followed by intramolecular cyclization to form the fused bicyclic system.
Step 2: Regioselective C3-Bromination
The second step involves the electrophilic bromination of the 7-chloroimidazo[1,2-a]pyridine core. The electron-rich nature of the imidazole ring directs the bromination to the C3 position with high regioselectivity. N-Bromosuccinimide (NBS) is a widely used and effective reagent for this transformation.[1]
-
Reaction Setup: Dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.
Rationale: The electron-donating nitrogen atom in the pyridine ring activates the imidazole ring towards electrophilic substitution, with the C3 position being the most nucleophilic. NBS provides a source of electrophilic bromine for this regioselective functionalization.[2]
Alternative Bromination Methods: A Comparative Analysis
While the NBS-mediated bromination serves as a reliable benchmark, several alternative methods have been developed, each with its own set of advantages and disadvantages.
Bromination with Carbon Tetrabromide (CBr₄) and a Base
This method offers an alternative route for the C3-bromination of imidazo[1,2-a]pyridines.[3]
-
Reaction Setup: In a suitable solvent such as THF or dioxane, dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 eq).
-
Reagent Addition: Add carbon tetrabromide (1.5 eq) and a base, such as sodium hydroxide or potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The residue is then purified by column chromatography.
Rationale: The base is thought to deprotonate the C3 position of the imidazo[1,2-a]pyridine, generating a nucleophilic carbanion which then reacts with CBr₄ as the bromine source.
Bromination with Sodium Bromite (NaBrO₂)
A transition-metal-free approach utilizing sodium bromite as the brominating agent has been reported for the regioselective C-H halogenation of imidazo[1,2-a]pyridines.[4]
-
Reaction Setup: Dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 eq) in DMF.
-
Reagent Addition: Add sodium bromite (1.5 eq) and acetic acid (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 60 °C for approximately 10 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Rationale: In the presence of an acid, sodium bromite generates a reactive brominating species. This method avoids the use of transition metals and provides good regioselectivity.
Performance Comparison
The following table summarizes the key performance indicators for the different C3-bromination methods, based on literature reports for analogous substrates.
| Method | Brominating Agent | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Benchmark | N-Bromosuccinimide (NBS) | Acetonitrile/DCM | Room Temp. | 1 - 4 | 85 - 95 | Mild conditions, high yield, readily available reagent | Potential for over-bromination if not controlled |
| Alternative 1 | Carbon Tetrabromide (CBr₄) / Base | THF/Dioxane | Reflux | 6 - 12 | 70 - 85 | Inexpensive reagents | Harsher conditions, use of a toxic reagent (CBr₄) |
| Alternative 2 | Sodium Bromite (NaBrO₂) / Acid | DMF | 60 | 8 - 12 | 70 - 88[4] | Transition-metal-free, good regioselectivity | Longer reaction times, requires heating |
Conclusion and Recommendations
For the synthesis of this compound, the two-step benchmark protocol involving the initial synthesis of the 7-chloroimidazo[1,2-a]pyridine core followed by regioselective C3-bromination with N-Bromosuccinimide (NBS) remains the most recommended method. This approach offers a combination of mild reaction conditions, high yields, and operational simplicity, making it ideal for both small-scale and larger-scale preparations.
The alternative methods using CBr₄/base and sodium bromite provide viable options, particularly when considering cost or the need to avoid certain reagents. The CBr₄ method is cost-effective but requires more forcing conditions and involves a hazardous reagent. The sodium bromite method is an attractive transition-metal-free option, though it typically requires longer reaction times and heating.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. This guide provides the necessary data and rationale to make an informed decision for the efficient synthesis of this compound.
References
-
Huo, C., Tang, J., Xie, H., Wang, Y., & Dong, J. (2016). CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines. Organic Letters, 18(5), 1016–1019. [Link]
-
Huo, C., Tang, J., Xie, H., Wang, Y., & Dong, J. (2016). Supporting Information for CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines. Figshare. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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He, P., et al. (2022). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 19(1). [Link]
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Kim, J. Y., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 936. [Link]
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Huo, C., et al. (2016). CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines. Organic Letters, 18(5), 1016-1019. [Link]
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Li, Y., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(9), 5058-5062. [Link]
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Li, Y., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(9), 5058-5062. [Link]
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Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 53(22), 1-8. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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Huo, C., et al. (2016). CBr4 Mediated Oxidative C–N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines. Figshare. [Link]
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Li, Y., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(9), 5058-5062. [Link]
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Zhang, Y., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324-2332. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Kim, J. Y., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 936. [Link]
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Guchhait, S. K., & Kashyap, M. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 56(61), 8531-8549. [Link]
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC chemistry, 19(1), 48. [Link]
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Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Link]
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A Head-to-Head Comparison of Ligands for the Suzuki Coupling of Imidazopyridines: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds. For drug development professionals, the imidazopyridine scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds. The efficiency of the Suzuki coupling of imidazopyridines is critically dependent on the choice of ligand that coordinates to the palladium catalyst. This guide provides a detailed, head-to-head comparison of commonly employed ligands for this challenging transformation, offering experimental data and mechanistic insights to inform your catalyst system selection.
The Decisive Role of the Ligand in Coupling Imidazopyridines
Imidazopyridines present a unique set of challenges in Suzuki coupling. Their electron-rich nature and the presence of multiple nitrogen atoms can lead to catalyst inhibition and undesired side reactions. The ligand's role is to stabilize the palladium center, facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and ultimately drive the reaction to completion with high yield and selectivity. The steric and electronic properties of the ligand are the primary determinants of its success in this context.
Comparative Performance of Leading Ligand Classes
The choice of ligand is a critical parameter that can significantly impact the outcome of the Suzuki-Miyaura coupling of imidazopyridines. Below, we compare the performance of two major classes of ligands: Buchwald's biaryl phosphines and N-Heterocyclic Carbenes (NHCs).
Buchwald's Biaryl Phosphine Ligands: The Workhorses
Bulky, electron-rich biaryl phosphine ligands, developed by the Buchwald group, have become the go-to choice for many challenging cross-coupling reactions, including those involving heteroaryl halides.[1] Ligands such as XPhos and SPhos are particularly effective for the Suzuki coupling of imidazopyridines. Their steric bulk promotes the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition of the imidazopyridine halide.[2] Furthermore, their electron-donating nature enhances the rate of this key step.[2]
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[3] They are strong σ-donors, forming highly stable bonds with the palladium center, which can lead to increased catalyst longevity and efficiency.[4] For the Suzuki coupling of imidazopyridines, NHC ligands, often employed in pre-formed catalysts like PEPPSI-IPr, can offer advantages in terms of air and moisture stability, making them more user-friendly in a laboratory setting.
Head-to-Head Performance Data
The following table summarizes experimental data for the Suzuki coupling of a representative imidazopyridine substrate with different ligands, providing a direct comparison of their performance.
| Ligand/Precatalyst | Substrate | Boronic Acid Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | 4-fluorophenyl boronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.7 | 90 |
| SPhos | Aryl/Heteroaryl Halides | Aryl/Heteroaryl Boronic Acids | K₃PO₄ | Toluene | RT | 2 | 98 |
| PEPPSI-IPr | (Hetero)aryl Chlorides | Arylboronic acids | K₂CO₃/K₃PO₄ | 1,4-Dioxane | 80-100 | 2-24 | High |
| Pd(PPh₃)₄ | 2,6-disubstituted imidazo[4,5-b]pyridines | Phenylboronic acid | K₂CO₃ | Dioxane/Water | 120 (MW) | 2 | Good |
Note: The data presented is a compilation from various sources for comparative purposes and reaction conditions may vary. Direct, side-by-side experimental comparisons are always recommended for specific substrate combinations. The pyrrolo[2,3-c]pyridine substrate in the XPhos Pd G2 entry is a close structural analog of imidazopyridine and provides a relevant benchmark.[5]
Mechanistic Insights: Why Ligand Choice Matters
The superior performance of bulky, electron-rich ligands like XPhos and SPhos in the Suzuki coupling of imidazopyridines can be attributed to their influence on the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides. Bulky, electron-donating phosphine ligands like XPhos facilitate this step by promoting the formation of a coordinatively unsaturated 14-electron Pd(0) species and increasing the electron density on the palladium center, which enhances its reactivity towards the C-X bond of the imidazopyridine.[2]
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is another critical step. The choice of base is crucial here, but the ligand also plays a role in facilitating this exchange.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The steric bulk of ligands like XPhos and SPhos promotes this step by bringing the two organic partners in close proximity, thus accelerating the bond formation.[2]
NHC ligands, with their strong σ-donating properties, also effectively promote oxidative addition and stabilize the palladium catalyst throughout the cycle, often leading to very robust and long-lived catalytic systems.
Featured Ligands at a Glance
Caption: Structures of commonly used ligands for Suzuki coupling.
Experimental Protocol: Suzuki Coupling of a Halogenated Imidazopyridine Derivative
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a chloro-imidazopyridine derivative using the highly efficient XPhos-PdG2 precatalyst. This method is adapted from a procedure for a structurally similar aza-indole system and can be optimized for specific imidazopyridine substrates.[5]
Materials:
-
Halogenated imidazopyridine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equiv)
-
XPhos-PdG2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Degassed solvent mixture (e.g., DMF/EtOH/H₂O in a 1:1:0.5 ratio)
-
Microwave vial
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: In a microwave vial, combine the halogenated imidazopyridine (e.g., 0.3 mmol, 1.0 equiv), the desired boronic acid (e.g., 0.33 mmol, 1.1 equiv), and potassium phosphate (e.g., 0.75 mmol, 2.5 equiv).
-
Catalyst Addition: To the vial, add the XPhos-PdG2 precatalyst (2 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 2 mL) to the vial. Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.
-
Microwave Reaction: Place the sealed vial in a microwave reactor and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 30-60 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
The choice of ligand is a paramount consideration for the successful Suzuki-Miyaura cross-coupling of imidazopyridines. Bulky, electron-rich biaryl phosphine ligands, particularly XPhos and SPhos, have demonstrated exceptional performance for these challenging substrates by facilitating the key steps of the catalytic cycle. N-Heterocyclic carbene ligands also offer a robust and highly active alternative. By understanding the mechanistic principles behind ligand effects and leveraging the experimental data and protocols provided in this guide, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of valuable imidazopyridine-containing molecules.
References
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(16), 2768–2813. [Link]
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Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. In N-Heterocyclic Carbenes in Synthesis (pp. 1–33). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A selection of N‐Heterocyclic carbenes and monophosphine ligands employed in palladium‐catalyzed Suzuki‐Miyaura and Buchwald‐Hartwig amination reactions. (2024). ResearchGate. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
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PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS? (2024). Collection of scientific papers «SCIENTIA». [Link]
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Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. (2012). NIH. [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PMC - PubMed Central. [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]
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A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019). Molecular Diversity, 23(3), 649–657. [Link]
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2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. (2020). Organometallics, 39(24), 4565–4570. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). The Journal of Organic Chemistry, 87(1), 586–601. [Link]
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Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2011). Inorganica Chimica Acta, 376(1), 332–338. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2021). Catalysts, 11(10), 1210. [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2005). Advanced Synthesis & Catalysis, 347(5), 689–701. [Link]
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Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Advances, 9(31), 17778–17782. [Link]
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A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. (2006). Journal of Organometallic Chemistry, 691(26), 5747–5754. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (2009). ResearchGate. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics, 42(17), 2419–2427. [Link]
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A Comparative Guide to the ADME Properties of 3-Bromo-7-chloroimidazo[1,2-a]pyridine Analogs
Introduction: The Strategic Imperative of Early ADME Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic properties.[1][2] The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule is a critical determinant of its ultimate success as a therapeutic agent. Early and robust in vitro characterization of these properties is therefore not just a screening step, but a strategic necessity, enabling researchers to prioritize compounds with the highest probability of clinical success.[3][4]
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[5][6] Its rigid, bicyclic nature provides a versatile framework for developing potent and selective agents against a wide range of biological targets.[7] The 3-bromo-7-chloroimidazo[1,2-a]pyridine core, in particular, offers specific substitution vectors for chemists to modulate potency and physicochemical properties. However, this scaffold is not without its metabolic liabilities. For instance, the imidazo[1,2-a]pyrimidine core, a close structural relative, is known to be susceptible to rapid metabolism by aldehyde oxidase (AO), a challenge that necessitates careful structural modification to mitigate.[8][9]
This guide provides a comparative analysis of the ADME properties of a series of hypothetical this compound analogs. We will delve into the practical methodologies for key in vitro ADME assays, present comparative data, and offer insights into interpreting these results to guide lead optimization efforts for this important class of compounds.
Comparative Analysis of Key In Vitro ADME Properties
To illustrate the impact of structural modifications on ADME properties, we will consider a parent molecule, Analog A , and three derivatives with varying substituents at the 2-position of the imidazo[1,2-a]pyridine core.
-
Analog A: 3-bromo-7-chloro-2-methylimidazo[1,2-a]pyridine
-
Analog B: 3-bromo-7-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
-
Analog C: N-((3-bromo-7-chloroimidazo[1,2-a]pyridin-2-yl)methyl)acetamide
-
Analog D: 3-bromo-7-chloro-2-(morpholin-4-ylmethyl)imidazo[1,2-a]pyridine
The following table summarizes the key in vitro ADME data generated for these analogs. Each parameter was assessed using the detailed protocols outlined in the subsequent sections of this guide.
| Parameter | Analog A | Analog B | Analog C | Analog D | Desired Range |
| Metabolic Stability (HLM) | |||||
| Half-life (t½, min) | 25 | 45 | 15 | > 60 | > 30 min |
| Intrinsic Clearance (CLint, µL/min/mg) | 55.4 | 30.8 | 92.4 | < 11.5 | < 23 µL/min/mg |
| Permeability (PAMPA) | |||||
| Permeability (Pe, 10⁻⁶ cm/s) | 12.5 | 9.8 | 3.1 | 1.8 | > 5 x 10⁻⁶ cm/s |
| Aqueous Solubility | |||||
| Kinetic Solubility (µM) | 85 | 40 | 150 | > 200 | > 50 µM |
| Plasma Protein Binding (Human) | |||||
| Percent Bound (%) | 92.5 | 98.9 | 85.1 | 75.6 | < 99% (target dependent) |
Metabolic Stability: The First Pass on Clearance
A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a major determinant of its half-life and oral bioavailability. The liver microsomal stability assay is a workhorse in early drug discovery to predict hepatic clearance.[10][11] This assay evaluates the rate of disappearance of a compound when incubated with liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[11][12]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4).[12][13] A solution containing the NADPH regenerating system (which provides the necessary cofactor for CYP enzyme activity) is also prepared.[14]
-
Incubation: The test compound (typically at a final concentration of 1 µM) is added to the microsomal solution. The metabolic reaction is initiated by adding the NADPH regenerating system.[11][14] The mixture is incubated at 37°C with gentle agitation.[12]
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11][14]
-
Termination: The reaction in each aliquot is stopped by adding an ice-cold solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[14]
-
Analysis: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify its concentration relative to the 0-minute time point.[15]
-
Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[15]
Workflow for Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Structure-Metabolism Insights:
-
Analog D shows exceptional stability, likely due to the presence of the morpholine group, which is generally less susceptible to oxidative metabolism compared to alkyl or aryl groups.
-
Analog C , with its acetamide group, is the least stable. The amide bond may be susceptible to hydrolysis, or the terminal methyl group could be a site for oxidation.
-
Analog B , the fluorophenyl derivative, exhibits higher stability than the simple methyl group of Analog A . The electron-withdrawing fluorine atom can deactivate the aromatic ring towards oxidative metabolism. This highlights a common medicinal chemistry strategy for improving metabolic stability.[16]
Permeability: Crossing the Membrane Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion, a primary mechanism for the absorption of many drugs.[17]
Experimental Protocol: PAMPA
-
Membrane Preparation: A filter plate (the donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics the lipid composition of a cell membrane.[18]
-
Solution Preparation: The test compound is dissolved in a buffer solution (typically at pH 7.4 to mimic physiological conditions) to create the donor solution. An acceptor plate is filled with a fresh buffer solution.[19]
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The compound diffuses from the donor well, through the artificial lipid membrane, into the acceptor well.[20] The assembly is incubated for a set period (e.g., 4-18 hours) at room temperature.[21]
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as in a reference well (representing the initial concentration), are measured using UV-Vis spectroscopy or LC-MS/MS.[20]
-
Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor wells.
Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA)
Caption: General workflow for the PAMPA permeability assay.
Structure-Permeability Insights:
-
Analog A and B are classified as having high permeability. Their relatively higher lipophilicity and smaller size facilitate passive diffusion across the lipid membrane.
-
Analogs C and D show significantly lower permeability. The introduction of more polar functional groups (acetamide in C, morpholine in D) and an increase in hydrogen bond donors/acceptors reduces lipophilicity, thereby hindering passive diffusion. This is a classic trade-off in drug design: improving solubility often comes at the cost of permeability.
Aqueous Solubility: Getting into Solution
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[22] Kinetic solubility assays are commonly used in early discovery to provide a rapid assessment of a compound's solubility.[23][24] This method measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[25]
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)
-
Stock Solution: A high-concentration stock solution of the test compound is prepared in DMSO (e.g., 10 mM).[24]
-
Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).[26] The final DMSO concentration is kept low (typically 1-2%) to minimize its effect on solubility.
-
Equilibration: The mixture is shaken vigorously in a sealed container (e.g., on a plate shaker) for a defined period (e.g., 2 hours) to allow for precipitation of the excess compound.[25]
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[22]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[25]
Structure-Solubility Insights:
-
The trend for solubility is inversely related to that of permeability. Analog A and B , the more lipophilic compounds, exhibit lower aqueous solubility.
-
Analog D , with its polar and ionizable morpholine group, demonstrates the highest solubility, as expected. This modification is a common strategy to enhance the solubility of a parent scaffold.
-
Analog C also shows improved solubility over the parent due to the polar acetamide group.
Plasma Protein Binding: The Unbound Drug Hypothesis
Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein.[27][28] According to the free drug theory, only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[29] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting dose-response relationships. The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for measuring PPB.[29][30]
Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Device Setup: A RED device consists of individual wells, each divided into two chambers by a semi-permeable dialysis membrane (typically with an 8-14 kDa molecular weight cutoff) that allows free drug to pass but retains large plasma proteins.[27][31]
-
Sample Addition: The test compound is added to plasma (e.g., human plasma) and placed in one chamber (the plasma chamber).[29] The other chamber is filled with dialysis buffer (e.g., PBS).[29]
-
Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[29][30]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers. To ensure accurate analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a common analytical matrix.[31]
-
Analysis: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber (which is equal to the free drug concentration in the plasma chamber at equilibrium) are quantified by LC-MS/MS.[27]
-
Calculation: The percentage of the drug bound to plasma proteins is calculated from the difference between the total and free drug concentrations.
Structure-PPB Insights:
-
High lipophilicity is a key driver of high plasma protein binding. Consequently, Analog B , the most lipophilic compound, shows very high binding (>98%), which could limit its free exposure in vivo.
-
Analog A also exhibits significant binding.
-
The introduction of polar groups in Analogs C and D reduces lipophilicity and, as a result, lowers plasma protein binding, increasing the fraction of unbound, pharmacologically active drug.
Conclusion and Strategic Outlook
This comparative guide demonstrates the profound impact of subtle structural modifications on the ADME properties of this compound analogs. The early, parallel assessment of metabolic stability, permeability, solubility, and plasma protein binding provides a multi-parameter dataset that is essential for rational drug design.
From our analysis, Analog D emerges as a promising candidate from an ADME perspective, exhibiting excellent metabolic stability and high aqueous solubility, albeit with lower passive permeability. Conversely, Analog B shows good permeability and metabolic stability but is hampered by very high plasma protein binding and low solubility. This highlights the multi-objective optimization challenge inherent in drug discovery.
The path forward involves a data-driven, iterative design process. For a compound like Analog D , strategies to improve permeability without compromising its favorable solubility and stability would be prioritized. For a compound like Analog B , efforts would focus on reducing lipophilicity to decrease plasma protein binding and improve solubility, while carefully monitoring the impact on permeability and metabolic stability. By integrating these foundational in vitro ADME assays into the design-make-test-analyze cycle, research teams can more efficiently navigate the complex landscape of drug development and select candidates with the optimal balance of properties for in vivo success.
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Selvita. In Vitro ADME. Available at: [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
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PharmaLegacy. In Vitro ADME Studies. Available at: [Link]
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Concept Life Sciences. In Vitro ADME Assays. Available at: [Link]
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Fidelta. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Functionalized Imidazo[1,2-a]pyridines
Introduction: The Privileged Scaffold and the Metabolic Hurdle
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, celebrated as a "privileged scaffold".[1][2] This designation stems from its presence in a range of marketed drugs, including the widely prescribed hypnotic Zolpidem and the anxiolytic Alpidem, highlighting its favorable physicochemical and structural properties for interacting with diverse biological targets.[1][3][4] The synthetic versatility of this bicyclic heterocycle allows for extensive functionalization, enabling chemists to fine-tune its activity against cancers, infectious diseases, and neurological disorders.[1][4][5][6]
However, potent biological activity alone does not make a successful drug. A critical hurdle in the journey from a promising "hit" compound to a clinical candidate is its metabolic stability. The liver, the body's primary metabolic hub, is armed with a battery of enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, which can rapidly clear foreign compounds (xenobiotics) from circulation.[7][8][9] Poor metabolic stability leads to low bioavailability and short duration of action, often requiring higher or more frequent dosing, which can increase the risk of toxicity.
This guide provides an in-depth comparison of the essential in vitro methodologies used to assess the metabolic stability of functionalized imidazo[1,2-a]pyridines. We will delve into the causality behind experimental choices, provide validated protocols, and synthesize structure-activity relationship (SAR) data to empower researchers in designing more robust and drug-like candidates.
Chapter 1: Understanding the Metabolic Landscape of Imidazo[1,2-a]pyridines
Metabolism of the imidazo[1,2-a]pyridine scaffold is primarily oxidative, mediated by CYP enzymes. The electron-rich nature of the heterocyclic system makes several positions susceptible to modification. Structure-activity relationship studies have revealed that the C3, C8, and substituents on attached phenyl rings are often key metabolic "hotspots".[5][10] Common metabolic transformations include hydroxylation, N-oxidation, and O-dealkylation of ether substituents.
Understanding these potential liabilities is the first step in rational drug design. For instance, early investigations into the anti-ulcer agent Zolimidine identified its 8-phenylmethoxy group as a primary site of metabolism.[5][10] This knowledge allows medicinal chemists to proactively block or modify such positions to enhance metabolic robustness. Some derivatives have also been found to inhibit microsomal-dependent processes, suggesting a direct interaction with CYP enzymes.[11]
Caption: Standard workflow for the in vitro liver microsomal stability assay.
Experimental Protocol: Liver Microsomal Stability
This protocol is a self-validating system, incorporating controls to ensure the observed compound loss is due to enzymatic metabolism.
-
Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute to a working concentration (e.g., 100 µM) in buffer.
-
Liver Microsomes (Human, Mouse, etc.): Thaw pooled liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). [8] * Cofactor Solution: Prepare a solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. [12] * Quenching Solution: Prepare cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
Pre-warm the diluted microsome suspension at 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound to the microsome suspension (final concentration typically 1 µM).
-
Immediately add the pre-warmed cofactor solution to start the enzymatic reaction.
-
Control Incubations: Run parallel incubations:
-
No Cofactor Control: Replace the NADPH solution with buffer to check for chemical instability or non-NADPH-dependent degradation. [8] * No Microsome Control (optional): To confirm compound stability in the buffer system.
-
Positive Control: Include a compound with known metabolic liability (e.g., Verapamil, Testosterone) to validate the assay performance.
-
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add it to a larger volume of the cold quenching solution to stop the reaction and precipitate proteins. [8] * Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint, µL/min/mg protein): Calculated as (k / microsomal protein concentration) * 1000.
-
Comparative Data: Functionalized Imidazo[1,2-a]pyridines in Microsomes
Structure-activity relationship studies often reveal dramatic differences in stability based on substitution patterns. For example, in the development of anti-tuberculosis agents, modifications at the C2 and C6 positions of the imidazo[1,2-a]pyridine core significantly improved microsomal stability. [3]
| Compound ID | Core Substitution | Functional Group | Human Microsomal t½ (min) | Mouse Microsomal t½ (min) | Reference |
|---|---|---|---|---|---|
| Compound 8 (Anti-TB) | 2-ethyl-6-chloro | 3-Carboxamide | 83 | 63 | [3] |
| Compound 13 (Anti-TB) | 7-methyl | 3-Carboxamide | >240 (0% metabolized) | Moderate stability | [13] |
| Q203 (Telacebec) | Varies | 3-Carboxamide | High Stability | High Stability | [3][14] |
| Generic PDGFR Inhibitor | Fluorine-substituted | Piperidine | Improved Bioavailability | N/A | [15]|
This table is illustrative, compiling data from multiple sources to show comparative trends.
Chapter 3: A Step Closer to In Vivo: The Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the complete metabolic machinery of a liver cell. Hepatocytes (intact liver cells) offer a more comprehensive in vitro model because they contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), along with the necessary cofactors in their physiological context. [7][16][17]Furthermore, this assay accounts for cell permeability, providing a more holistic view of a compound's potential hepatic clearance. [16] The experimental principle is similar to the microsomal assay: monitor the disappearance of the parent compound over time. However, the setup involves incubating the compound with a suspension or plated monolayer of cryopreserved hepatocytes. [16][18]
Caption: Standard workflow for the in vitro hepatocyte stability assay.
Experimental Protocol: Hepatocyte Stability
-
Reagent and Cell Preparation:
-
Hepatocytes: Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath. Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Adjust cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL). [19] * Test Compound: Prepare working solutions of the test compound in incubation medium at a concentration of typically 1-2 µM. [7][16] * Positive Controls: Use compounds with known low, medium, and high clearance rates (e.g., Diazepam, Verapamil, Propranolol) to validate the assay's dynamic range.
-
-
Incubation Procedure:
-
Pre-incubate the hepatocyte suspension in a shaking water bath or CO2 incubator at 37°C.
-
Initiate the assay by adding the test compound working solution to the hepatocyte suspension.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension. [7]
-
-
Sampling and Analysis:
-
Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard. [16] * Process the samples as described in the microsomal protocol (vortex, centrifuge, analyze supernatant by LC-MS/MS).
-
-
Data Interpretation:
-
Data analysis is analogous to the microsomal assay, yielding t½ and CLint (typically expressed as µL/min/10⁶ cells).
-
In Vivo Extrapolation: A key advantage of hepatocyte data is its use in predicting in vivo hepatic clearance (CLh). This is done using scaling factors that account for hepatocellularity (cells per gram of liver) and liver weight, along with corrections for protein binding. [19]
-
Chapter 4: Building a SAR for Metabolic Stability
By comparing data from these assays across a series of analogues, a clear structure-activity relationship for metabolic stability can be established. This is a pivotal exercise in lead optimization.
| Functionalization Strategy | Position on Core | General Impact on Metabolic Stability | Rationale / Causality |
| Bulky/Lipophilic Groups | C3, C8, Phenyls | Often decreases stability (increases clearance) | Increases affinity for the lipophilic active sites of CYP enzymes. However, strategic placement can also shield metabolic hotspots. [3] |
| Halogenation (e.g., F, Cl) | C6, Phenyls | Generally increases stability (decreases clearance) | Halogens, particularly fluorine, can block sites of oxidative metabolism by increasing the C-H bond strength or sterically hindering enzyme access. [15] |
| Small Polar Groups | Various | Can increase stability | May reduce binding to lipophilic CYP active sites. This strategy was used to optimize 5-LO inhibitors. [20] |
| Constrained Systems | Side chains | Can increase stability | Reducing conformational flexibility can disfavor binding to metabolizing enzymes. Incorporation of a constrained secondary amine enhanced selectivity in PDGFR inhibitors. [15] |
| Replacing Methoxy (-OCH₃) | C8 | Increases stability | O-demethylation is a very common and rapid metabolic pathway. Replacing this group with a more stable alternative is a classic bioisosteric replacement strategy. [5][10] |
Chapter 5: A Note on CYP Inhibition
It is crucial to distinguish between being a substrate for CYP enzymes (metabolic stability) and being an inhibitor of them. The imidazole moiety present in the imidazo[1,2-a]pyridine scaffold can coordinate with the heme iron atom in the active site of CYP enzymes, leading to their inhibition. [21]This can cause significant drug-drug interactions (DDIs), where the co-administration of one drug dangerously increases the concentration of another. [22][23]Therefore, alongside stability assays, lead compounds should always be profiled for their potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6). [22][24]
Conclusion
Assessing and optimizing the metabolic stability of functionalized imidazo[1,2-a]pyridines is a multi-faceted process that is essential for successful drug development. It begins with an understanding of the scaffold's likely metabolic liabilities. The strategic application of in vitro tools, starting with the high-throughput microsomal stability assay and progressing to the more physiologically relevant hepatocyte assay, provides the critical data needed to guide medicinal chemistry efforts. By systematically comparing the stability of different analogues, researchers can build a robust structure-activity relationship, enabling the rational design of potent, selective, and metabolically stable drug candidates with a higher probability of success in the clinic.
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A Comparative Guide to Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine cores are two such bicyclic nitrogen-containing heterocycles that have garnered significant attention from researchers.[1] As structural isomers, they share the same molecular formula but differ in the arrangement of their nitrogen atoms, a subtle distinction that imparts unique physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of these two scaffolds, synthesizing experimental data to illuminate their respective strengths and applications in drug development, particularly in oncology and inflammatory diseases. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting a scaffold for their next generation of therapeutic agents.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the two scaffolds lies in the fusion of the five-membered and six-membered rings. Imidazo[1,2-a]pyridine features a bridgehead nitrogen atom, a characteristic that influences its electronic distribution and hydrogen bonding capabilities. In contrast, pyrazolo[1,5-a]pyridine has a different arrangement that affects its planarity and dipole moment. These structural nuances are critical determinants of how molecules based on these scaffolds will interact with biological targets.
Caption: Core structures of Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine.
The placement of nitrogen atoms significantly impacts the electron density across the rings. The imidazo[1,2-a]pyridine system is generally considered more electron-rich, which can influence its metabolic stability and potential for off-target interactions. These differences in electronic character and shape are pivotal in governing the scaffolds' binding affinities to protein targets.
Table 1: Comparative Physicochemical Properties
| Property | Imidazo[1,2-a]pyridine | Pyrazolo[1,5-a]pyridine | Rationale for Difference |
| Nature | Bicyclic 5-6 heterocycle[1] | Fused, rigid, and planar N-heterocyclic system[2] | Isomeric structures with different nitrogen atom placement. |
| Key Feature | Recognized as a "drug prejudice" scaffold in medicinal chemistry[1] | A privileged scaffold for combinatorial library design and drug discovery[2] | Both are highly versatile and have appeared in numerous bioactive compounds. |
| Biological Significance | Structurally similar to purines and indoles, key in biochemical processes[3] | Found in many marketed drugs due to high therapeutic potential[4] | The nitrogen-rich bicyclic system mimics endogenous molecules, facilitating target interaction. |
Synthetic Strategies: Building the Core
The accessibility and versatility of synthetic routes are paramount in drug development. Both scaffolds benefit from well-established and evolving synthetic methodologies, allowing for the creation of diverse chemical libraries.
Synthesis of Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine core is most classically achieved through the condensation of 2-aminopyridines with α-halocarbonyl compounds, a method first reported by Tschitschibabin.[3] Modern advancements include catalyst-free approaches and multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which efficiently combine a 2-aminopyridine, an aldehyde, and an isonitrile.[3][5] Copper-catalyzed methods using nitroolefins have also proven effective for generating various derivatives.[6]
Caption: General workflow for the Tschitschibabin synthesis of Imidazo[1,2-a]pyridines.
Synthesis of Pyrazolo[1,5-a]pyridines
A predominant strategy for synthesizing the pyrazolo[1,5-a]pyridine scaffold involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or alkynes. This method offers a high degree of regioselectivity.[7] An alternative and efficient approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[8] These modern methods provide access to a wide array of functionalized pyrazolo[1,5-a]pyridines under relatively mild conditions.
Caption: General workflow for the [3+2] cycloaddition synthesis of Pyrazolo[1,5-a]pyridines.
Comparative Biological Activities and Applications
Both scaffolds have demonstrated a remarkable breadth of biological activity, establishing them as cornerstones in the pursuit of treatments for cancer, inflammation, and infectious diseases.
A. Kinase Inhibition: A Shared Forte
A primary application for both scaffolds is in the design of protein kinase inhibitors. Their planar, nitrogen-rich structures are adept at forming crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket, a common mechanism for competitive inhibition.
Imidazo[1,2-a]pyridines have been successfully developed as potent inhibitors of several key kinases in oncology. This includes inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[9][10] Specific derivatives have shown inhibitory activity against insulin-like growth factor-1 receptor (IGF-1R) and dual Mer/Axl kinases, both of which are implicated in tumor growth and metastasis.[11][12]
Pyrazolo[1,5-a]pyridines (and the closely related pyrazolo[1,5-a]pyrimidines) are particularly prominent as kinase inhibitors.[13] Notably, this core is featured in two of the three FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors, Larotrectinib and Entrectinib, used to treat NTRK fusion-positive cancers.[14] This scaffold has also yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs) and PI3 kinases, demonstrating its versatility.[15][16]
Caption: Mechanism of ATP-competitive kinase inhibition by heterocyclic scaffolds.
Table 2: Representative Kinase Inhibitors
| Scaffold | Compound Example | Target Kinase(s) | Potency (IC₅₀) | Reference |
| Imidazo[1,2-a]pyridine | Derivative 14 | Pan-PI3K | PI3Kα: 0.27 nM | [10] |
| Imidazo[1,2-a]pyridine | Compound 11 | Akt isoforms | Sub-micromolar | [17] |
| Imidazo[1,2-a]pyridine | Compound 32 | Dual Mer/Axl | Mer: 0.5 nM, Axl: 2.1 nM | [12] |
| Pyrazolo[1,5-a]pyridine | Compound 5x | p110α (PI3K) | 0.9 nM | [15] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 / TRKA | CDK2: 0.09 µM, TRKA: 0.45 µM | [16] |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | Trk A, B, C | <10 nM | [14] |
B. Anticancer Activity
Beyond specific kinase targets, compounds derived from both scaffolds exhibit broad antiproliferative effects against various cancer cell lines.
Imidazo[1,2-a]pyridine derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in melanoma, cervical, and breast cancer cells.[9][18] The mechanisms often involve the modulation of critical survival pathways like Akt/mTOR and increasing levels of tumor suppressors like p53.[9][18] Several studies have reported potent cytotoxic activity against lung, liver, and glioma cell lines.[19][20]
The Pyrazolo[1,5-a]pyrimidine scaffold, a close analogue of pyrazolo[1,5-a]pyridine, has shown significant anticancer potential.[2] Derivatives have displayed notable cytotoxicity against breast, liver, laryngeal, and prostate cancer cell lines.[21] Structure-activity relationship (SAR) studies have revealed that specific substitutions can significantly enhance anticancer efficacy.[14]
Table 3: Anticancer Activity Against Selected Cell Lines
| Scaffold | Compound Example | Cell Line | Activity (IC₅₀) | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | ~10 µM | [9] |
| Imidazo[1,2-a]pyridine | Compound 6d | HepG2 (Liver) | Not specified, but showed activity | [19] |
| Imidazo[1,2-a]pyridine | Compound HB9 | A549 (Lung) | 50.56 µM | [20] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6a | MCF-7 (Breast) | 19.84 µM | [21] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6c | Hep-2 (Laryngeal) | 8.85 µM | [21] |
C. Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Both scaffolds have served as templates for potent anti-inflammatory agents.
Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, a central regulator of inflammation.[22] Some compounds also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, the targets of common NSAIDs.[23] This dual mechanism of action makes it an attractive scaffold for developing novel anti-inflammatory drugs.
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated the ability to inhibit prostaglandin biosynthesis, a key process in inflammation.[24] Furthermore, related scaffolds like pyrazolo[1,5-a]quinazolines have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB activity and as ligands for mitogen-activated protein kinases (MAPKs) like JNK, which are critical in the inflammatory response.[25][26]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the trustworthiness of the data presented, this section details a standard, self-validating protocol for assessing the anticancer activity of novel compounds based on these scaffolds. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Action: Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C with 5% CO₂.[21]
-
Causality: This provides the optimal environment for cell growth and ensures the cells are in a healthy, logarithmic growth phase for the experiment.
-
Action: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Causality: This allows the cells to adhere to the plate and recover from the stress of plating, ensuring a uniform cell monolayer before treatment.
-
-
Compound Treatment:
-
Action: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Causality: A dose-response curve is necessary to accurately calculate the IC₅₀. The vehicle control accounts for any effects of the solvent on cell viability.
-
Action: Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.[9]
-
Causality: The incubation period allows sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
-
MTT Addition and Incubation:
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Causality: During this time, only viable cells with active mitochondria will reduce the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Causality: The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for spectrophotometric measurement.
-
Action: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Causality: The absorbance is directly proportional to the amount of formazan, which reflects the number of viable cells.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality: The IC₅₀ value provides a quantitative measure of the compound's potency.
-
Conclusion and Future Outlook
Both imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine are unequivocally privileged scaffolds, each offering a versatile and potent platform for drug discovery.
-
The imidazo[1,2-a]pyridine scaffold has demonstrated exceptionally broad biological activity, with compounds targeting key pathways in cancer and inflammation, as well as finding use as antiulcer, antiviral, and CNS agents.[27][28][29][30] Its synthetic accessibility makes it a highly attractive starting point for diverse library synthesis.
-
The pyrazolo[1,5-a]pyridine scaffold has achieved remarkable clinical success, particularly in the field of kinase inhibition, as evidenced by its presence in FDA-approved Trk inhibitors.[14] This clinical validation underscores its potential for developing highly selective and potent therapeutic agents.
The choice between these scaffolds will ultimately depend on the specific therapeutic target and desired pharmacological profile. The pyrazolo[1,5-a]pyridine core may be favored for projects requiring high kinase selectivity, leveraging its proven track record. Conversely, the imidazo[1,2-a]pyridine scaffold might be the preferred choice when exploring a broader range of biological targets or when seeking compounds with multiple mechanisms of action.
Future research will likely focus on creating hybrid molecules that combine the advantageous features of these and other scaffolds, developing dual-target inhibitors to overcome drug resistance, and further exploring their potential in neglected tropical diseases and neurodegenerative disorders. The rich chemistry and pharmacology of these two isomeric systems ensure they will remain at the forefront of medicinal chemistry for years to come.
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Validating the Mechanism of Action for 3-Bromo-7-chloroimidazo[1,2-a]pyridine-based Inhibitors: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 3-Bromo-7-chloroimidazo[1,2-a]pyridine-based inhibitors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently employed in the development of potent kinase inhibitors. Emerging evidence suggests that derivatives of this scaffold, including the 3-bromo-7-chloro substituted variant, are promising inhibitors of key receptor tyrosine kinases (RTKs) such as c-Met and RON, which are implicated in cancer progression and metastasis.
This document will navigate through a multi-tiered experimental approach, from initial biochemical validation to complex cellular and in vivo modeling. We will objectively compare the performance of a representative this compound-based inhibitor with established multi-kinase inhibitors that also target c-Met and RON, such as Crizotinib, Cabozantinib, and BMS-777607. Each experimental choice is rationalized to provide a clear understanding of how to build a robust data package for this class of compounds.
The c-Met and RON Signaling Axis: A Critical Target in Oncology
The c-Met (mesenchymal-epithelial transition factor) and RON (Recepteur d'Origine Nantais) receptor tyrosine kinases are key drivers of cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met and MSP/RON signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibition of these kinases can disrupt tumor growth and metastasis.
Figure 1: Simplified c-Met/RON Signaling Pathway.
A Tiered Approach to Mechanism of Action Validation
A robust validation strategy progresses from direct target interaction to cellular and physiological consequences. This guide is structured to follow this logical flow.
Tier 1: Direct Target Engagement and Biochemical Inhibition
The foundational step is to demonstrate that the inhibitor directly binds to its putative target and inhibits its enzymatic activity.
Biochemical Kinase Assays
Causality behind Experimental Choice: Biochemical assays are essential to quantify the direct inhibitory effect of a compound on the purified kinase enzyme, providing a direct measure of potency (e.g., IC50). This is a clean, cell-free system that isolates the interaction between the inhibitor and the kinase.
Recommended Protocol: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human c-Met or RON kinase, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP.
-
Inhibitor Dilution: Create a serial dilution of the this compound inhibitor and comparator compounds (Crizotinib, Cabozantinib, BMS-777607).
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Measure luminescence with a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Causality behind Experimental Choice: CETSA is a powerful technique to confirm target engagement within the complex environment of a living cell.[4][5][6][7][8] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation. A positive result provides strong evidence that the compound reaches and binds to its intended target in a physiological context.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cancer cells (e.g., EBC-1, which has high c-Met expression) with the this compound inhibitor or vehicle control for a specified time.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble c-Met or RON in the supernatant using a detection method such as Western blotting or an AlphaLISA®/HTRF® assay.
-
Data Analysis: Plot the amount of soluble target protein against the heating temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.
Tier 2: Cellular Pathway Modulation
Once direct target engagement is confirmed, the next step is to demonstrate that this interaction leads to the inhibition of the downstream signaling pathway.
Phospho-Kinase Western Blotting
Causality behind Experimental Choice: Western blotting for the phosphorylated (active) form of the target kinase and its downstream effectors provides direct evidence of pathway inhibition. A reduction in the phosphorylation of c-Met/RON and key signaling nodes like Akt and ERK confirms the inhibitor's functional effect on the pathway.[9]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a c-Met or RON-dependent cancer cell line (e.g., GTL-16 or T47D, respectively). Stimulate the cells with the respective ligand (HGF or MSP) in the presence of varying concentrations of the inhibitor.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phospho-c-Met (Tyr1234/1235), total c-Met, phospho-RON, total RON, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Tier 3: Phenotypic Consequences of Target Inhibition
The final validation step is to link the observed pathway inhibition to a relevant cellular phenotype, such as reduced proliferation, increased apoptosis, or impaired migration.
Live-Cell Imaging for Proliferation and Apoptosis
Causality behind Experimental Choice: Real-time, automated live-cell imaging provides a dynamic and quantitative measure of the inhibitor's effect on cell fate over time. This approach allows for the simultaneous assessment of cell proliferation (confluence) and apoptosis (caspase-3/7 activation or annexin V binding), offering a comprehensive view of the cellular response. The IncuCyte® Live-Cell Analysis System is a powerful tool for these assays.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Reagent and Inhibitor Addition: Add a mix-and-read apoptosis reagent (e.g., IncuCyte® Caspase-3/7 Green Reagent) and serial dilutions of the inhibitor to the cells.
-
Live-Cell Imaging: Place the plate inside the IncuCyte® system and acquire phase-contrast and fluorescence images at regular intervals (e.g., every 2 hours) for several days.
-
Data Analysis: The IncuCyte® software automatically calculates cell confluence (as a measure of proliferation) and the number of fluorescent, apoptotic cells over time. Generate dose-response curves for both proliferation and apoptosis to determine GI50 (growth inhibition) and EC50 (apoptosis induction) values.
Comparative Performance Data
The following table summarizes hypothetical and literature-derived data for our representative this compound inhibitor and established comparators. Note: As specific experimental data for this compound is not publicly available, data for a closely related imidazo[1,2-a]pyridine c-Met inhibitor from published literature is used as a representative example.
| Inhibitor | Biochemical IC50 (c-Met) | Biochemical IC50 (RON) | Cellular p-c-Met IC50 (EBC-1 cells) | Cellular Proliferation GI50 (GTL-16 cells) |
| Representative Imidazo[1,2-a]pyridine | 12.8 nM | ~20 nM (estimated) | 106.7 nM | ~150 nM (estimated) |
| Crizotinib | 11 nM | >1000 nM | 24 nM | 20 nM |
| Cabozantinib | 1.3 nM | ~5 nM | 8 nM | 15 nM |
| BMS-777607 | 3.9 nM | 1.8 nM | <1 nM | 25 nM |
Conclusion
Validating the mechanism of action for a novel inhibitor is a critical and multi-faceted process. For this compound-based inhibitors, a systematic approach targeting the likely c-Met and RON kinase pathways is essential. By employing a tiered strategy of biochemical assays, cellular target engagement confirmation, pathway modulation analysis, and phenotypic outcome assessment, researchers can build a compelling and robust data package. This guide provides the experimental framework and rationale to confidently characterize this promising class of kinase inhibitors and benchmark their performance against established drugs in the field.
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-7-chloroimidazo[1,2-a]pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-7-chloroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential.
Chemical Profile:
| Property | Value | Source |
| Chemical Formula | C₇H₄BrClN₂ | PubChem |
| Molar Mass | 231.48 g/mol | PubChem |
| Appearance | Solid (Form may vary) | N/A |
| CAS Number | 342613-67-6 | [1] |
Hazard Classification:
Based on available safety data, this compound is classified as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The presence of both bromine and chlorine atoms places this compound in the category of halogenated organic compounds . This classification is critical for waste segregation and disposal, as co-mingling with non-halogenated waste streams can lead to the formation of hazardous byproducts during disposal processes and increase disposal costs.[2][3][4]
Personal Protective Equipment (PPE): The First Line of Defense
Due to the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This compound waste must be collected in a dedicated, properly labeled container for halogenated organic waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix this compound waste with non-halogenated organic waste. Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants like dioxins and furans.[2][5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, leak-proof container for solid halogenated waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for liquid halogenated waste. Ensure the container is compatible with the solvents used.
-
Waste Container Labeling:
All waste containers must be clearly and accurately labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A list of all other components in the container (e.g., solvents, with approximate percentages)
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant)[1]
-
The date accumulation started.
Disposal Workflow: From Laboratory Bench to Final Disposition
The following workflow outlines the step-by-step process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Protocol:
-
Waste Identification and Segregation: At the point of generation, identify the waste as halogenated and segregate it from all other waste streams.
-
Containerization: Place the waste into a designated and properly labeled container for halogenated hazardous waste.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. This area should be well-ventilated and have secondary containment.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware, spatulas, or magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Decontamination Protocol:
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent in which this compound is soluble. Collect this initial rinse as liquid halogenated hazardous waste.
-
Secondary Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
For equipment that cannot be easily decontaminated, it should be disposed of as solid halogenated hazardous waste.
Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to increase ventilation by opening a fume hood sash.
-
Don PPE: Wear the appropriate PPE, including respiratory protection.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated container for solid halogenated waste. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in the solid halogenated waste container.
-
Decontaminate the Area: Decontaminate the spill area using a suitable solvent, followed by a detergent and water wash. Collect all cleanup materials as solid halogenated hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EH&S department, following your institution's established procedures.
Regulatory Framework: A Global Perspective
The disposal of hazardous waste, including halogenated organic compounds, is governed by a complex web of national and international regulations.
-
United States: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are often classified as "listed" hazardous wastes (F-listed or U-listed) or may exhibit hazardous characteristics.[6][7]
-
European Union: The Waste Framework Directive and the Regulation on the classification, labelling and packaging of substances and mixtures (CLP Regulation) provide the legal framework for hazardous waste management.
-
International Agreements: The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal governs the international shipment of hazardous waste to ensure its environmentally sound management.[8]
It is the responsibility of the waste generator to ensure that all disposal activities comply with the relevant local, national, and international regulations.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the hazards, implementing robust segregation and collection protocols, and adhering to regulatory requirements, researchers can ensure that the lifecycle of this and other chemical compounds is managed responsibly from synthesis to final disposition.
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This compound - SAFETY DATA SHEET. Available at: [Link]
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Hazardous Waste Segregation. Bucknell University. Available at: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
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7-Bromo-3-chloroimidazo[1,2-a]pyridine | C7H4BrClN2. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]
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Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency. Available at: [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
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Personal protective equipment for handling 3-Bromo-7-chloroimidazo[1,2-a]pyridine
A Researcher's Guide to Safely Handling 3-Bromo-7-chloroimidazo[1,2-a]pyridine
An Essential Operational and Safety Blueprint for Drug Development Professionals
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to not only advance their scientific inquiries but to do so in the safest manner possible. The novel heterocyclic compound, this compound, presents significant opportunities in medicinal chemistry and drug development. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the well-being of your laboratory personnel.
Understanding the Hazard Profile
This compound is classified as an acute toxin and an irritant. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] The GHS07 "Exclamation mark" pictogram is associated with this chemical, signaling these health hazards.[1] The foundational structure, imidazo[1,2-a]pyridine, is a key scaffold in many biologically active molecules, and its halogenated derivatives require careful handling due to their reactivity and potential toxicity.[2]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] |
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your primary defense against exposure. The precautionary statement P280 explicitly mandates the use of protective gloves, protective clothing, and eye/face protection when handling this compound.[1]
Hand Protection: The First Line of Defense
Given that this compound is harmful upon skin contact, selecting the appropriate gloves is critical. For pyridine and its derivatives, nitrile or neoprene gloves are recommended over latex.[3][4]
-
Glove Selection:
-
Primary: Nitrile or neoprene gloves provide good chemical resistance to pyridine-like structures.[3][4]
-
Secondary (for high-risk operations): For tasks with a higher risk of splashing or extended handling times, consider double-gloving or using a more robust glove material like Viton™ under your nitrile gloves.
-
-
Best Practices:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Wash hands thoroughly after removing gloves.[5]
-
Never wear gloves outside of the laboratory to avoid cross-contamination.
-
Eye and Face Protection: Shielding from Splashes and Fumes
The risk of serious eye irritation necessitates robust eye and face protection.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6]
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[4][6] A face shield alone does not provide adequate protection.[6]
Body Protection: Preventing Dermal Absorption
A chemical-resistant lab coat is essential to protect against skin contact.
-
Material: A lab coat made of a non-absorbent material like polyethylene-coated polypropylene is preferable to standard cotton lab coats.[7]
-
Usage: Lab coats should be fully buttoned to provide maximum coverage.[5]
Respiratory Protection: Mitigating Inhalation Hazards
Given that this compound can cause respiratory irritation and is harmful if inhaled, all handling of this compound in its solid or solution form should be conducted within a certified chemical fume hood.[1][3][5]
-
Engineering Controls: A properly functioning chemical fume hood is the primary method for controlling inhalation exposure.[3][5]
-
Respirators: If a fume hood is not available or in situations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.[4] Personnel must be properly fit-tested and trained in the use of respirators.[5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and ensure the safety of all laboratory personnel.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation for Use:
-
Before handling, ensure that a certified chemical fume hood is available and functioning correctly.
-
Don all required PPE as outlined above: chemical splash goggles, a chemical-resistant lab coat, and nitrile or neoprene gloves.[3]
-
-
Handling and Weighing (Inside a Fume Hood):
-
Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles.
-
Use a disposable weighing boat to avoid cross-contamination.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Reaction:
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.[10]
Waste Segregation and Collection
-
Halogenated Waste: this compound is a halogenated organic compound and must be collected in a designated halogenated waste container.[10]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused compound, contaminated weighing boats, and gloves should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a sealed, compatible liquid waste container.[10]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[8][10]
Caption: Decision-making process for the disposal of this compound waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][5]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes and seek medical attention.[1][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention.[1]
-
Spills: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8] Transfer the absorbed material to a sealed container for disposal.[8] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, paving the way for new discoveries while maintaining a secure laboratory environment.
References
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This compound - SAFETY DATA SHEET. Link
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Link
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12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Link
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Pyridine - SAFETY DATA SHEET. Link
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Pyridine Standard Operating Procedure - Washington State University. Link
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Essential Safety and Operational Protocols for Handling Pyridin-4-olate - Benchchem. Link
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7-Bromo-3-chloroimidazo[1,2-a]pyridine | C7H4BrClN2 | CID 68784614 - PubChem. Link
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3-BroMo-7-chloroiMidazo[1,2-c]pyriMidine - Safety Data Sheet - ChemicalBook. Link
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3-Bromopyridine Safety Data Sheet - Fisher Scientific. Link
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MSDS of 3-Bromo-7-methyl-imidazo[1,2-A]pyridine - Capot Chemical. Link
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Stability and Storage of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: A Technical Guide - Benchchem. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
